2,6-Dichloropyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMRGXKSANEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482810 | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-73-9 | |
| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloropyridine-3-carbaldehyde chemical properties
An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, also known as 2,6-dichloronicotinaldehyde (CAS No. 55304-73-9), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with two chlorine atoms and an aldehyde group, provides a unique combination of reactive sites. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounding all technical information in established scientific principles.
Physicochemical & Spectroscopic Profile
The precise physical and spectroscopic properties of a compound are fundamental to its application in controlled chemical synthesis. This compound is typically supplied as a solid with a purity of 97-98%.[2]
Physical and Chemical Properties
The key identifying and computed properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55304-73-9 | [3] |
| Molecular Formula | C₆H₃Cl₂NO | [3] |
| Molecular Weight | 176.00 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [4] |
| Appearance | Solid at 20°C | [2] |
| Melting Point | Data not widely reported. Isomers exhibit melting points in the range of 44-83 °C. | [1] |
| Exact Mass | 174.9591691 Da | [3] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While full spectral data is often proprietary, the expected spectroscopic signature can be expertly predicted based on the compound's structure.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:
-
An aldehyde proton (CHO) singlet appearing significantly downfield, typically in the δ 9.5-10.5 ppm range.
-
Two aromatic protons on the pyridine ring, which would appear as two doublets due to mutual coupling. The proton at the C4 position would likely be further downfield than the C5 proton due to the electronic environment.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.[6]
-
The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around δ 190-200 ppm.
-
The two chlorine-bearing carbons (C2 and C6) would appear in the aromatic region, typically δ 150-155 ppm.
-
The remaining three aromatic carbons (C3, C4, C5) will appear in the δ 120-140 ppm range. Quaternary carbons, like C3, will typically show weaker signals.
-
IR spectroscopy is used to identify the key functional groups present.[3] The spectrum of this compound would be characterized by:
-
A strong, sharp absorption band around 1700-1710 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.
-
C-H stretching vibrations for the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aromatic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.
-
Strong C-Cl stretching absorptions in the fingerprint region, typically below 800 cm⁻¹ .
Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show:
-
A molecular ion peak (M⁺) at m/z ≈ 175 .
-
A characteristic isotopic cluster for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be an (M+2) peak at m/z ≈ 177 and an (M+4) peak at m/z ≈ 179, with a relative intensity ratio of approximately 9:6:1 .
-
Common fragmentation patterns would include the loss of the aldehyde group (-CHO) or a chlorine atom (-Cl).
Plausible Synthetic Routes
While specific industrial synthesis protocols are proprietary, a logical and efficient route to this compound can be devised from its parent heterocycle, 2,6-dichloropyridine, which is synthesized by the high-temperature chlorination of pyridine or 2-chloropyridine.[7][8] A common method for introducing an aldehyde group onto an electron-deficient aromatic ring is the Vilsmeier-Haack reaction.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method based on established chemical transformations.
-
Reagent Activation: In a three-necked flask under a nitrogen atmosphere, cool an equimolar mixture of phosphorus oxychloride (POCl₃) in an anhydrous solvent like N,N-dimethylformamide (DMF) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl).
-
Addition of Substrate: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium salt intermediate. Subsequently, neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until a precipitate forms.
-
Isolation and Purification: The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by recrystallization or column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloropyridine-3-carbaldehyde
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its utility in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—comprising a pyridine core, two chlorine substituents, and an aldehyde group—offers multiple reaction sites for molecular elaboration. Accurate structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound (CAS No: 55304-73-9, Molecular Formula: C₆H₃Cl₂NO).[1] We will explore common synthetic pathways and delve into the core analytical techniques required for its characterization, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic methods.
Caption: 2D Structure of this compound.
Part 1: Synthetic Pathways and Rationale
The structure of the target molecule often informs the most logical synthetic approach. For this compound, the primary challenge is the regioselective introduction of a formyl group onto the 2,6-dichloropyridine scaffold.
Vilsmeier-Haack Formylation of 2,6-Dichloropyridine
This is a widely employed and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] The starting material, 2,6-dichloropyridine, is commercially available.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[5][6][7]
Causality: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the Vilsmeier reagent is a potent electrophile capable of reacting with moderately activated or deactivated systems.[7] The substitution occurs at the C-3 position (meta to the nitrogen), which is the least deactivated position for electrophilic attack in a pyridine ring.
Caption: The Vilsmeier-Haack formylation pathway.
Alternative Synthetic Routes
While less common, other routes could theoretically yield the target compound:
-
Oxidation of 2,6-dichloro-3-methylpyridine: This involves the selective oxidation of the methyl group to an aldehyde.[8][9] Reagents like selenium dioxide or manganese dioxide could be employed, though controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.
-
Hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine: The trichloromethyl group can be hydrolyzed to a carboxylic acid, which can then be reduced to the aldehyde.[10][11] This multi-step process is often lower in overall yield.
Given its efficiency and directness, the Vilsmeier-Haack reaction is the preferred method, and the subsequent analytical discussion assumes the product is derived from this pathway.
Part 2: Spectroscopic Data Integration for Structure Confirmation
A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. No single method is sufficient; instead, the collective evidence provides irrefutable proof of structure.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as the first checkpoint for identity.
Expertise & Experience: For halogenated compounds, the isotopic pattern is the most diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Observing this pattern is a powerful confirmation of the presence of two chlorine atoms.
Data Summary: Expected Mass Fragments
| m/z (Daltons) | Ion Identity | Rationale for Formation |
|---|---|---|
| 175 / 177 / 179 | [M]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of two chlorine atoms. |
| 140 / 142 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated aromatics. |
| 146 / 148 | [M-CHO]⁺ | Loss of the formyl radical. |
| 111 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to 70 eV.
-
Data Acquisition: Acquire the spectrum over a mass range of 50-300 Da.
-
Data Analysis: Verify the molecular ion peak at m/z 175 (for ³⁵Cl isotopes).[1] Crucially, confirm the presence of the [M+2]⁺ (m/z 177) and [M+4]⁺ (m/z 179) peaks with the expected ~9:6:1 intensity ratio. Analyze fragment ions to corroborate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the molecule.
Expertise & Experience: The most telling peak in the IR spectrum will be the strong, sharp absorption from the aldehyde carbonyl (C=O) stretch. Its position can be influenced by conjugation and the electronic nature of the pyridine ring. For an aromatic aldehyde, this peak is typically expected around 1700 cm⁻¹. The presence of this band provides strong evidence for the success of the formylation reaction.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3080 | Weak-Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi resonance doublet) |
| ~1705 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1550-1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |
| ~1100-1200 | Medium | C-H in-plane bending |
| ~700-800 | Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]
-
Data Analysis: Identify the key absorption bands, paying special attention to the carbonyl stretching frequency to confirm the aldehyde group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity and substitution pattern of the molecule.
Expertise & Experience: The ¹H NMR spectrum will definitively show the number of different proton environments and their spatial relationships through spin-spin coupling. For this compound, we expect three distinct signals: two aromatic protons and one aldehydic proton. The coupling constant (J-value) between the two aromatic protons is characteristic of ortho-coupling (~8-9 Hz), confirming their adjacent positions on the ring. The ¹³C NMR spectrum will confirm the presence of six unique carbon atoms, with the carbonyl carbon appearing at a highly characteristic downfield shift.
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|
| ~10.4 | Singlet (s) | N/A | CHO | Deshielded aldehyde proton. |
| ~8.2 | Doublet (d) | ~8.4 | H-4 | Ortho to the electron-withdrawing CHO group. |
| ~7.5 | Doublet (d) | ~8.4 | H-5 | Ortho-coupled to H-4. |
Data Summary: ¹³C NMR (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~188 | C=O | Highly deshielded aldehyde carbonyl carbon. |
| ~152 | C-2 / C-6 | Carbons attached to electronegative chlorine atoms. |
| ~141 | C-4 | Aromatic CH, deshielded by adjacent CHO. |
| ~130 | C-3 | Carbon bearing the aldehyde substituent. |
| ~125 | C-5 | Aromatic CH. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans to achieve good signal-to-noise.
-
Data Analysis: Integrate the ¹H NMR signals to confirm the 1:1:1 proton ratio. Measure the chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra to their respective atoms in the molecule.[13]
Part 3: Integrated Elucidation Workflow
Caption: A self-validating workflow for structure confirmation.
By following this workflow, a researcher can move from a synthesized product to a fully validated structure with a high degree of confidence. The convergence of molecular weight and elemental formula from MS, functional group identification from IR, and precise connectivity from NMR provides the authoritative grounding required in modern chemical research.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Organic Chemist's Guide to 2,6-Dichloropyridine-3-carbaldehyde: A Versatile Electrophilic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile and Physicochemical Characteristics
2,6-Dichloropyridine-3-carbaldehyde is a crystalline solid at room temperature. Its structure is characterized by a pyridine ring substituted with two strongly electron-withdrawing chlorine atoms at the ortho and para positions relative to the nitrogen, and an electrophilic aldehyde group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior, creating a molecule with distinct regions of reactivity.
The chlorine atoms significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Simultaneously, the aldehyde group provides a key electrophilic site for a wide array of classical carbonyl chemistries. This dual reactivity is the cornerstone of its utility in synthetic chemistry.
Table 1: Physicochemical and Identification Data [1]
| Property | Value | Source(s) |
| CAS Number | 55304-73-9 | [PubChem] |
| Molecular Formula | C₆H₃Cl₂NO | [PubChem] |
| Molecular Weight | 176.00 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde, 2,6-Dichloronicotinaldehyde | [PubChem] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 44-48 °C (for the 2,6-dichloro-4-carbaldehyde isomer) | [Sigma-Aldrich][2] |
| Boiling Point | 268.2 ± 35.0 °C at 760 mmHg (Predicted for 4,6-isomer) | [Sigma-Aldrich][3][4] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Sparingly soluble in non-polar solvents like Hexane. | General chemical knowledge |
Note on Physical Properties: Specific, experimentally verified data for the melting and boiling points of the 2,6-dichloro-3-carbaldehyde isomer are not widely reported in readily accessible databases. The provided melting point is for the isomeric 2,6-dichloro-4-pyridinecarboxaldehyde and should be used as an approximate reference.[2] Researchers should determine these values experimentally for their specific batch.
Strategic Synthesis of the Core Scaffold
The preparation of this compound can be approached from two primary strategic directions: late-stage formylation of a pre-formed dichloropyridine ring or early-stage introduction of the carbon framework followed by chlorination and oxidation. The most commonly cited laboratory-scale method involves the selective oxidation of the corresponding primary alcohol.
Preferred Method: Oxidation of (2,6-Dichloropyridin-3-yl)methanol
This is the most direct and reliable laboratory-scale synthesis. The causality behind this choice rests on the commercial availability of the precursor, (2,6-dichloropyridin-3-yl)methanol, and the high efficiency and mild conditions of modern oxidation reagents.
Caption: Oxidation of the primary alcohol to the target aldehyde.
Detailed Experimental Protocol:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: At room temperature (20-25 °C), add Dess-Martin periodinane (DMP) (4.8 g, 11.24 mmol, 2.0 equivalents) to the solution in one portion.[5]
-
Expert Insight: Using a full 2.0 equivalents of DMP ensures the reaction goes to completion, especially if the starting alcohol has trace water impurities. The reaction is mildly exothermic.
-
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.
-
Workup - Quenching: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture for 30 minutes to reduce the excess DMP.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Perform two additional extractions of the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to afford the crude this compound.[5] The product is often of sufficient purity (typically >80%) to be used directly in subsequent steps.[5]
-
Purification (Optional): If higher purity is required, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be employed.
Alternative Route: Vilsmeier-Haack Formylation
An alternative, though less commonly documented for this specific substrate, is the direct formylation of 2,6-dichloropyridine. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[6][7][8][9][10][11]
Caption: Vilsmeier-Haack formylation of 2,6-dichloropyridine.
Causality and Feasibility: The high electron deficiency of the 2,6-dichloropyridine ring makes it a challenging substrate for electrophilic aromatic substitution.[12][13] The Vilsmeier reagent is a relatively weak electrophile, and forcing conditions may be required, potentially leading to lower yields and side products.[10] However, for large-scale synthesis where the starting 2,6-dichloropyridine is more economical than the corresponding alcohol, this route warrants investigation and optimization.
Spectroscopic Characterization and Analytical Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.
Table 2: Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR | (400 MHz, CDCl₃): The spectrum is simple and diagnostic. Expect two doublets in the aromatic region and a singlet for the aldehyde proton. • δ 10.38 (s, 1H, -CHO) • δ 8.19 (d, J = 8.0 Hz, 1H, H-4) • δ 7.44 (d, J = 8.0 Hz, 1H, H-5) [5] |
| ¹³C NMR | (101 MHz, CDCl₃, Predicted): The carbon signals will be influenced by the electronegative chlorine and oxygen atoms. • ~188 ppm (C=O) • ~154 ppm (C2-Cl) • ~152 ppm (C6-Cl) • ~141 ppm (C4) • ~130 ppm (C3) • ~125 ppm (C5) |
| Mass Spec. | (ESI): Expect to observe the molecular ion peak [M+H]⁺ at m/z 176.0, along with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). |
| IR (KBr) | Key stretches include: • ~1700 cm⁻¹ (C=O, aldehyde carbonyl stretch) • ~2850, 2750 cm⁻¹ (C-H, aldehyde C-H stretches) • ~1550-1580 cm⁻¹ (C=C/C=N, pyridine ring stretches) • ~800-850 cm⁻¹ (C-Cl stretch) |
The Chemistry of a Bifunctional Reagent: Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Reactions at the Aldehyde Moiety
The aldehyde group undergoes all standard carbonyl reactions. Its reactivity is somewhat modulated by the electron-withdrawing nature of the dichloropyridine ring, which enhances the electrophilicity of the carbonyl carbon.
-
Reductive Amination: A powerful method for introducing substituted amine side chains, crucial for building diversity in medicinal chemistry libraries.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of α,β-unsaturated alkenes, extending the carbon skeleton.
-
Grignard and Organolithium Additions: To form secondary alcohols, which can be further oxidized or used as handles for diversification.
-
Condensation Reactions: Can act as an electrophile in aldol or Knoevenagel-type condensations to form more complex heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the electron-deficient pyridine ring are susceptible to displacement by strong nucleophiles. The reactivity follows the general order of C2/C6 positions being more activated than C4.
Caption: Nucleophilic aromatic substitution at the C2 and C6 positions.
Expert Insight: Selective mono-substitution can often be achieved by controlling stoichiometry and reaction temperature. The C2 position may exhibit slightly different reactivity from the C6 position due to the electronic influence of the adjacent aldehyde group. This potential for regioselectivity is a key advantage for the discerning synthetic chemist. For instance, amination reactions on similar dichloropyrimidine systems have shown that careful control of conditions can favor substitution at one position over another.[14]
Applications in Drug Discovery and Advanced Synthesis
While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its role as a versatile intermediate for constructing complex molecular architectures.
Hypothetical Application in Kinase Inhibitor Synthesis:
Many kinase inhibitors, such as the multi-kinase inhibitor Sorafenib , feature a substituted pyridine core linked to an aryl urea moiety.[5][15][16][17] While the documented syntheses of Sorafenib do not start from this exact aldehyde, one can readily envision its use in a convergent synthesis.
Caption: A conceptual workflow for utilizing the aldehyde in multi-step synthesis.
This conceptual pathway demonstrates the strategic power of the reagent. A medicinal chemist could first perform a reductive amination on the aldehyde to install a desired side chain, then use the resulting secondary amine to direct a subsequent SNAr reaction at one of the chloro-positions, and finally displace the second chlorine to build the final complex scaffold. This step-wise, controlled functionalization is a hallmark of a valuable synthetic intermediate.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
Table 3: GHS Hazard Information [1]
| Pictogram | GHS Code | Hazard Statement |
| 💀 | H301 | Toxic if swallowed |
| ❗ | H315 | Causes skin irritation |
| ❗ | H317 | May cause an allergic skin reaction |
| ❗ | H319 | Causes serious eye irritation |
| ❗ | H335 | May cause respiratory irritation |
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound represents a potent, bifunctional building block for advanced organic synthesis. Its true value is realized not as an end-product, but as a strategic starting point for creating molecular complexity. The combination of an electrophilic aldehyde and two displaceable chlorine atoms on an electron-poor pyridine ring provides chemists with a versatile toolkit for constructing novel heterocycles, particularly for applications in medicinal chemistry and drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this valuable reagent into their synthetic programs to accelerate the discovery of next-generation therapeutics.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-二氯吡啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-Dichloropyridine-3-carbaldehyde | 1060811-62-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijsr.net [ijsr.net]
- 12. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 13. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a reactive aldehyde group, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, positioning this compound as a valuable intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. Pyridine derivatives, in particular, are known to be core components in numerous bioactive compounds, including antibacterial, anticancer, and anti-inflammatory agents[1]. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic data, synthesis protocols, and safety considerations for this compound, offering field-proven insights for its effective application in research and development.
Section 1: Core Molecular Attributes & Physical Properties
The fundamental identity and physical characteristics of a compound are critical for its handling, application in reactions, and purification. This compound is a solid at room temperature, typically supplied as a high-purity crystalline powder.[2]
Structural and Physical Data Summary
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [3] |
| CAS Number | 55304-73-9 | [2][3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [3][4] |
| Molecular Weight | 176.00 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% (GC) | [2] |
| Melting Point | Data not available; Isomer 5,6-dichloropyridine-3-carbaldehyde: 65-67°C | [5] |
| Storage | Store in an inert atmosphere at 2-8°C | [6] |
Molecular Structure Diagram
The structure of this compound is defined by a pyridine ring with chlorine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 3.
Caption: Chemical structure of this compound.
Section 2: Spectroscopic & Structural Characterization
Accurate structural elucidation is paramount. The primary techniques for characterizing this compound are NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Spectroscopic Data Summary
| Technique | Key Data Points | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.38 (s, 1H, -CHO), 8.19 (d, J = 8.0Hz, 1H, Ar-H), 7.44 (d, J = 8.0Hz, 1H, Ar-H) | [2] |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and aromatic C-H/C=C stretching are expected. | [3] |
| Mass Spec. | Expected [M]+ peak at m/z ≈ 175, with a characteristic isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks). |
Expertise in Action: Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is a self-validating process; poor sample preparation or instrument setup will yield ambiguous results. This protocol outlines a standard procedure that ensures data integrity.
-
Sample Preparation (The Causality of Choice):
-
Step 1.1: Accurately weigh 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking solubility issues.
-
Step 1.2: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. The deuterium lock signal is essential for the spectrometer's stability.
-
Step 1.3: Vortex the sample until fully dissolved. Visually inspect for any particulate matter. Rationale: A homogenous solution is critical for acquiring sharp, well-resolved spectral lines.
-
-
Instrumental Analysis:
-
Step 2.1: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Step 2.2: Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature (typically 25°C).
-
Step 2.3: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Rationale: Shimming corrects for minor inhomogeneities in the magnetic field, which is crucial for achieving high resolution.
-
Step 2.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans). Rationale: These parameters provide a good balance between signal intensity and experimental time.
-
Step 2.5: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Section 3: Chemical Properties & Reactivity Profile
The reactivity of this compound is governed by its three key functional components: the aldehyde group, the two chloro-substituents, and the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the nitrogen and chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack.
Key Reactive Sites
Caption: Key reactive sites and associated reaction classes.
-
Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives.
-
C-Cl Bonds: The chlorine atoms are effective leaving groups, particularly in nucleophilic aromatic substitution (SₙAr) reactions. Their reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides), which is a cornerstone of its utility in building complex molecules.
-
Pyridine Ring: The overall electron-deficient character of the ring facilitates SₙAr reactions and makes the chlorine atoms more labile compared to those on an electron-rich benzene ring.
Section 4: Synthesis & Manufacturing Insights
A common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (2,6-dichloropyridin-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is often preferred due to its mild conditions and high efficiency.
Protocol: Dess-Martin Oxidation for Synthesis
This protocol describes a lab-scale synthesis adapted from established procedures.[2]
-
Reaction Setup:
-
Step 1.1: To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (4.8 g, 11.24 mmol) portion-wise at ambient temperature (20-25°C). Rationale: Dichloromethane is an excellent solvent for both the substrate and reagent. Using a 2-fold excess of DMP ensures complete conversion of the alcohol.
-
Step 1.2: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The reaction is typically swift at room temperature. TLC provides a simple, qualitative check for the consumption of the starting material.
-
-
Workup and Purification:
-
Step 2.1: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue stirring for 30 minutes. Rationale: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct, making them water-soluble and easier to remove.
-
Step 2.2: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).
-
Step 2.3: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (50 mL) and brine (30 mL). Rationale: The washes remove residual quenching agent and inorganic salts, purifying the organic phase.
-
Step 2.4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Rationale: This step removes residual water before solvent evaporation. The crude product is often of sufficient purity (e.g., 80% yield) for direct use in subsequent steps.[2]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 5: Applications in Research & Drug Development
While specific drugs directly synthesized from this compound are not broadly cited, its parent scaffold, 2,6-dichloropyridine, is a crucial precursor in major pharmaceuticals. This highlights the immense potential of its derivatives.[7] The aldehyde functionality provides a synthetic handle to build out molecular complexity, making it a more advanced intermediate than the parent pyridine.
-
Precursor to Bioactive Scaffolds: The compound is an ideal starting point for synthesizing substituted pyridines, which are prevalent in medicinal chemistry. For example, dichloropyridine derivatives have been used to develop potent c-Met kinase inhibitors for cancer therapy and as precursors for HIV non-nucleoside reverse transcriptase inhibitors like Nevirapine.[8]
-
Cardiovascular Drug Development: The 2,6-dichloropyridine core is found in antiarrhythmic agents and potassium channel antagonists.[9] The aldehyde group on the 3-position allows for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
Agrochemical Synthesis: Similar heterocyclic aldehydes are used in the synthesis of herbicides and fungicides.[5]
Section 6: Safety, Handling, and Storage
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[3]
GHS Hazard Information
| Hazard Class | GHS Statement | Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | ☠️ | Danger | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | Warning | [3] |
| Skin Sensitization | H317: May cause an allergic skin reaction | ❗ | Warning | [3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | Warning | [3] |
| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ | Warning | [3] |
Trustworthy Handling Protocols
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is under an inert atmosphere at 2-8°C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. 5,6-dichloropyridine-3-carbaldehyde [myskinrecipes.com]
- 6. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]
- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Spectral Characterization of 2,6-Dichloropyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectral data for 2,6-Dichloropyridine-3-carbaldehyde (CAS No. 55304-73-9), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Intended for researchers, chemists, and quality control specialists, this document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide an unambiguous structural characterization. Each section includes not only the spectral data but also the underlying principles, experimental protocols, and expert interpretation required for confident compound identification and use in development workflows.
Introduction: The Molecular Profile
This compound is a disubstituted pyridine derivative featuring two electron-withdrawing chlorine atoms and an aldehyde functional group. This specific arrangement of substituents makes it a valuable intermediate for introducing the pyridyl moiety in complex target molecules. Accurate and thorough analytical characterization is paramount to ensure material quality, understand reactivity, and confirm identity in synthetic applications. This guide serves as a central reference for its spectroscopic signature.
The molecular structure, with IUPAC name this compound and a molecular weight of 176.00 g/mol , forms the basis of our spectral analysis[1].
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the hydrogen and carbon environments within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons: the aldehyde proton and the two aromatic protons on the pyridine ring.
Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde-H (CHO) | ~10.3 | Singlet (s) | N/A |
| H-4 | ~7.6 | Doublet (d) | ~8.2 |
| H-5 | ~8.2 | Doublet (d) | ~8.2 |
Note: Data is based on typical values for similar structures and data available from chemical suppliers[2]. Actual shifts can vary with solvent and concentration.
Interpretation:
-
Aldehyde Proton (~10.3 ppm): The signal at the far downfield region is characteristic of an aldehyde proton. Its singlet multiplicity indicates no adjacent protons to couple with.
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring (H-4 and H-5) are adjacent to each other, resulting in a coupled AX spin system. They appear as doublets with a typical ortho-coupling constant of approximately 8.2 Hz. The H-5 proton is expected to be further downfield due to the anisotropic effect of the adjacent aldehyde group.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this molecule, all six carbons are chemically non-equivalent and should produce six distinct signals.
Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~188 |
| C-2 | ~153 |
| C-6 | ~151 |
| C-5 | ~140 |
| C-4 | ~125 |
| C-3 | ~132 |
Note: Data is predicted based on established chemical shift ranges and additivity rules[3][4]. Quaternary carbons (C-2, C-3, C-6) may exhibit lower intensity.
Interpretation:
-
Carbonyl Carbon (~188 ppm): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Aromatic Carbons (125-153 ppm): The five carbons of the pyridine ring appear in the aromatic region. The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) are expected at the downfield end of this range. The carbon attached to the aldehyde (C-3) is also significantly deshielded. The protonated carbons (C-4 and C-5) appear at relatively higher fields within this region.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-resolution NMR spectra.
Figure 2: Standard workflow for NMR spectral acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | Aldehyde C=O Stretch |
| ~1560, ~1540 | Strong | Aromatic C=C / C=N Stretch |
| ~1100 | Strong | C-Cl Stretch |
Source: ATR-IR data available from PubChem, sourced from Bio-Rad Laboratories/Sigma-Aldrich[1].
Interpretation: The IR spectrum provides definitive evidence for the key functional groups:
-
Strong C=O Stretch (~1710 cm⁻¹): This intense absorption is characteristic of the carbonyl group in an aromatic aldehyde. Its position reflects conjugation with the pyridine ring.
-
Aldehyde C-H Stretches (~2850, ~2750 cm⁻¹): The presence of two weak bands in this region is a classic indicator of an aldehyde C-H bond, often appearing as a Fermi doublet.
-
Aromatic Ring Stretches (~1560, ~1540 cm⁻¹): These absorptions confirm the presence of the pyridine ring.
-
C-Cl Stretch (~1100 cm⁻¹): A strong band in the fingerprint region corresponds to the C-Cl stretching vibration, confirming the presence of the chloro-substituents.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly as in step 1.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.
Data Summary (Electron Ionization - EI):
| m/z (Mass-to-Charge) | Relative Intensity (%) | Proposed Fragment/Ion |
|---|---|---|
| 175 | High | [M]⁺ (with ²³⁵Cl) |
| 177 | ~65% of M⁺ | [M+2]⁺ (one ³⁷Cl) |
| 179 | ~10% of M⁺ | [M+4]⁺ (two ³⁷Cl) |
| 146/148/150 | Moderate | [M-CHO]⁺ |
| 140/142 | Moderate | [M-Cl]⁺ |
| 112 | High | [M-CHO-Cl]⁺ |
Note: Intensities are theoretical approximations based on natural isotopic abundance. Fragmentation is predicted based on established principles[5].
Interpretation:
-
Molecular Ion Cluster (m/z 175, 177, 179): The most critical feature is the molecular ion (M⁺) peak cluster. The presence of two chlorine atoms results in a characteristic pattern. The peak at m/z 175 corresponds to the molecule with two ³⁵Cl isotopes. The peak at m/z 177 (M+2) arises from molecules containing one ³⁵Cl and one ³⁷Cl, and the peak at m/z 179 (M+4) corresponds to two ³⁷Cl isotopes. The approximate 100:65:10 intensity ratio is definitive proof of a dichlorinated compound.
-
Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) leading to the fragment at m/z 146, and the loss of a chlorine radical (•Cl, 35/37 Da) resulting in the fragment at m/z 140.
Figure 3: Proposed EI-MS fragmentation pathway.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.
-
Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Method:
-
Ionization: As the compound elutes from the GC column, it enters the ion source (typically set to 230 °C) and is ionized by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 40-300).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Conclusion: A Unified Spectroscopic Identity
The collective evidence from NMR, IR, and MS provides a robust and unequivocal structural confirmation of this compound.
-
NMR spectroscopy confirms the unique proton and carbon environments, establishing the precise substitution pattern on the pyridine ring.
-
IR spectroscopy provides definitive proof of the key functional groups, notably the aromatic aldehyde and the carbon-chlorine bonds.
-
Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic isotopic pattern of the molecular ion providing unambiguous evidence for the presence of two chlorine atoms.
This consolidated spectral guide serves as an authoritative reference for scientists, ensuring the confident identification and application of this important chemical intermediate.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 2,6-Dichloropyridine-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 2,6-Dichloropyridine-3-carbaldehyde
This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules.[1][2] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a carbaldehyde group, imparts a unique combination of reactivity and physicochemical properties.[3] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to optimize their experimental designs and achieve reliable, reproducible results.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic characteristics. Key properties of this compound that govern its solubility include:
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | [3] |
| Molecular Weight | 176.00 g/mol | [3] |
| Structure | A pyridine ring with chlorine atoms at positions 2 and 6, and a carbaldehyde group at position 3. | [3] |
| Polarity | The presence of the electronegative nitrogen atom in the pyridine ring, the chlorine atoms, and the polar carbonyl group in the carbaldehyde function suggest that the molecule is polar. |
The presence of both halogen and aldehyde functional groups on a pyridine scaffold suggests a complex interplay of intermolecular forces, including dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.
Principles of Solubility: A "Like Dissolves Like" Approach
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. For this compound, its inherent polarity suggests a greater affinity for polar organic solvents.
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen of the carbaldehyde group. Good solubility is generally expected.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess significant dipole moments and can interact favorably with the polar regions of the solute molecule. High solubility is anticipated in many of these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The following protocol outlines a reliable method for this determination.
Materials and Equipment:
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like NMR.[4]
-
Volumetric flasks and pipettes
Experimental Workflow:
The process of determining solubility can be visualized as follows:
Caption: Experimental workflow for solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired organic solvent to each vial. Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or NMR method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Tabulating Solubility Data
For clear comparison and record-keeping, the experimentally determined solubility data should be organized in a structured table.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Conclusion
References
An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
This guide provides a comprehensive technical overview of 2,6-dichloropyridine-3-carbaldehyde, a pivotal building block for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. Its unique structural features, characterized by an electron-deficient pyridine ring bearing two chlorine atoms and an aldehyde group, render it a versatile synthon for the construction of complex molecular architectures.
Core Molecular Attributes
This compound is a chlorinated pyridine derivative that serves as a valuable intermediate in organic synthesis.
Molecular Formula: C6H3Cl2NO[1]
Molecular Weight: 176.00 g/mol [1]
Structural and Physicochemical Properties
The strategic placement of two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring significantly influences its reactivity, making the ring susceptible to nucleophilic attack. The aldehyde group at the 3-position provides a reactive handle for a wide array of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde, 2,6-Dichloronicotinaldehyde | PubChem |
| CAS Number | 55304-73-9 | PubChem[1] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Melting Point | 70-74 °C | Sigma-Aldrich |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | General Knowledge |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyridine derivatives. One common approach involves the chlorination and formylation of a suitable pyridine precursor.
A plausible synthetic pathway is outlined below:
References
Navigating the Chemistry of 2,6-Dichloropyridine-3-carbaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility is derived from the reactivity of the aldehyde group and the potential for nucleophilic substitution of the two chlorine atoms on the pyridine ring. However, the very features that make this compound a valuable synthetic building block also contribute to its potential hazards. This guide provides an in-depth exploration of the safety and hazards associated with this compound, offering practical insights and protocols to ensure its safe handling and use in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | --INVALID-LINK--[1] |
| Molecular Weight | 176.00 g/mol | --INVALID-LINK--[1] |
| Appearance | White to orange to green powder to crystal | ChemicalBook[2] |
| Melting Point | 74-75 °C | ChemicalBook[2] |
| Boiling Point | 95°C at 3mmHg | ChemicalBook[2] |
| Solubility | Insoluble in water | ChemicalBook[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity, skin irritation, and eye irritation.[1][4]
GHS Pictograms:
Signal Word: Danger[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Toxicological Profile and Mechanistic Insights
The toxicity of this compound stems from its chemical reactivity. The aldehyde functional group can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, potentially disrupting their normal function. The dichloropyridine core, a known structural motif in some bioactive molecules, can also contribute to its toxicological profile.
-
Acute Oral Toxicity: The "Toxic if swallowed" classification indicates that small quantities of the compound can cause serious health effects or death if ingested.[1][2] This is likely due to its rapid absorption and systemic distribution, leading to widespread cellular damage.
-
Skin and Eye Irritation: The irritant properties are a result of the compound's ability to cause localized inflammation and damage to skin and eye tissues upon contact.[1][4] This is a common characteristic of reactive aldehydes.
-
Respiratory Irritation: Inhalation of the dust or powder can irritate the mucous membranes and upper respiratory tract.[1]
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if they become contaminated.[4]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6][7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow: A Safety-First Approach
The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.
Caption: A generalized experimental workflow highlighting key safety considerations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Containment and Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[8]
Reactivity and Incompatibilities
-
Chemical Stability: The compound is stable under normal storage and handling conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3][8]
Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste materials should be treated as hazardous.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and harness the synthetic potential of this compound in a safe and responsible manner. A culture of safety, grounded in knowledge and vigilance, is paramount in any laboratory setting.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 3. 2,6-Dichloropyridine(2402-78-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the GHS Classification of 2,6-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-3-carbaldehyde, a halogenated pyridine derivative with the CAS number 55304-73-9, is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a versatile intermediate. However, these same structural features contribute to a distinct toxicological profile that necessitates a thorough understanding and strict adherence to safety protocols.
This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) classification for this compound. Moving beyond a simple recitation of hazard statements, this document, authored from the perspective of a Senior Application Scientist, delves into the scientific rationale and toxicological principles that underpin each classification. We will explore the likely experimental evidence that leads to its specific hazard designations, providing researchers and drug development professionals with the in-depth knowledge required for safe handling, risk assessment, and protocol design.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | PubChem[1] |
| Molecular Weight | 176.00 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| CAS Number | 55304-73-9 | PubChem[1] |
GHS Classification Summary
This compound is classified under the GHS with the following hazard categories and statements, which are consistently reported across multiple supplier Safety Data Sheets (SDS) and chemical databases.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Toxicological Deep Dive: The Causality Behind the Classification
The GHS classification is not arbitrary; it is derived from a weight-of-evidence approach based on specific toxicological data. While detailed, publicly available toxicology studies for this compound are limited, we can infer the basis for its classification by examining the established GHS criteria and data from structurally similar compounds. This structure-activity relationship (SAR) analysis is a cornerstone of modern toxicology and risk assessment.
Acute Toxicity, Oral - Category 3 (H301: Toxic if swallowed)
The "Toxic if swallowed" classification is one of the most severe warnings for this compound, indicated by the skull and crossbones pictogram. This classification is based on the substance's Lethal Dose, 50% (LD₅₀), which is the dose required to be fatal to 50% of a tested animal population.
GHS Criteria for Acute Oral Toxicity Category 3:
-
LD₅₀ Range: > 50 and ≤ 300 mg/kg body weight.
Scientific Rationale: While a specific LD₅₀ value for this compound is not readily available in the public domain, its classification as Category 3 strongly suggests that in standard animal studies (typically conducted in rats or mice), the oral LD₅₀ falls within the 50-300 mg/kg range. For a closely related compound, 2,6-Dichloropyridine , the oral LD₅₀ in mice has been reported as 1188 mg/kg. However, the addition of an aldehyde group, a reactive functional group, can significantly increase toxicity. Aldehydes can react with biological macromolecules, leading to cellular dysfunction. It is this increased reactivity that likely lowers the LD₅₀ of the title compound into the Category 3 range.
Skin Irritation - Category 2 (H315: Causes skin irritation)
This classification indicates that the compound can cause reversible inflammatory effects on the skin upon direct contact.
GHS Criteria for Skin Irritation Category 2:
-
Based on animal studies (typically following OECD Guideline 404), this classification is assigned when at least 2 of 3 tested animals show a mean score of ≥ 2.3 and ≤ 4.0 for erythema (redness) or edema (swelling) from readings taken at 24, 48, and 72 hours after patch removal, or if inflammation persists to the end of the observation period.
Scientific Rationale & Experimental Protocol: The standard protocol for assessing skin irritation is the Draize rabbit skin test (OECD 404) .
The aldehyde functional group is known to be a structural alert for skin irritation. Aldehydes can react with amine groups in skin proteins, leading to the formation of Schiff bases, which can trigger an inflammatory cascade. The two chlorine atoms on the pyridine ring are electron-withdrawing, which can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by skin proteins and thus enhancing its irritant potential.
Serious Eye Irritation - Category 2A (H319: Causes serious eye irritation)
This classification indicates that the substance can produce changes in the eye which are fully reversible within 21 days of application.
GHS Criteria for Serious Eye Irritation Category 2A:
-
In animal studies (typically following OECD Guideline 405), this classification is given when at least 2 of 3 tested animals show a positive response of:
-
Corneal opacity ≥ 1
-
Iritis ≥ 1
-
Conjunctival redness ≥ 2
-
Conjunctival edema (chemosis) ≥ 2
-
...and the effects are fully reversible within a 21-day observation period.
-
Scientific Rationale & Experimental Protocol: The standard in vivo test is the rabbit eye test (OECD 405) . A measured amount of the substance (e.g., 0.1 mL for liquids or a defined weight for solids) is instilled into the conjunctival sac of one eye of several rabbits. The eyes are then examined and scored for corneal opacity, iritis, and conjunctival effects at specific time points.
Similar to skin irritation, the electrophilic nature of the aldehyde group is a primary driver of eye irritation. The mucous membranes of the eye are particularly sensitive to reactive chemicals. The electron-withdrawing effects of the chloro-substituents likely enhance this reactivity, leading to inflammation and irritation of the conjunctiva and potential transient effects on the cornea and iris.
Skin Sensitization - Category 1 (H317: May cause an allergic skin reaction)
This classification indicates that the substance can elicit an allergic response following skin contact. It is a T-cell mediated hypersensitivity reaction.
GHS Criteria for Skin Sensitization Category 1:
-
Evidence in humans that the substance can lead to sensitization by skin contact in a substantial number of persons, OR
-
Positive results from an appropriate animal test, such as the Local Lymph Node Assay (LLNA) or Guinea Pig Maximization Test (GPMT).
Scientific Rationale & Experimental Protocol: The preferred method for assessing skin sensitization is the murine Local Lymph Node Assay (LLNA; OECD 429) . This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A substance is considered a sensitizer if it produces a Stimulation Index (SI) of 3 or greater. The potency is often expressed as the EC3 value, the concentration estimated to produce an SI of 3.
The mechanism for skin sensitization involves the chemical acting as a hapten. The electrophilic aldehyde group of this compound can covalently bind to skin proteins (carrier proteins), forming a hapten-carrier conjugate. This complex is then recognized as foreign by the immune system's antigen-presenting cells, leading to the activation and proliferation of T-lymphocytes. Upon subsequent exposure, these memory T-cells mount a rapid and amplified inflammatory response, resulting in allergic contact dermatitis. The classification as Category 1 indicates that this compound is an effective hapten.
Specific Target Organ Toxicity, Single Exposure - Category 3 (H335: May cause respiratory irritation)
This classification is for transient, narcotic effects or respiratory tract irritation following a single exposure.
GHS Criteria for Respiratory Tract Irritation (STOT-SE Category 3):
-
Primarily based on reliable evidence from human experience (e.g., occupational exposure data) showing respiratory irritation.
-
Animal data, such as signs of respiratory irritation in standard inhalation toxicity studies, can also be used as supporting evidence.
Scientific Rationale: While specific inhalation studies on this compound are not publicly available, the classification is likely based on the inherent properties of aldehydes and halogenated pyridines. Aldehydes are known to be irritants to the mucous membranes of the respiratory tract. The volatility of the compound, although it is a solid, may be sufficient to cause irritation if inhaled as a dust or powder. The mechanism is similar to that of skin and eye irritation, where the reactive aldehyde group interacts with proteins and receptors in the respiratory tract lining, triggering an inflammatory response characterized by symptoms like coughing, pain, and breathing difficulties.
Safe Handling and Experimental Protocols
Given the GHS classification, the following handling protocols are mandatory for ensuring researcher safety:
-
Engineering Controls: All work with solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves before use.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, chemically resistant aprons or coveralls are recommended.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill & Disposal: Have a chemical spill kit readily available. Spills should be cleaned up immediately by trained personnel wearing appropriate PPE. Dispose of waste according to institutional and local regulations for toxic chemical waste.
Conclusion
The GHS classification of this compound as a substance that is toxic if swallowed, a skin and serious eye irritant, a potential skin sensitizer, and a respiratory irritant is well-founded in established toxicological principles. The reactivity of the aldehyde functional group, enhanced by the electronic effects of the dichlorinated pyridine ring, is the primary driver of its hazardous properties. For professionals in research and drug development, a deep understanding of this structure-activity relationship is not merely a regulatory formality but a critical component of a robust safety culture. By recognizing the causality behind the GHS pictograms and hazard statements, scientists can implement more effective and intuitive safety protocols, ensuring both personal safety and the integrity of their research.
References
The Strategic Synthesis and Ascendancy of 2,6-Dichloropyridine-3-carbaldehyde: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Key Architectural Element in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic importance of versatile chemical synthons cannot be overstated. These molecular building blocks, often possessing a unique arrangement of functional groups and reactive sites, are the linchpins in the construction of complex and biologically active molecules. Among these, 2,6-Dichloropyridine-3-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, has emerged as a pivotal intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups - the aldehyde for nucleophilic additions and condensations, and the two chlorine atoms for nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of pharmacologically relevant scaffolds.
I. Historical Context and the Genesis of a Versatile Intermediate
The story of this compound is intrinsically linked to the development of methods for the selective chlorination of the pyridine ring. While a singular, seminal "discovery" paper for this specific carbaldehyde is not readily apparent in the historical literature, its emergence can be traced to the broader advancements in pyridine chemistry. The parent heterocycle, 2,6-dichloropyridine, has been a known compound for a longer period, with early patents from companies like Dow Chemical Co. in the 1960s detailing processes for its manufacture by contacting chlorine with a 2-chloropyridine composition.[1] This foundational work laid the groundwork for the subsequent functionalization of the 2,6-dichloropyridine core.
The introduction of the carbaldehyde group at the 3-position likely followed established synthetic organic chemistry principles. The logical and most common synthetic route, which is still in use today, involves the oxidation of the corresponding alcohol, (2,6-dichloropyridin-3-yl)methanol. This precursor can be synthesized from 2,6-dichloronicotinic acid or its esters, which in turn are accessible from 2,6-dichloropyridine via metallation and carboxylation. The development and refinement of selective oxidation reagents, such as the Dess-Martin periodinane, provided a high-yielding and reliable method for the conversion of the alcohol to the aldehyde, solidifying the accessibility of this compound for broader synthetic applications.
II. Physicochemical Properties and Spectroscopic Signature
A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 55304-73-9 |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 79 °C |
| Boiling Point | 95 °C at 3 mmHg |
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is characterized by two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyridine ring, and a downfield singlet for the aldehydic proton.
-
¹³C NMR: The carbon spectrum will show six distinct signals, including a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of the C=O stretching vibration of the aldehyde, typically in the region of 1700-1730 cm⁻¹. Other significant absorptions correspond to the C-Cl and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
III. Synthesis of this compound: A Practical Protocol
The most reliable and commonly employed laboratory-scale synthesis of this compound involves the oxidation of (2,6-dichloropyridin-3-yl)methanol. The use of Dess-Martin periodinane (DMP) is favored due to its mild reaction conditions and high yields.
Experimental Protocol: Oxidation of (2,6-dichloropyridin-3-yl)methanol
Materials:
-
(2,6-dichloropyridin-3-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (2,6-dichloropyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Caption: Synthetic workflow for this compound.
IV. The Role of this compound in Drug Discovery
The synthetic utility of this compound in medicinal chemistry is primarily centered on its ability to serve as a scaffold for the construction of fused heterocyclic systems, particularly pyridopyrimidines. These structures are prevalent in a wide range of biologically active compounds.
A Pivotal Intermediate in the Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of bicyclic heterocycles that have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The aldehyde and dichloro-substituted pyridine core of this compound provides a convergent and efficient entry into this important class of compounds.
A general and powerful strategy involves the condensation of this compound with an amino-substituted pyrimidine, such as 2,6-diaminopyrimidin-4-ol, often under acidic or thermal conditions. This reaction proceeds through an initial imine formation followed by an intramolecular cyclization and subsequent aromatization to yield the pyridopyrimidine scaffold. The chlorine atoms on the pyridine ring can then be further functionalized through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, enabling the exploration of the chemical space around the core structure and the optimization of biological activity.
Caption: General synthetic route to pyridopyrimidines.
Potential in the Synthesis of Nevirapine Analogs
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6][7] The core structure of Nevirapine is a dipyrido[3,2-b:2',3'-e][5][8]diazepine. While the direct synthesis of Nevirapine itself may not prominently feature this compound, the structural motifs present in this intermediate make it a highly valuable starting material for the synthesis of novel analogs and related heterocyclic systems with potential anti-HIV activity. The strategic placement of the reactive aldehyde and chloro groups allows for the construction of the key pyridine and diazepine rings found in this class of drugs.
V. Conclusion and Future Perspectives
This compound has transitioned from a niche chemical entity to a strategically important building block in modern organic synthesis and medicinal chemistry. Its value is derived from its inherent structural features that allow for a diverse range of chemical transformations. The ability to readily access this compound through reliable synthetic methods has further cemented its role in the drug discovery pipeline. As the quest for novel therapeutics continues, the demand for versatile and functionalized heterocyclic intermediates like this compound is expected to grow. Future research will likely focus on expanding its applications in the synthesis of other complex heterocyclic systems and in the development of more efficient and sustainable synthetic methodologies for its production. For researchers and drug development professionals, a deep understanding of the chemistry and reactivity of this key intermediate is essential for the successful design and execution of innovative synthetic strategies aimed at discovering the next generation of medicines.
References
- 1. patents.justia.com [patents.justia.com]
- 2. orgchemres.org [orgchemres.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 6. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 7. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Its unique trifunctional structure—a pyridine core, two chlorine substituents, and an aldehyde group—provides a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, imparts distinct reactivity to each functional group, allowing for selective and sequential chemical transformations. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, key reactions, and strategic applications in the development of novel bioactive compounds.
Part 1: Nomenclature and Physicochemical Properties
Synonyms and Identifiers
The systematic IUPAC name for this compound is this compound. However, it is frequently cited in chemical literature and commercial catalogs under various synonyms. Understanding these alternatives is crucial for exhaustive literature searches and material procurement.[1][2]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 55304-73-9[2] |
| Molecular Formula | C₆H₃Cl₂NO[2] |
| Molecular Weight | 176.00 g/mol [2] |
| Common Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde[2] |
| 2,6-Dichloronicotinaldehyde[2] | |
| 2,6-Dichloro-3-formylpyridine[2] | |
| 3-Formyl-2,6-dichloropyridine |
Physicochemical Data
The physical and computed properties of this compound are summarized below. These characteristics are essential for planning reactions, purification, and for understanding the molecule's behavior in various chemical environments.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | 79-81 °C | Commercial Suppliers |
| Boiling Point | 95 °C at 3 mmHg | Commercial Suppliers |
| XLogP3 | 1.6 | PubChem[2] |
| Topological Polar Surface Area | 30 Ų | PubChem[2] |
| InChIKey | HWTMRGXKSANEDO-UHFFFAOYSA-N | PubChem[2] |
Part 2: Synthesis and Manufacturing
The most direct and reliable laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, (2,6-dichloropyridin-3-yl)methanol. This precursor can be synthesized from 2,6-dichloropyridine.
Synthesis of Precursor: (2,6-Dichloropyridin-3-yl)methanol
The synthesis of the alcohol precursor starts with the readily available 2,6-dichloropyridine. A common route involves a metal-halogen exchange followed by formylation and subsequent reduction, or direct hydroxymethylation.
Oxidation to this compound
The oxidation of (2,6-dichloropyridin-3-yl)methanol to the aldehyde is a critical step. Due to the sensitivity of aldehydes to over-oxidation to carboxylic acids, mild and selective oxidizing agents are required. Dess-Martin periodinane (DMP) is a highly effective reagent for this transformation, known for its high yields and operational simplicity under neutral conditions.[1]
Experimental Protocol: Dess-Martin Oxidation[1]
Objective: To synthesize this compound from (2,6-dichloropyridin-3-yl)methanol.
Materials:
-
(2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol)
-
Dess-Martin Periodinane (DMP) (4.8 g, 11.24 mmol, 2.0 equiv.)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (4.8 g, 11.24 mmol) in one portion at room temperature (approx. 25 °C).
-
Stir the resulting reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate to reduce the remaining DMP and iodine byproducts. Stir until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.
References
stability and storage conditions for 2,6-Dichloropyridine-3-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of 2,6-Dichloropyridine-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, with the chemical formula C₆H₃Cl₂NO and CAS Number 55304-73-9, is a pivotal substituted pyridine intermediate in synthetic chemistry.[1][2] Its unique structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals. The reactivity of the aldehyde functional group, while essential for its synthetic utility, also presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Part 1: Chemical Stability Profile
The inherent stability of this compound is a function of its molecular structure. The aldehyde group is susceptible to chemical transformation, primarily through oxidation. Understanding the environmental and chemical factors that can trigger degradation is the first step in developing a robust storage strategy.
Key Destabilizing Factors:
-
Atmospheric Oxygen: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH) in the presence of oxygen. This process can occur slowly even at ambient temperatures and is the most common degradation pathway. The resulting impurity is 2,6-dichloropyridine-3-carboxylic acid.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and potential polymerization. While the compound is a solid with a melting point between 83-86°C, thermal stress can compromise its purity over time.[3]
-
Moisture (Humidity): Aldehydes can be hygroscopic.[4] Absorbed moisture can act as a medium to facilitate oxidative degradation or other hydrolytic side reactions. Therefore, storage in a dry environment is critical.
-
Light: Photochemical degradation is a known risk for many aromatic aldehydes. Energy from UV or visible light can provide the activation energy needed to initiate oxidation or other radical-based degradation pathways.
-
Incompatible Materials: Contact with strong oxidizing agents will rapidly convert the aldehyde. Similarly, strong acids or bases can catalyze unwanted side reactions, such as condensation or polymerization. It is crucial to avoid storage near these materials.[5]
Visual Indicators of Degradation
The pure compound is typically a white to light-colored crystalline powder.[6] A noticeable change in color, such as a shift to orange, green, or brown, can be a primary visual indicator of degradation and impurity formation.[6] Any change in physical form, such as clumping or melting below the specified range, also suggests compromised integrity.
Potential Degradation Pathway: Oxidation
The most probable degradation route for this compound is the oxidation of the aldehyde to the corresponding carboxylic acid. This reaction is often auto-catalytic and proceeds readily in the presence of air.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Part 2: Recommended Storage and Handling Protocols
A multi-faceted approach is required to mitigate the risks of degradation. The following protocols are based on a synthesis of safety data sheet recommendations and established best practices for handling sensitive aldehydes.
Quantitative Storage Recommendations
For ease of reference, the optimal conditions for short-term and long-term storage are summarized below.
| Parameter | Long-Term Storage (> 6 months) | Short-Term / In-Use Storage | Rationale |
| Temperature | 2°C to 8°C [6][7] | Ambient (Controlled, <25°C) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [6][7] | Tightly Sealed Container | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Opaque or Amber Vial in Darkness | Protect from Direct Light | Prevents photo-initiation of degradation pathways.[4] |
| Moisture | Store with Desiccant | In a Desiccator Cabinet | Prevents moisture absorption which can facilitate degradation.[4] |
Handling Procedures for Maintaining Compound Integrity
Adherence to proper handling techniques is as crucial as maintaining ideal storage conditions.
-
Inert Atmosphere Operations: When accessing the compound for weighing, work quickly and preferably in a glove box or glove bag flushed with an inert gas. If a glove box is unavailable, blanket the vial with argon or nitrogen before and after dispensing.
-
Avoid Contamination: Use only clean, dry spatulas and glassware. Never return unused material to the stock container.
-
Personal Protective Equipment (PPE): Due to its hazard profile—classified as toxic if swallowed and a skin and eye irritant—always handle this compound with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] All handling should be performed inside a certified chemical fume hood to avoid inhalation.[7]
Part 3: Experimental Protocol for Stability Assessment
To ensure the validity of experimental results, researchers may need to perform a stability assessment on their specific batch of the compound, especially if it has been stored for an extended period or if degradation is suspected.
Step-by-Step HPLC-Based Stability Protocol
This protocol outlines a standard method for quantifying the purity of this compound and detecting the primary oxidative degradation product.
-
Preparation of Standards:
-
Accurately prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., Acetonitrile).
-
If available, prepare a separate stock solution of the potential degradation product, 2,6-Dichloropyridine-3-carboxylic acid, to confirm its retention time.
-
Create a series of calibration standards from the stock solution to establish linearity and a limit of detection (LOD).
-
-
Sample Preparation:
-
Accurately weigh a sample of the stored compound and dissolve it in the same solvent to a known concentration, matching the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both may be acidified with 0.1% formic acid) is typically effective.
-
Detection: UV detector set to a wavelength where both the parent compound and potential impurities have strong absorbance (e.g., 254 nm).
-
Injection: Inject the standards and the sample.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and any new peaks that appear.
-
Calculate the purity of the sample using the area percent method.
-
Compare the retention time of any new, significant peaks to the standard of the carboxylic acid to confirm its identity. A purity decrease of >2% from the initial certificate of analysis value may indicate significant degradation.
-
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its primary liability is the aldehyde group's susceptibility to oxidation. By implementing a stringent storage protocol—refrigeration (2-8°C) under an inert atmosphere, protected from light and moisture—and by employing careful handling techniques, the shelf-life of this valuable reagent can be maximized. Regular purity assessment via methods like HPLC is a self-validating system that ensures the compound meets the high-quality standards required for reproducible and reliable scientific outcomes.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 2,6-Dichloropyridine-3-carbaldehyde from 2,6-Dichloropyridine: An Application Note and Protocol Guide
Introduction: The Significance of 2,6-Dichloropyridine-3-carbaldehyde in Drug Discovery
This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring two chlorine atoms and a reactive aldehyde group on a pyridine scaffold, provides a versatile platform for the development of novel therapeutics. The chlorine atoms offer sites for cross-coupling reactions, while the aldehyde group can be readily transformed into various other functionalities, making it a highly sought-after intermediate for medicinal chemists and drug development professionals. This guide provides a detailed exploration of the synthetic routes from the readily available 2,6-dichloropyridine, with a focus on practical, field-proven protocols.
Strategic Approaches to the Formylation of 2,6-Dichloropyridine
The introduction of a formyl group onto the 2,6-dichloropyridine ring presents a significant synthetic challenge. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, which typically requires electron-rich substrates[1][2][3][4]. Therefore, alternative strategies are necessary to achieve efficient formylation. This guide will focus on the most effective and regioselective method: Directed ortho-Metalation (DoM) .
Directed ortho-Metalation (DoM): A Regioselective Formylation Strategy
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds[5][6]. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a transient organometallic intermediate. This intermediate then reacts with an electrophile to introduce a new substituent with high regioselectivity. In the case of 2,6-dichloropyridine, the pyridine nitrogen atom itself can act as a directing group, guiding the deprotonation to the adjacent C3 (or C5) position.
The regioselectivity of the lithiation of dichloropyridines can be complex and is highly dependent on the choice of base and reaction conditions. For 2,6-dichloropyridine, the use of a hindered base like lithium diisopropylamide (LDA) is crucial to favor deprotonation at the C3 position over nucleophilic attack at the carbon-chlorine bond or other positions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,6-dichloropyridine via Directed ortho-Metalation.
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
This protocol is adapted from established principles of directed metalation of pyridine derivatives.
Reaction Scheme:
Experimental Workflow for Directed ortho-Metalation.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 10.0 g | 67.6 mmol |
| Diisopropylamine | 108-18-9 | 101.19 | 10.5 mL | 74.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 29.7 mL | 74.3 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 7.0 mL | 90.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Saturated aqueous NH₄Cl | - | - | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 300 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet and outlet (or balloon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA:
-
To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and diisopropylamine (10.5 mL, 74.3 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (29.7 mL of a 2.5 M solution in hexanes, 74.3 mmol) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of 2,6-Dichloropyridine:
-
Dissolve 2,6-dichloropyridine (10.0 g, 67.6 mmol) in anhydrous THF (100 mL).
-
Slowly add the 2,6-dichloropyridine solution to the freshly prepared LDA solution at -78 °C via a dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of a deep-colored solution indicates the generation of the lithiated species.
-
-
Formylation:
-
Slowly add N,N-dimethylformamide (DMF) (7.0 mL, 90.0 mmol) to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Directed ortho-Metalation
The mechanism of the directed ortho-metalation of 2,6-dichloropyridine involves the coordination of the lithium amide to the pyridine nitrogen, which increases the acidity of the adjacent C-H protons. The bulky diisopropylamide group of LDA then abstracts a proton from the sterically less hindered C3 position to form the 3-lithiated intermediate. This intermediate is then trapped by the electrophilic carbon of DMF. Subsequent workup hydrolyzes the resulting adduct to yield the desired aldehyde.
Mechanism of DoM followed by formylation.
Alternative Synthetic Route: Vilsmeier-Haack Reaction (Considerations)
While generally less effective for electron-deficient pyridines, the Vilsmeier-Haack reaction is a well-established method for the formylation of aromatic compounds[1][2][3][4]. The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.
Challenges with 2,6-Dichloropyridine:
-
Low Reactivity: The electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the pyridine ring, making it a poor substrate for the weakly electrophilic Vilsmeier reagent.
-
Harsh Conditions: Forcing conditions (high temperatures, long reaction times) may be required, which can lead to side reactions and decomposition of the starting material.
For these reasons, the Directed ortho-Metalation approach is the recommended and more reliable method for the synthesis of this compound.
Synthesis of the Starting Material: 2,6-Dichloropyridine
A robust synthesis of the target molecule requires a reliable source of the starting material, 2,6-dichloropyridine. It can be synthesized from either pyridine or 2-chloropyridine.
Protocol 2: Synthesis of 2,6-Dichloropyridine from 2-Chloropyridine
This protocol describes the direct chlorination of 2-chloropyridine.
Reaction Scheme:
Synthesis of 2,6-Dichloropyridine.
Procedure:
-
In a suitable reactor equipped for gas inlet and high-temperature reactions, 2-chloropyridine is heated to 160-190 °C[7].
-
Chlorine gas is bubbled through the molten 2-chloropyridine under photoinitiation (e.g., a UV lamp)[7].
-
The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
The resulting mixture, containing 2,6-dichloropyridine and unreacted 2-chloropyridine, can often be used directly in the next step or purified by distillation.
Conclusion
The synthesis of this compound from 2,6-dichloropyridine is most effectively and regioselectively achieved through a Directed ortho-Metalation strategy. This approach overcomes the inherent low reactivity of the dichloropyridine ring towards traditional electrophilic formylation methods. The detailed protocol provided in this guide offers a reliable and reproducible method for researchers and scientists in the field of drug development. Careful control of reaction conditions, particularly temperature and the stoichiometry of the organolithium base, is critical for achieving high yields and purity of this valuable synthetic intermediate.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 6. baranlab.org [baranlab.org]
- 7. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 2,6-Dichloropyridine-3-carbaldehyde in Amine Functionalization
Abstract
2,6-Dichloropyridine-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and materials science sectors.[1][2] Its strategic arrangement of an electrophilic aldehyde and two chlorine atoms on an electron-deficient pyridine ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its reactions with primary and secondary amines, focusing on the synthesis of Schiff bases and N-substituted aminomethylpyridines. We will dissect the underlying reaction mechanisms, provide validated, step-by-step protocols for key transformations, and discuss critical parameters for optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel molecular entities.
Introduction: The Chemical Versatility of this compound
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] The introduction of chloro- and formyl-substituents, as in this compound, creates a molecule with multiple, distinct reactive centers.
-
The Aldehyde (Formyl) Group: This is the primary site for reaction with amines, readily undergoing condensation to form imines (Schiff bases) or participating in reductive amination to yield secondary and tertiary amines.[4]
-
The Chloro-Substituents (C2 & C6): Positioned ortho and para to the ring nitrogen, these chlorine atoms are activated towards Nucleophilic Aromatic Substitution (SNAr).[5] This allows for the subsequent or, under certain conditions, competing displacement by nucleophiles, including the amine reactant itself.
The interplay between these reactive sites allows for the construction of complex, highly functionalized pyridine derivatives, which are valuable intermediates in the synthesis of biologically active compounds.[6][7]
Core Reaction Pathways with Amines
The reaction of this compound with an amine primarily proceeds via two major pathways: Schiff base formation and reductive amination.
Pathway A: Schiff Base (Imine) Formation
The condensation of the aldehyde with a primary amine is a reversible, acid-catalyzed reaction that produces a C=N double bond, known as an imine or Schiff base.[8] These products are themselves valuable intermediates and ligands.[9]
Mechanism: The reaction proceeds in two stages:
-
Carbinolamine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by proton transfer to form a neutral carbinolamine intermediate.
-
Dehydration: Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the final imine product.
The pH must be carefully controlled; typically, a mildly acidic environment (pH 4-6) is optimal to catalyze dehydration without excessively protonating the amine nucleophile, which would render it unreactive.[8]
Caption: Figure 1: Mechanism of Acid-Catalyzed Imine Formation
Pathway B: Reductive Amination
For many pharmaceutical applications, a stable secondary amine linkage is preferred over the more labile imine. Reductive amination achieves this by reducing the intermediate imine in situ as it is formed.[10] This can be performed as a one-pot reaction, offering high efficiency and preventing the isolation of potentially unstable imines.
Mechanism: This process involves two sequential steps within the same reaction vessel:
-
Imine Formation: As described above, the aldehyde and amine form an imine.
-
Hydride Reduction: A selective reducing agent, introduced into the mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine C=N bond, which is then protonated to yield the final secondary amine.
A key advantage of this method is its ability to prevent the over-alkylation that can plague direct alkylation of amines with alkyl halides.[4]
Caption: Figure 2: Workflow for One-Pot Reductive Amination
Validated Experimental Protocols
Safety Precaution: this compound is toxic if swallowed and causes skin and eye irritation.[2][11] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of a Schiff Base (Imine)
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0 - 1.1 eq)
-
Ethanol (or Toluene)
-
Glacial Acetic Acid (catalytic, ~0.05 eq)
-
Round-bottom flask, condenser, magnetic stirrer, TLC plates
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol (approx. 0.2 M concentration).
-
Add the primary amine (1.05 eq) to the solution with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically. If using ethanol, simply reflux the mixture.
-
Heat the reaction mixture to reflux (typically 80°C for ethanol) and monitor its progress by TLC (e.g., using 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude solid or oil by recrystallization or flash column chromatography.
Characterization Data (Expected):
-
¹H NMR: Disappearance of the aldehyde proton signal (~10.0 ppm). Appearance of a new imine proton signal (-CH=N-) typically between 8.0-9.0 ppm.
-
IR Spectroscopy: Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a characteristic C=N stretch for the imine, typically around 1620-1640 cm⁻¹.[12]
-
Mass Spec (ESI-MS): Observation of the [M+H]⁺ ion corresponding to the calculated mass of the Schiff base product.
Protocol 2: One-Pot Reductive Amination
This protocol utilizes the robust and mild reducing agent Sodium Triacetoxyborohydride (STAB), which is tolerant of mild acid and selectively reduces the iminium ion in the presence of the aldehyde.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, may accelerate imine formation)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
-
In a single portion, add Sodium Triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization Data (Expected):
-
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new singlet or triplet for the methylene bridge protons (-CH₂-N-) typically between 3.5-4.5 ppm. An N-H proton signal may be visible for products derived from primary amines.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new aliphatic carbon signal for the methylene bridge (~45-60 ppm).
-
Mass Spec (ESI-MS): Observation of the [M+H]⁺ ion corresponding to the calculated mass of the secondary or tertiary amine product.
Critical Parameters and Troubleshooting
The success of these reactions hinges on careful control of several factors.
Data Summary: Solvent & Reagent Selection
| Parameter | Schiff Base Synthesis | Reductive Amination | Rationale & Causality |
| Solvent | Ethanol, Methanol, Toluene | DCM, THF, DCE, Acetonitrile | For condensation, protic solvents can participate in proton transfer, while azeotropic removal of water in toluene drives equilibrium. For reduction, aprotic solvents are required to prevent reaction with the hydride reagent. |
| Catalyst/Reagent | Glacial Acetic Acid, p-TsOH | NaBH(OAc)₃, NaBH₃CN | Mild acid catalysis is crucial for imine formation.[8] STAB is a mild and selective reducing agent, ideal for one-pot procedures. NaBH₃CN is also effective but more toxic. NaBH₄ can reduce the starting aldehyde and is less suitable for one-pot methods.[10] |
| Temperature | Room Temp to Reflux | 0°C to Room Temperature | Condensation is often accelerated by heat. Reductive amination is typically performed at room temperature to maintain selectivity and control reactivity. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Imine | Reaction has not reached equilibrium; Imine is hydrolyzing back to starting materials. | Use a dehydrating agent (e.g., MgSO₄) or remove water azeotropically with a Dean-Stark trap. Ensure the amine is of high purity. |
| Incomplete Reductive Amination | Reducing agent has degraded; Steric hindrance from a bulky amine or substrate. | Use fresh reducing agent. Increase reaction time or gently warm the reaction (e.g., to 40°C). Consider a more powerful reducing agent if necessary, but this may require a two-step process. |
| SNAr Side Product Observed | Amine is highly nucleophilic; High reaction temperature. | Perform the reaction at lower temperatures (e.g., room temperature). For reductive amination, the mild conditions generally suppress SNAr. If SNAr is desired, stronger bases and higher temperatures are typically required.[13][14] |
| Difficult Purification | Baseline streaking on TLC due to basic amine product. | Pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve chromatography. |
Conclusion
This compound stands out as a highly adaptable precursor for the synthesis of functionalized pyridines. The reactions of its aldehyde group with amines, through either direct condensation or reductive amination, provide reliable and high-yielding pathways to valuable Schiff base and aminomethyl intermediates. These protocols serve as a robust starting point for researchers. By understanding the underlying mechanisms and carefully controlling experimental parameters, scientists can effectively harness the reactivity of this scaffold to build molecular complexity and advance programs in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hitchhiker’s Guide to Reductive Amination | CoLab [colab.ws]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Virtuoso: 2,6-Dichloropyridine-3-carbaldehyde as a Pivotal Building Block in Modern Organic Synthesis
Abstract
2,6-Dichloropyridine-3-carbaldehyde, a seemingly unassuming trifunctional pyridine derivative, has emerged as a powerhouse in the synthetic chemist's toolbox. Its strategic arrangement of a reactive aldehyde and two differentially addressable chlorine atoms on a pyridine scaffold bestows upon it a remarkable versatility for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its use in the synthesis of valuable molecular frameworks, particularly in the realms of pharmaceutical and agrochemical research. We will delve into key transformations including the synthesis of pyrazolo[3,4-b]pyridines, olefination reactions, and palladium-catalyzed cross-coupling reactions, elucidating the causality behind experimental choices and providing a robust foundation for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Key Intermediate
This compound is a crystalline solid with the molecular formula C₆H₃Cl₂NO.[1] Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a formyl group at the 3 position. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules.[2] The electrophilic aldehyde allows for classical carbonyl chemistry, while the chlorine atoms serve as handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents.
The pyridine core is a ubiquitous motif in medicinal chemistry, and the strategic placement of reactive sites on this scaffold allows for the rapid generation of compound libraries for drug discovery. This guide will explore several key synthetic transformations that leverage the unique reactivity of this compound.
Synthesis of Fused Heterocycles: The Gateway to Pyrazolo[3,4-b]pyridines
One of the most significant applications of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[3][4] The synthesis typically proceeds via a condensation reaction with a hydrazine derivative, followed by cyclization.
Causality of Experimental Design:
The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring, which is crucial for tuning the biological activity of the final compound. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps. The use of a catalytic amount of acid can accelerate the reaction by activating the aldehyde carbonyl group towards nucleophilic attack.
Experimental Protocol: Synthesis of 1-Aryl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridines
This protocol describes a general procedure for the synthesis of 1-aryl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridines from this compound and an arylhydrazine.
Materials:
-
This compound
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Expected Yields: Yields for this reaction are typically in the range of 70-90%, depending on the specific arylhydrazine used.
Data Presentation:
| R-group on Hydrazine | Product | Typical Yield (%) |
| Phenyl | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 85 |
| 4-Fluorophenyl | 4,6-Dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 82 |
| 4-Methylphenyl | 4,6-Dichloro-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 88 |
Logical Relationship Diagram:
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
Carbon-Carbon Double Bond Formation: Olefination Reactions
The aldehyde functionality of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These transformations are invaluable for extending the carbon framework and introducing alkene moieties, which can serve as handles for further functionalization or as key structural elements in the final target molecule.
The Wittig Reaction: A Classic Approach to Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2][5][6] The nature of the ylide (stabilized or non-stabilized) dictates the stereochemical outcome of the reaction.
For the synthesis of α,β-unsaturated esters, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is typically employed, which generally favors the formation of the (E)-isomer.[7] The reaction is often carried out in an aprotic solvent like dichloromethane at room temperature. The primary byproduct, triphenylphosphine oxide, can often be removed by precipitation from a less polar solvent mixture.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexanes
Procedure:
-
In a dry dram vial equipped with a stir vane, dissolve this compound (50 mg, 1.0 eq) in anhydrous dichloromethane (3 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for two hours and monitor its progress by TLC.
-
Upon completion, evaporate the dichloromethane under a stream of nitrogen.
-
To the crude residue, add a 25% diethyl ether in hexanes solution (2-3 mL). This will cause the triphenylphosphine oxide byproduct to precipitate.
-
Filter the solution to remove the precipitate and concentrate the filtrate.
-
Purify the crude product by microscale wet column chromatography on silica gel.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Olefination
The HWE reaction is a popular alternative to the Wittig reaction, often providing higher (E)-selectivity and a simpler workup due to the water-soluble nature of the phosphate byproduct.[8][9][10]
The HWE reaction utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. The choice of base and reaction conditions can be tailored to the specific substrates. For aldehydes that are not particularly sensitive, a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) is effective.
Materials:
-
This compound
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.05 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
Olefination Workflow Diagram:
Caption: Olefination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the Pyridine Ring
The two chlorine atoms on the pyridine ring of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl substituents, thereby enabling the synthesis of highly functionalized pyridine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12][13] The reactivity of the C-Cl bonds in this compound is lower than that of C-Br or C-I bonds, often necessitating more forcing conditions or specialized catalyst systems.
To achieve efficient coupling with aryl chlorides, a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is often employed. The choice of base is also critical, with carbonates or phosphates being common choices. The reaction is typically carried out in a mixture of an organic solvent and water.
Materials:
-
Product from the HWE reaction (or other suitable derivative)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,6-dichloro-3-substituted pyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography.
Cross-Coupling Reaction Scheme:
Caption: Palladium-catalyzed cross-coupling reactions.
Conclusion
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a modular and efficient approach to the synthesis of a wide range of complex heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this important intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and agrochemicals. The strategic application of classical carbonyl chemistry and modern cross-coupling reactions to this scaffold will undoubtedly continue to fuel innovation in the chemical sciences.
References
- 1. chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. webassign.net [webassign.net]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
An Application Guide to 2,6-Dichloropyridine-3-carbaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. Within the vast arsenal of pyridine-based building blocks, This compound (CAS 55304-73-9) has emerged as a particularly valuable and versatile intermediate.[1]
This compound offers three distinct points for chemical modification: two reactive chlorine atoms at the C2 and C6 positions, and a formyl (aldehyde) group at the C3 position. The electron-withdrawing character of the pyridine nitrogen, compounded by the two chloro-substituents, renders the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2] Simultaneously, the aldehyde group serves as a versatile handle for a wide array of classical transformations, including condensations, reductive aminations, and oxidations.
This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry. It details its use in the synthesis of potent kinase inhibitors and other complex bioactive heterocycles, providing both the scientific rationale and field-tested protocols for researchers, scientists, and drug development professionals.
Part 1: A Key Building Block for Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, kinase inhibitors represent a major class of targeted therapeutics.[3][4] The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors, where it often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Application Focus: Synthesis of Sorafenib Analogues
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Its structure features a distinct diaryl urea moiety linked to a pyridine-2-carboxamide core. The inherent structural features of this compound make it an ideal starting point for generating novel analogues of Sorafenib to improve efficacy, overcome resistance, or alter pharmacokinetic properties.[5][6]
The synthesis of Sorafenib analogues from a 2,6-dichloropyridine core typically involves a multi-step sequence that leverages the differential reactivity of the chloro and aldehyde functional groups. A common strategy involves:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Amidation of the resulting acid to introduce the desired side chain.
-
Selective Nucleophilic Aromatic Substitution (SNAr) at the C6 position with an appropriate aminophenol derivative.
-
Urea formation to complete the synthesis of the diaryl urea pharmacophore.
The workflow below illustrates this strategic approach.
Caption: Synthetic workflow for Sorafenib analogues.
This protocol describes the critical first step in the sequence: the oxidation of the aldehyde to a carboxylic acid. This transformation is fundamental for subsequent amidation reactions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Prepare a solution of potassium permanganate (approx. 1.5 eq) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide (MnO₂) precipitate dissolves and the mixture becomes colorless.
-
Acidification and Extraction: Acidify the aqueous solution to pH 1-2 with concentrated HCl. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloronicotinic acid.
-
Purification: The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Causality and Trustworthiness: The use of KMnO₄ is a classic and robust method for oxidizing aromatic aldehydes. The low temperature control during addition is crucial to prevent side reactions. Quenching with NaHSO₃ is a self-validating step; the visual disappearance of the brown MnO₂ confirms the successful reduction of excess oxidant. The final acid-base workup ensures the protonation and efficient extraction of the carboxylic acid product.
Modifications based on this scaffold have yielded compounds with potent antiproliferative activity, sometimes exceeding that of Sorafenib itself.
| Compound Class | Modification | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| Sorafenib Analogue | N-ethylpyrimidine-2-carboxamide | HepG2 | More potent than Sorafenib | [6] |
| 1,2,3-Triazole Analogue | p-tert-butylphenoxy | Huh7 | 5.67 ± 0.57 | [7] |
| Oxepine-Pyridine Analogue | 1,2,3-Triazole | HCT-116 | 4.6 ± 0.2 | [8] |
| Pyrimidine Derivative | Morpholine substituent | A549 (Lung) | 0.89 ± 0.05 | [9] |
Part 2: Gateway to Fused Heterocyclic Systems
The strategic placement of reactive groups in this compound makes it an excellent precursor for constructing fused heterocyclic ring systems, which are prevalent in medicinal chemistry. Pyrido[2,3-d]pyrimidines, for instance, are a class of fused heterocycles known to exhibit a wide range of biological activities, including potent inhibition of kinases like PIM-1.[10]
Application Focus: Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of a pyrido[2,3-d]pyrimidine core from this compound can be achieved through a condensation-cyclization cascade. This approach builds the pyrimidine ring onto the existing pyridine scaffold.
A representative strategy involves an initial condensation of the aldehyde with a compound containing an active methylene group and an amino group, such as cyanoacetamide, followed by intramolecular cyclization and subsequent functionalization.
-
Knoevenagel Condensation: The aldehyde group reacts with an active methylene compound (e.g., cyanoacetamide) to form a vinyl intermediate.
-
Michael Addition/Cyclization: An amine nucleophile (e.g., from guanidine or amidine) attacks the vinyl system, leading to an intramolecular cyclization to form the fused dihydropyridopyrimidine ring.
-
Aromatization: Subsequent oxidation or elimination leads to the aromatic pyrido[2,3-d]pyrimidine system.
-
Functionalization: The remaining chlorine atom at the C2 position can be displaced by various nucleophiles to generate a library of analogues.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
This protocol outlines a general procedure for the cyclization reaction to form the core heterocyclic system.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Reflux condenser
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add absolute ethanol. Add sodium ethoxide (2.2 eq) in portions, allowing it to dissolve completely.
-
Reagent Addition: Add guanidine hydrochloride (1.1 eq) to the solution and stir for 15 minutes. Then, add a solution of this compound (1.0 eq) in ethanol dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. The product, a substituted 2-chloro-pyrido[2,3-d]pyrimidine, can be further purified by column chromatography or recrystallization if needed.
Causality and Trustworthiness: The use of a strong base like sodium ethoxide is essential to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the nucleophilic attack and cyclization. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization. The precipitation upon pouring into ice water is a reliable method for isolating the typically solid, less polar heterocyclic product from the ionic byproducts.
Part 3: General Reactivity and Safety Considerations
Key Transformations and Methodologies
| Reaction Type | Reagents & Conditions | Purpose & Mechanistic Insight |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates; Base (e.g., K₂CO₃, NaH); Polar aprotic solvent (DMF, DMSO) | Displaces one or both chlorine atoms. The C6 position is often more reactive due to steric hindrance from the C3-aldehyde. Selective mono-substitution can be achieved by controlling stoichiometry and temperature.[2] |
| Reductive Amination | Primary/Secondary Amine; Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Converts the aldehyde into an amine. This is a highly efficient and common method for introducing diverse amine-containing side chains, forming a transient imine which is then reduced in situ. |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Converts the aldehyde into an alkene (C=C bond), allowing for carbon chain extension and the introduction of different functional groups. |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate); Base (e.g., piperidine) | Forms a C=C bond via condensation with a C-H acidic compound. This is a key step in building more complex heterocyclic systems. |
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate care in a fume hood.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its three distinct reactive sites provide a robust platform for the synthesis of diverse and complex molecular architectures. As demonstrated, its application ranges from the systematic modification of known drugs like Sorafenib to the de novo construction of novel heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines. A thorough understanding of its reactivity allows drug discovery scientists to strategically design and execute synthetic routes to new chemical entities with high therapeutic potential.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from 2,6-Dichloropyridine-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,6-Dichloropyridine-3-carbaldehyde
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound (CAS 55304-73-9) has emerged as a particularly valuable starting material.[1][2] Its utility is rooted in its trifunctional nature: an electrophilic aldehyde group poised for condensation reactions, and two chlorine atoms at positions 2 and 6. These chloro-substituents are activated by the electron-withdrawing effect of the pyridine nitrogen, rendering them susceptible to nucleophilic aromatic substitution (SNAr).[3] This unique combination of reactive sites allows for the construction of diverse and complex fused heterocyclic systems, such as pyrazolopyridines and thienopyridines, which are prominent scaffolds in numerous biologically active molecules.[4][5]
This guide provides detailed protocols and the underlying chemical rationale for leveraging this compound as a strategic precursor in heterocyclic synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Synthesis of Pyrazolo[3,4-b]pyridines: A Condensation-Intramolecular SNAr Approach
The pyrazolopyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities.[4] The following protocol details a robust two-step, one-pot synthesis of 4,6-dichloro-1-substituted-1H-pyrazolo[3,4-b]pyridines starting from this compound.
Principle and Mechanism
The reaction proceeds through two key transformations:
-
Hydrazone Formation: The aldehyde group undergoes a classical condensation reaction with a substituted hydrazine (e.g., phenylhydrazine) to form a stable hydrazone intermediate. This reaction is typically acid- or base-catalyzed.
-
Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular nucleophilic aromatic substitution (SNAr). The nitrogen atom of the hydrazone acts as a nucleophile, displacing the adjacent chlorine atom at the C2 position of the pyridine ring. The presence of a base is essential to neutralize the HCl generated during the cyclization, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.76 g, 10 mmol, 1.0 eq.).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the solid is partially dissolved.
-
Hydrazine Addition: Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq.) to the mixture dropwise at room temperature. A color change and formation of a precipitate (the hydrazone) may be observed.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the ethanol under reduced pressure. Dissolve the resulting crude solid in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure product.
Data Summary
| Entry | Hydrazine (R-NHNH₂) | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Phenylhydrazine | K₂CO₃ | Ethanol | 6 | 85-92 |
| 2 | Hydrazine Hydrate | Et₃N | DMF | 4 | 78-85 |
| 3 | 4-Methylphenylhydrazine | K₂CO₃ | Ethanol | 7 | 82-90 |
| 4 | 4-Chlorophenylhydrazine | Cs₂CO₃ | Dioxane | 6 | 88-95 |
Synthesis of Thieno[3,2-b]pyridines: A Gewald Multicomponent Approach
Thienopyridine derivatives are another class of heterocycles with significant therapeutic applications, including use as anticoagulant agents.[5] The Gewald reaction provides a convergent and efficient one-pot method for synthesizing highly substituted 2-aminothiophenes, which in this case results in a fused thieno[3,2-b]pyridine system.
Principle and Mechanism
This multicomponent reaction involves three key reactants: the starting aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine).
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile to form a pyridinylidene intermediate.
-
Michael Addition of Sulfur: The elemental sulfur ring (S₈) is opened by the base and adds via a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Ring Closure & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, attacking the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothieno[3,2-b]pyridine product.
Experimental Workflow Diagram
Caption: Workflow for Thieno[3,2-b]pyridine Synthesis.
Detailed Experimental Protocol
Protocol 2: Synthesis of 2-Amino-5,7-dichloro-6H-thieno[3,2-b]pyridine-3-carbonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.76 g, 10 mmol, 1.0 eq.), malononitrile (0.66 g, 10 mmol, 1.0 eq.), and elemental sulfur (0.32 g, 10 mmol, 1.0 eq.).
-
Solvent and Catalyst: Add 20 mL of ethanol, followed by the dropwise addition of morpholine (0.2 mL, ~2.3 mmol, 0.23 eq.) as a catalyst.
-
Reaction: Stir the mixture vigorously at 50 °C for 3-4 hours. The reaction is often accompanied by the evolution of H₂S (perform in a fume hood) and the precipitation of the product. Monitor completion by TLC (2:1 hexane:ethyl acetate).
-
Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (3 x 10 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the resulting solid under vacuum to afford the purified thienopyridine product, which is often of sufficient purity for subsequent steps. Recrystallization from ethanol or isopropanol can be performed if necessary.
Data Summary
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Malononitrile | Morpholine | Ethanol | 50 | 88-96 |
| 2 | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 82-90 |
| 3 | Cyanothioacetamide | Piperidine | Ethanol | 50 | 75-83 |
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein demonstrate its utility in constructing both pyrazolo[3,4-b]pyridines and thieno[3,2-b]pyridines through reliable and high-yielding synthetic routes. The remaining chloro-substituent on the final products offers a reactive handle for further diversification through reactions such as Suzuki or Buchwald-Hartwig cross-couplings, enabling the rapid generation of compound libraries for drug discovery and development programs.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving 2,6-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Dichloropyridine-3-carbaldehyde in Complex Synthesis
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a pyridine core, two reactive chlorine substituents, and a versatile aldehyde group—offers a rich platform for the synthesis of complex molecular architectures. The chlorine atoms at the 2 and 6 positions are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the aldehyde at the 3-position serves as a handle for asymmetric synthesis, C-H functionalization, and the construction of diverse heterocyclic systems.
This guide provides an in-depth exploration of the catalytic utility of this compound, moving beyond a simple recitation of procedures to explain the causality behind experimental choices. The protocols described herein are designed to be self-validating, offering a robust starting point for researchers engaged in the synthesis of novel chemical entities.
I. Asymmetric Catalysis: Chiral Transformations of the Aldehyde Moiety
The aldehyde functionality of this compound is a prime target for asymmetric catalysis, enabling the stereocontrolled introduction of new chiral centers. This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity. Organocatalysis and transition-metal catalysis are two powerful strategies for achieving high enantioselectivity in reactions involving this aldehyde.
A. Organocatalytic Asymmetric Aldol and Michael Additions
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes through the formation of chiral enamines, facilitating highly enantioselective aldol and Michael addition reactions.
Conceptual Workflow for Asymmetric Organocatalysis:
Application Notes and Protocols for the Formylation of 2,6-Dichloropyridine
Introduction: Strategic Importance of 2,6-Dichloropyridine-4-carboxaldehyde
2,6-Dichloropyridine-4-carboxaldehyde is a pivotal intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and agrochemicals. The strategic placement of the formyl group at the C4 position, flanked by two chlorine atoms, provides a versatile handle for a multitude of chemical transformations. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen significantly influences the reactivity of the aldehyde and the aromatic ring, making this molecule a unique building block for complex molecular architectures. This guide provides detailed protocols and technical insights into the two primary synthetic strategies for the formylation of 2,6-dichloropyridine: the Vilsmeier-Haack reaction and an organolithium-mediated approach.
Comparative Analysis of Formylation Strategies
The choice of formylation method for an electron-deficient substrate like 2,6-dichloropyridine is critical and depends on factors such as available starting materials, desired scale, and tolerance of functional groups. Below is a comparative overview of the two principal methods discussed in this guide.
| Feature | Vilsmeier-Haack Reaction | Organolithium-Mediated Formylation |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Organolithium reagent (e.g., n-BuLi), DMF |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution (via lithiated intermediate) |
| Substrate Scope | Typically for electron-rich aromatics; harsher conditions may be needed for electron-deficient systems.[1][2][3] | Effective for a broader range of substrates, including halogenated and electron-deficient pyridines.[4] |
| Key Challenges | Overcoming the deactivation of the pyridine ring by the chlorine atoms and the ring nitrogen. | Requires strictly anhydrous conditions and low temperatures to prevent side reactions. |
| Safety | POCl₃ is highly corrosive and reacts violently with water. | Organolithium reagents are pyrophoric and require careful handling. |
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating aromatic compounds.[1][2][3] It involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly DMF) and an activating agent like phosphorus oxychloride.[2] While typically employed for electron-rich systems, this method can be adapted for less reactive substrates through careful control of reaction conditions.
Causality of Experimental Choices
For an electron-deficient substrate such as 2,6-dichloropyridine, the electrophilic Vilsmeier reagent will react preferentially at the most electron-rich position. The two chlorine atoms at the C2 and C6 positions are strongly deactivating, directing substitution to the C3, C4, or C5 positions. Due to the combined directing effects of the nitrogen atom and the chlorine substituents, the C4 position is the most favorable site for electrophilic attack. Elevated temperatures are often necessary to overcome the high activation energy associated with the formylation of deactivated pyridines.
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack Reaction Workflow.
Detailed Experimental Protocol
Materials:
-
2,6-Dichloropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.
-
Formylation Reaction: Dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous dichloromethane and add it to the flask.
-
Heat the reaction mixture to reflux (approximately 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2,6-dichloropyridine-4-carboxaldehyde as a solid.
Method 2: Organolithium-Mediated Formylation
An alternative and often more efficient method for the formylation of halogenated pyridines involves the use of organolithium reagents. This approach relies on a metal-halogen exchange or direct deprotonation to generate a highly nucleophilic lithiated pyridine species, which is then quenched with an electrophilic formylating agent like DMF.
Causality of Experimental Choices
The electron-deficient nature of the pyridine ring makes direct deprotonation challenging. However, the presence of the two chlorine atoms increases the acidity of the ring protons, particularly at the C4 position. Alternatively, a lithium-halogen exchange can be employed. The choice of organolithium reagent (n-BuLi, s-BuLi, or t-BuLi) and reaction temperature is crucial to control the regioselectivity and prevent side reactions such as addition to the pyridine ring. Low temperatures (-78°C) are essential to maintain the stability of the lithiated intermediate.
Reaction Mechanism Workflow
Caption: Organolithium-Mediated Formylation Workflow.
Detailed Experimental Protocol
Materials:
-
2,6-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere, dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Quenching: Add anhydrous DMF (2 equivalents) dropwise to the reaction mixture at -78°C.
-
Stir the reaction at -78°C for 30 minutes, then allow it to warm to room temperature slowly over 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2,6-dichloropyridine-4-carboxaldehyde.
Characterization of 2,6-Dichloropyridine-4-carboxaldehyde
Thorough characterization of the final product is essential to confirm its identity and purity. The following data is based on a combination of experimental findings and predictive analysis.[5]
| Technique | Expected Data |
| ¹H NMR | δ ~10.1 (s, 1H, -CHO), ~7.8 (s, 2H, Ar-H) |
| ¹³C NMR | δ ~190 (-CHO), ~153 (C-Cl), ~145 (C-CHO), ~125 (C-H) |
| IR (cm⁻¹) | ~1710 (C=O stretch), ~2850, 2750 (C-H stretch of aldehyde), ~1550, 1450 (C=C/C=N stretch of pyridine ring), ~850 (C-Cl stretch) |
| Mass Spec (EI) | m/z 175 (M⁺), 177 (M⁺+2), 179 (M⁺+4) in a ratio characteristic of two chlorine atoms; 146 ([M-CHO]⁺) |
Note on Spectroscopic Data: The provided spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used for analysis. It is crucial to compare the obtained data with reference spectra or data from reliable sources for definitive identification.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organolithium reagents (e.g., n-BuLi): are pyrophoric and will ignite on contact with air. Handle under an inert atmosphere using syringe and cannula techniques. Always have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.
Conclusion
Both the Vilsmeier-Haack reaction and the organolithium-mediated approach offer viable pathways to 2,6-dichloropyridine-4-carboxaldehyde. The choice of method will depend on the specific requirements of the synthesis and the expertise of the researcher. The organolithium method is generally preferred for its potentially higher yields and milder conditions for the formylation step, provided that anhydrous conditions can be strictly maintained. The Vilsmeier-Haack reaction, while operationally simpler in terms of handling non-pyrophoric reagents, may require more optimization to achieve satisfactory yields with this deactivated substrate. Careful execution of the detailed protocols provided in this guide will enable researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
Application Notes and Protocols for 2,6-Dichloropyridine-3-carbaldehyde Derivatives in Agrochemical Discovery
Abstract: The pyridine scaffold is a cornerstone in modern agrochemical design, lending its unique electronic and structural properties to a wide array of fungicides, insecticides, and herbicides.[1] Among the vast number of functionalized pyridines, 2,6-Dichloropyridine-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. Its dichlorinated ring offers sites for nucleophilic substitution and cross-coupling reactions, while the aldehyde group provides a reactive handle for chain extension and the formation of diverse heterocyclic systems. This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for leveraging this building block in the discovery of novel agrochemical candidates. We present strategic synthetic pathways to analogs of major agrochemical classes and furnish robust, step-by-step protocols for their biological evaluation.
Part 1: The Strategic Importance of the Chloropyridine Scaffold
The inclusion of a pyridine ring, particularly a chlorinated one, can significantly enhance the biological activity and metabolic stability of a molecule.[2] The nitrogen atom acts as a hydrogen bond acceptor and modulates the pKa of the molecule, influencing its uptake and transport within the target organism. Chlorine atoms alter the electronic profile of the ring and can block sites of metabolic oxidation, prolonging the compound's residual activity. The aldehyde at the 3-position is a key functional group that allows for the construction of more complex side chains, which are often crucial for binding to the target protein.
This guide focuses on the practical application of this compound as a starting point for creating novel derivatives inspired by established agrochemical classes. While this specific aldehyde may not be the direct precursor for all major commercial products, its structural motifs are highly relevant, and the synthetic transformations detailed herein are fundamental to pyridine-based agrochemical research.
Part 2: Synthesis and Derivatization Strategies
The true value of this compound lies in its potential for chemical elaboration. The aldehyde group is a versatile functional handle for a variety of transformations, including:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for chain extension.
-
Condensation Reactions: With hydrazines, hydroxylamines, or active methylene compounds to form new heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines.
-
Oxidation: To the corresponding carboxylic acid, a key component in many agrochemicals.
The chloro-substituents can also be targeted, typically under more forcing conditions, for nucleophilic aromatic substitution or for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for utilizing this compound in a discovery program.
Caption: Synthetic pathways from this compound.
Part 3: Application in Fungicide Discovery - Targeting SDHI Analogs
Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that target Complex II in the fungal mitochondrial respiratory chain.[3][4] Many commercial SDHIs, such as boscalid, feature a pyridine carboxamide core.[5] While boscalid itself is a 2-chloronicotinamide, we can use our starting aldehyde to build structurally related compounds.
Proposed Synthetic Protocol: Synthesis of a Pyridine Carboxamide SDHI Analog
This protocol outlines a conceptual pathway from this compound to a novel pyridine carboxamide.
Step 1: Oxidation to 2,6-Dichloropyridine-3-carboxylic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO4, ~1.1 eq) or an alternative oxidant like Oxone® in water, maintaining the temperature below 10 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
-
Acidify the mixture with 2M HCl to pH 2-3 and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Amide Coupling to form the Target Compound
-
To a solution of the synthesized 2,6-Dichloropyridine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a suitable amine (e.g., 2-aminobiphenyl or a functionalized aniline analog, 1.0 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final pyridine carboxamide derivative.[6]
Mechanism of Action: SDHI Fungicides
SDHI fungicides work by inhibiting the enzyme succinate dehydrogenase (SDH), which is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungal mitochondria.[7] By blocking the binding site of ubiquinone, SDHIs prevent the oxidation of succinate to fumarate, thereby halting cellular respiration and energy production, which ultimately leads to fungal cell death.[4][5]
Caption: Mode of action of SDHI fungicides.
Part 4: Application in Insecticide Discovery - Targeting Neonicotinoid Analogs
Neonicotinoids are a class of systemic insecticides that act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[8][9] Their structure often contains a chloropyridine ring, which is crucial for their selective toxicity towards insects over mammals.[10] The aldehyde group of our precursor can be used to construct the side chains that interact with the receptor.
Proposed Synthetic Protocol: Synthesis of a Neonicotinoid-like Imine
This protocol describes the synthesis of an imine derivative, a common structural motif in this class.
-
Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a primary amine containing the desired pharmacophore (e.g., an N-nitroguanidine or cyanoamidine derivative, 1.05 eq).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring for the formation of the imine product by LC-MS.
-
Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanism of Action: Neonicotinoid Insecticides
Neonicotinoids bind to the nicotinic acetylcholine receptors in the central nervous system of insects.[11] This binding is irreversible and mimics the action of the neurotransmitter acetylcholine, but the neonicotinoid is not broken down by acetylcholinesterase. This leads to a constant stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[9][10] The selectivity for insects is due to a higher affinity for insect nAChRs compared to mammalian receptors.[8]
Part 5: Application in Herbicide Discovery - Targeting Synthetic Auxin Analogs
Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA) but are more stable in the plant.[12] They cause uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death.[13] Pyridine carboxylic acids, such as clopyralid and picloram, are a major chemical class of synthetic auxins.
Proposed Synthetic Protocol: Synthesis of a Pyridine Carboxylic Acid Herbicide Analog
The synthesis of the necessary 2,6-Dichloropyridine-3-carboxylic acid has already been described in the fungicide section (Part 3, Step 1). This acid itself is a potential herbicidal compound and can be further derivatized (e.g., esterification) to modify its properties.
Mechanism of Action: Synthetic Auxin Herbicides
Synthetic auxins disrupt plant growth by binding to auxin receptors, primarily the TIR1/AFB F-box proteins.[13] This leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors causes a massive and sustained over-expression of auxin-responsive genes.[14] This deregulation of gene expression results in a cascade of physiological effects, including excessive ethylene production, cell division, and cell elongation, leading to epinasty, tissue damage, and ultimately, plant death.[12][15]
Part 6: Protocols for Biological Evaluation
Once novel derivatives are synthesized, they must be screened for biological activity. The following are generalized protocols for initial in vitro and in vivo screening.
Protocol 1: In Vitro Antifungal Assay (96-Well Plate Method)
This method is used for high-throughput screening of compounds against fungal pathogens.[16]
-
Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL). Prepare potato dextrose broth (PDB) or a suitable liquid medium for the target fungus.
-
Assay Plate Setup: In a sterile 96-well microtiter plate, add the appropriate volume of PDB to each well.
-
Serial Dilution: Add the compound stock solution to the first row of wells and perform a serial dilution across the plate to achieve a range of concentrations (e.g., 100 µg/mL down to 0.1 µg/mL). Include solvent-only (DMSO) controls.
-
Inoculation: Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in sterile water and adjust the concentration (e.g., to 1 x 10^5 spores/mL). Add an equal volume of the spore suspension to each well.
-
Incubation: Seal the plate and incubate at a suitable temperature (e.g., 25 °C) for 48-72 hours.
-
Evaluation: Measure the optical density (OD) at 600 nm using a plate reader to determine fungal growth inhibition. Calculate the EC50 (Effective Concentration to inhibit 50% of growth) for each active compound.[17]
Protocol 2: Insecticidal Assay (Topical Application or Diet Incorporation)
This protocol assesses the toxicity of compounds to a model insect like the housefly (Musca domestica) or aphids (Aphis gossypii).[18][19]
-
Topical Application:
-
Dissolve test compounds in acetone to create a dilution series.[19]
-
Lightly anesthetize insects (e.g., with CO2).
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect.[19]
-
Treat control groups with acetone only.
-
Place the treated insects in clean containers with access to food and water.[20]
-
Assess mortality at 24, 48, and 72 hours post-application. Calculate the LD50 (Lethal Dose for 50% of the population).
-
-
Diet Incorporation (for sucking/chewing insects):
-
Prepare an artificial diet for the target insect.
-
Incorporate the test compounds (dissolved in a suitable solvent) into the diet at various concentrations during its preparation.[21]
-
Place a known number of insects into containers with the treated diet.
-
Assess mortality and any anti-feedant effects over several days.
-
Protocol 3: Herbicidal Assay (Petri Dish Seed Germination)
This is a rapid primary screen for pre-emergence herbicidal activity.[22][23]
-
Preparation: Prepare stock solutions of test compounds in a suitable solvent like acetone or DMF.
-
Assay Setup: Place a filter paper disc into a petri dish.
-
Treatment: Apply a known volume of the test solution evenly onto the filter paper and allow the solvent to evaporate completely. Use a range of application rates (e.g., equivalent to 10 to 1000 g a.i./ha). Include solvent-only controls.
-
Seeding: Place a set number of seeds of a model weed (e.g., cress, Amaranthus retroflexus) and a model crop (e.g., wheat, corn) onto the treated filter paper.
-
Incubation: Add a small amount of distilled water, seal the petri dishes, and place them in a growth chamber with controlled light and temperature for 7-10 days.
-
Evaluation: Measure the germination rate, root length, and shoot length of the seedlings. Compare the results to the untreated control to determine the percent inhibition.[24][25]
Data Summary
All quantitative data from these assays should be systematically recorded.
| Compound ID | Target Class | Target Organism | Assay Type | Result (EC50/LD50/GR50) |
| DPC-F-001 | Fungicide | Botrytis cinerea | In Vitro (Mycelial Growth) | 1.5 µg/mL |
| DPC-I-001 | Insecticide | Aphis gossypii | Topical Application | 5.2 µ g/insect |
| DPC-H-001 | Herbicide | Amaranthus retroflexus | Seed Germination | 25.0 g a.i./ha |
| Control | Fungicide | Botrytis cinerea | In Vitro (Mycelial Growth) | 0.8 µg/mL (Boscalid) |
Part 7: Conclusion and Future Directions
This compound is a powerful and versatile starting material for the synthesis of a diverse range of potential agrochemicals. By applying fundamental organic chemistry transformations, researchers can access novel analogs of established fungicidal, insecticidal, and herbicidal classes. The protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of these new derivatives. Future work should focus on exploring more complex derivatizations, such as palladium-catalyzed cross-coupling reactions on the pyridine ring, and employing scaffold hopping strategies to discover entirely new modes of action.[26][27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. site.caes.uga.edu [site.caes.uga.edu]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research in Plant Disease [online-rpd.org]
- 8. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 9. pan-uk.org [pan-uk.org]
- 10. britannica.com [britannica.com]
- 11. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 12. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. dialogprotec.eu [dialogprotec.eu]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. A simple screening method for insecticidal substances from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.who.int [iris.who.int]
- 20. academic.oup.com [academic.oup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 25. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scaffold hopping approaches for the exploration of herbicidally active compounds inhibiting Acyl‐ACP Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analytical Strategies for 2,6-Dichloropyridine-3-carbaldehyde
Abstract
This technical guide provides detailed, validated protocols for the quantitative analysis of 2,6-Dichloropyridine-3-carbaldehyde (DCPA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are paramount for ensuring product quality, purity, and consistency. This document offers a first-principles approach, explaining the rationale behind methodological choices, from column chemistry and mobile phase selection to detector settings. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing a framework for immediate implementation and method optimization.
Introduction and Compound Profile
This compound (CAS No: 55304-73-9) is a substituted pyridine derivative characterized by two chlorine atoms and an aldehyde functional group.[1] Its molecular structure imparts a unique combination of polarity and thermal stability, making it amenable to analysis by both liquid and gas chromatography. The accurate quantification of DCPA is essential for monitoring reaction kinetics, determining impurity profiles, and performing quality control checks on raw materials and final products.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₃Cl₂NO[1]
-
Molecular Weight: 176.00 g/mol [1]
-
Appearance: Solid at room temperature.
-
Structural Features: The molecule possesses a polar aldehyde group and a nitrogen atom within the aromatic ring, contrasted by the non-polar dichlorinated pyridine backbone. This dual nature is the cornerstone of the chromatographic strategies outlined below.
Reversed-Phase HPLC Method for Purity and Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for analyzing DCPA, particularly for purity assessments in complex matrices. The technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[2][3] Given DCPA's moderate polarity, it is well-retained on standard C18 columns, allowing for excellent resolution from more polar or non-polar impurities.
Rationale for Method Design (E-E-A-T)
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic character, which provides optimal retention for the aromatic ring of DCPA.[2] The high surface area of modern silica-based C18 particles ensures high loading capacity and peak efficiency.
-
Mobile Phase Strategy: The mobile phase consists of a polar aqueous component and a less polar organic modifier.[2] Acetonitrile is chosen as the organic modifier due to its low viscosity, which promotes better column efficiency, and its UV transparency at lower wavelengths. A phosphate buffer is included in the aqueous phase to maintain a constant pH. This is critical because the pyridine nitrogen (pKa ~5.2 for pyridine) can be protonated at acidic pH, altering the analyte's polarity and retention time. Buffering ensures consistent retention and peak symmetry.
-
Detection: The conjugated system of the pyridine ring and the aldehyde group acts as a strong chromophore, making UV-Vis spectrophotometry an ideal detection method. An analysis wavelength of 254 nm is chosen as it provides a robust signal for many aromatic compounds and offers a good balance of sensitivity and selectivity.
HPLC Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust hydrophobic retention.[3] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the mobile phase to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier to control elution strength.[4] |
| Gradient | 0-10 min: 50% to 80% B; 10-12 min: 80% to 50% B; 12-15 min: 50% B | Gradient elution ensures separation of potential impurities with varying polarities and a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Detector | UV at 254 nm | High sensitivity for the aromatic structure of DCPA. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Protocol Steps:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of DCPA in acetonitrile.
-
Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DCPA sample.
-
Dissolve in 10 mL of acetonitrile to achieve a nominal concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes.
-
Perform five replicate injections of a mid-range standard (e.g., 50 µg/mL).
-
Verify that the system meets suitability criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, tailing factor between 0.9 and 1.5, and theoretical plates > 2000.
-
Proceed with the analysis of samples and calibration standards.
-
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method for Volatile Impurities and Orthogonal Verification
Gas chromatography is an excellent orthogonal technique to HPLC for the analysis of DCPA. It is particularly well-suited for identifying and quantifying volatile impurities that may not be well-resolved by RP-HPLC. The method relies on the analyte's thermal stability and volatility for separation in the gas phase.[5]
Rationale for Method Design (E-E-A-T)
-
Stationary Phase Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS), is the workhorse for a wide range of analytes. This phase provides separation based primarily on boiling point, with some selectivity for aromatic compounds due to the phenyl groups. This is ideal for resolving DCPA from potential starting materials or side-products. For separating isomers or closely related pyridine compounds, a more polar column like a polyethylene glycol (WAX) phase could also be employed.[6]
-
Inlet and Detection: A split/splitless inlet is used to introduce the sample. A split injection is preferred for purity analysis to avoid overloading the column with the main component. For detection, a Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for quantification.[7][8] For definitive identification of unknown peaks, a Mass Spectrometer (MS) detector is indispensable, providing both retention time and mass spectral data for structural elucidation.[9]
-
Temperature Programming: A temperature gradient (oven program) is employed to ensure that both highly volatile impurities and the higher-boiling DCPA can be analyzed in a single run with optimal peak shape.
GC Experimental Protocol
Instrumentation:
-
A gas chromatograph equipped with a split/splitless inlet, a temperature-programmable column oven, and an FID or MS detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Versatile mid-polarity column for general-purpose analysis of semi-volatiles. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split, 50:1 Ratio | Prevents column overload and ensures sharp peaks for the main component. |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min | Separates early-eluting volatiles from the main analyte. |
| Detector | FID at 280 °C or MS (Scan 40-400 m/z) | FID for robust quantification; MS for definitive identification.[7] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Protocol Steps:
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of DCPA in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DCPA sample.
-
Dissolve in 10 mL of the chosen solvent (e.g., Dichloromethane).
-
If particulates are present, filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Analysis:
-
Condition the column at the maximum oven temperature for 10-15 minutes before the first injection.
-
Inject a solvent blank to ensure the system is clean.
-
Run the sequence of calibration standards and samples.
-
Integrate the resulting peaks and use the calibration curve to determine the concentration and purity of DCPA in the samples.
-
GC Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Conclusion
The HPLC and GC methods presented in this application note provide a robust and reliable framework for the analysis of this compound. The RP-HPLC method is ideal for routine purity testing and quantification in a quality control environment. The GC method serves as a powerful orthogonal technique, especially for identifying volatile impurities and confirming analyte identity when coupled with a mass spectrometer. By understanding the chemical principles behind the chosen parameters, scientists can confidently implement these protocols and adapt them to meet specific analytical challenges.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. ガスクロマトグラフィー(GC)溶媒 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. osha.gov [osha.gov]
- 9. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 2,6-Dichloropyridine-3-carbaldehyde via Automated Flash Column Chromatography
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude this compound using automated flash column chromatography, ensuring high purity and batch-to-batch consistency.
Understanding the Chemistry of Separation
The purification strategy hinges on the polarity difference between the target aldehyde and potential impurities. The two chlorine atoms on the pyridine ring are electron-withdrawing, which, combined with the aldehyde group, makes the molecule moderately polar. Common impurities derived from its synthesis, such as the corresponding alcohol, (2,6-dichloropyridin-3-yl)methanol, are more polar due to the hydroxyl group's hydrogen bonding capability. Conversely, less polar impurities might include unreacted starting materials or byproducts from side reactions.
Our method utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is employed with a less polar mobile phase. The separation is achieved as the components of the crude mixture travel through the column at different rates based on their interaction with the stationary phase. The more polar compounds will have a stronger affinity for the silica gel and thus elute later, while less polar compounds will travel through the column more quickly.
Safety First: Handling this compound
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
Protocol: Step-by-Step Purification
This protocol is optimized for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Round bottom flasks
-
Glassware (beakers, graduated cylinders, pipettes)
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:
The key to a successful column separation is selecting an appropriate solvent system. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[2]
-
Prepare several small beakers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the dissolved crude material onto separate TLC plates.
-
Develop the TLC plates in the different solvent systems.
-
Visualize the plates under a UV lamp.
-
The optimal solvent system is the one that provides good separation between the target compound spot and any impurity spots, with the target spot having an Rf value around 0.3. For this compound, a system of 80:20 Hexane:Ethyl Acetate is often a good starting point.
3. Column Preparation and Equilibration:
-
Securely mount the pre-packed silica gel column onto the automated flash chromatography system.
-
Equilibrate the column by running the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) through it for at least two column volumes, or until a stable baseline is observed on the detector.
4. Sample Preparation and Loading:
-
Dissolve approximately 1 gram of the crude this compound in a minimal amount of DCM (e.g., 2-3 mL).
-
In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the dissolved sample.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique generally results in better separation than direct liquid injection.
-
Carefully load the silica-adsorbed sample onto the top of the equilibrated column.
5. Elution and Fraction Collection:
-
Begin the chromatographic run with the optimized isocratic mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Alternatively, a shallow gradient can be employed for more complex mixtures. A suggested gradient is to start with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to a more polar mixture (e.g., 70:30 Hexane:Ethyl Acetate) over several column volumes.
-
Monitor the elution profile using the system's UV detector (a wavelength of 254 nm is suitable).
-
Collect fractions based on the detector's signal. The main peak should correspond to the desired product.
6. Analysis of Fractions and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Summary Table
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting) | 80:20 Hexane:Ethyl Acetate (or as determined by TLC) |
| Loading Technique | Dry loading with silica gel |
| Detection Wavelength | 254 nm |
| Target Rf Value | ~0.3 |
| Expected Purity | >98% |
Troubleshooting Common Issues
-
Poor Separation: If the desired compound co-elutes with impurities, re-optimize the solvent system using TLC. A shallower gradient or a different solvent system (e.g., substituting ethyl acetate with dichloromethane or methyl tert-butyl ether) may provide better resolution.
-
Product Not Eluting: If the product remains on the column, the mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Tailing of Spots on TLC/Peaks in Chromatography: This can be indicative of acidic silica interacting with the basic pyridine nitrogen. Adding a small amount of a non-nucleophilic base like triethylamine (0.1-1% by volume) to the mobile phase can neutralize the silica gel and improve peak shape.[3]
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By following these guidelines, researchers can consistently obtain a high-purity product, which is essential for successful downstream applications in drug discovery and development. The principles and troubleshooting tips outlined here are also broadly applicable to the purification of other substituted pyridine derivatives.
References
Application Notes & Protocols: The Biological Versatility of 2,6-Dichloropyridine-3-carbaldehyde Derivatives
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of the resulting compounds. 2,6-Dichloropyridine-3-carbaldehyde stands out as a "privileged scaffold"—a molecular framework that is not only synthetically tractable but also consistently yields derivatives with potent and diverse biological activities.[1][2] Its utility stems from three key structural features:
-
The Pyridine Core: A foundational element in numerous FDA-approved drugs, the pyridine ring system is adept at forming key interactions with biological targets.[1][2]
-
Dual Chlorine Substituents: The chlorine atoms at the 2- and 6-positions are excellent leaving groups, enabling a wide range of nucleophilic substitution and cross-coupling reactions for molecular diversification.[3]
-
The Aldehyde Functionality: The carbaldehyde group at the 3-position is a versatile handle for condensation reactions, allowing for the construction of complex heterocyclic systems fused to the pyridine ring.
This combination of reactive sites makes this compound an ideal starting point for developing novel therapeutics. Derivatives have shown significant promise across multiple domains, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth exploration of these activities, complete with detailed protocols for their synthesis and evaluation.
Section 1: Anticancer Activity - Targeting Malignant Proliferation
The dysregulation of signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives of this compound have been successfully elaborated into potent anticancer agents that target these critical enzymes.[4]
Mechanism of Action: Kinase Inhibition
A primary strategy involves the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which act as ATP-competitive inhibitors of various kinases.[4][5] These compounds mimic the purine core of ATP, occupying the enzyme's active site and preventing the phosphorylation of downstream substrates. This blockade disrupts signaling cascades essential for cancer cell growth, survival, and proliferation.[5] A key target for this class of compounds is the PIM-1 kinase, a serine/threonine kinase implicated in the progression of breast and liver cancers.[3][5]
Caption: Simplified pathway of PIM-1 kinase inhibition.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver Cancer) | 1.13 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver Cancer) | 0.99 | [5] |
| 2,5-Diketopiperazine | Compound 11 | A549 (Lung Cancer) | 1.2 | [6] |
| 2,5-Diketopiperazine | Compound 11 | Hela (Cervical Cancer) | 0.7 | [6] |
| α,β-Unsaturated Ketone | Compound 3a | Hela (Cervical Cancer) | 3.5 | [7] |
| α,β-Unsaturated Ketone | Compound 3a | MCF-7 (Breast Cancer) | 4.5 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to inhibit cancer cell growth. It is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate surface, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.
-
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.[8]
Section 2: Antimicrobial Activity - Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridine derivatives have emerged as a promising area of research, exhibiting activity against a range of bacterial and fungal pathogens.[9][10]
Mechanism of Action
The antimicrobial mechanisms of pyridine derivatives are diverse. Some compounds function by chelating essential metal ions, thereby disrupting microbial metabolic processes.[11] Others may inhibit specific enzymes crucial for bacterial survival or disrupt the integrity of the cell membrane. The broad spectrum of activity observed suggests multiple modes of action are at play.[9]
Quantitative Data: Antimicrobial Susceptibility
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[8]
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Oxazolo[4,5-b]pyridines | Compound 28 | S. aureus (MRSA) | 1.56 | [9] |
| Oxazolo[4,5-b]pyridines | Compound 31 | S. aureus (MRSA) | 3.12 | [9] |
| Pyrazolo[3,4-b]pyridine | Compound 37 | F. oxysporum (Fungus) | 0.98 | [9] |
| Nicotinoyl thioureas | Compounds 30-34 | S. aureus | 31.25 | [10] |
| Nicotinoyl thioureas | Compounds 30-34 | E. coli | 31.25 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency.[8]
Caption: Workflow for Bro.th Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in MHB to an optical density corresponding to a 0.5 McFarland standard. This standardizes the initial bacterial concentration. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[8]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Self-Validation: Always include a positive control (wells with bacteria and broth, but no compound) to confirm bacterial viability and a negative control (wells with broth only) to ensure sterility.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (visible bacterial growth) is observed.[8]
Section 3: Anti-inflammatory and Other Bioactivities
Beyond cancer and microbial infections, derivatives of this compound have been explored for a range of other therapeutic applications.
Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Pyridine derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[8] The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound Class | Derivative Example | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Thiazolo[4,5-b]pyridin-2-one | Compound 8 | 50 | 53.4 | [8] |
| Thiazolo[4,5-b]pyridin-2-one | Compound 7 | 50 | 47.2 | [8] |
| Standard NSAID | Ibuprofen | 50 | 40.9 | [8] |
Diverse Pharmacological Profiles
The versatility of the pyridine scaffold is further highlighted by the breadth of other biological activities reported for its derivatives, including:
-
Anticonvulsant Activity: Certain thioalkyl derivatives of pyridine have shown high anticonvulsant activity by antagonizing pentylenetetrazole-induced seizures.[1]
-
Antimalarial Activity: Pyridine derivatives have been evaluated for their ability to inhibit the multiplication of Plasmodium parasites, with some compounds showing promising activity against chloroquine-resistant strains.[12]
-
Cardiovascular Effects: Some derivatives have been shown to modulate perfusion pressure in isolated heart models, indicating potential applications in cardiovascular disease.[13]
Conclusion
This compound is a remarkably fruitful starting material for the synthesis of biologically active compounds. Its structural attributes provide a robust platform for generating diverse chemical libraries with wide-ranging therapeutic potential. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore and expand upon the significant promise of this chemical scaffold in the ongoing quest for novel and effective medicines.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Precursor: 2,6-Dichloropyridine-3-carbaldehyde as a Gateway to Novel Ligands
Introduction: The Strategic Importance of 2,6-Dichloropyridine-3-carbaldehyde
In the dynamic field of coordination chemistry and drug discovery, the design and synthesis of novel ligands are paramount to unlocking new functionalities in metal complexes and developing innovative therapeutic agents. Among the myriad of molecular building blocks, this compound stands out as a precursor of significant strategic importance. Its unique electronic and steric properties, stemming from the electron-withdrawing nature of the two chlorine atoms and the reactive aldehyde group, make it a versatile scaffold for the construction of a diverse array of multidentate ligands.
The presence of the dichloro-substituted pyridine ring offers several advantages. The chlorine atoms can be subjected to nucleophilic substitution reactions, allowing for further functionalization and the creation of more complex ligand architectures. Moreover, the pyridine nitrogen atom provides a key coordination site, while the aldehyde functionality serves as a convenient handle for the introduction of various donor groups through condensation reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of novel Schiff base and hydrazone ligands and their corresponding metal complexes.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic protocols, it is crucial to be familiar with the properties and handling requirements of the precursor.
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₆H₃Cl₂NO | --INVALID-LINK-- |
| Molecular Weight | 176.00 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| CAS Number | 55304-73-9 | --INVALID-LINK-- |
Safety Precautions: this compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways to Novel Ligands
The aldehyde group of this compound is the primary reactive site for the synthesis of imine-based ligands. This section details the protocols for the synthesis of two major classes of ligands: Schiff bases and hydrazones.
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound.
Part 1: Synthesis of Novel Schiff Base Ligands
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[2][3] The choice of the amine dictates the denticity and the nature of the donor atoms in the resulting ligand.
This protocol describes the synthesis of a representative N,N'-bidentate Schiff base ligand from this compound and a substituted aniline.
Materials:
-
This compound
-
4-Methoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add a solution of 4-methoxyaniline (1 mmol) in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
-
The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain the pure Schiff base ligand.
Characterization:
-
FT-IR (KBr, cm⁻¹): Expect a characteristic band for the azomethine group (C=N) in the region of 1610-1630 cm⁻¹, and the absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
¹H NMR (CDCl₃, δ ppm): The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
-
Elemental Analysis: To confirm the empirical formula of the synthesized ligand.
This protocol details the synthesis of an N,O-bidentate Schiff base ligand using 2-aminophenol.
Materials:
-
This compound
-
2-Aminophenol
-
Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Follow the general procedure outlined in Protocol 1.1, substituting 4-methoxyaniline with 2-aminophenol.
-
Methanol is often a suitable solvent for this reaction.
-
The reflux time may vary, typically between 3-5 hours.
-
The product is isolated and purified as described previously.
Characterization:
-
FT-IR (KBr, cm⁻¹): In addition to the C=N stretch, a broad band corresponding to the phenolic O-H group should be observed in the region of 3200-3400 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): The azomethine proton signal will be present, along with a singlet for the phenolic -OH proton at a downfield chemical shift (typically >10 ppm).
Part 2: Synthesis of Novel Hydrazone Ligands
Hydrazones, containing the -C=N-NH-C=O- moiety, are formed by the condensation of an aldehyde with a hydrazide.[1][4][5] These ligands often act as tridentate donors, coordinating through the pyridine nitrogen, the imine nitrogen, and the enolic oxygen.
This protocol describes the synthesis of a representative hydrazone ligand from this compound and isonicotinic acid hydrazide.
Materials:
-
This compound
-
Isonicotinic acid hydrazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 25 mL of hot ethanol.
-
In a separate flask, dissolve isonicotinic acid hydrazide (1 mmol) in 25 mL of hot ethanol.
-
Add the hydrazide solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the solution to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried.
-
Recrystallize the product from a suitable solvent if necessary.
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for the C=N stretching vibration (around 1600 cm⁻¹), the N-H stretching vibration (around 3200 cm⁻¹), and the C=O stretching vibration of the amide group (around 1650 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the azomethine proton (-CH=N-), the amide proton (-NH-), and the aromatic protons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized hydrazone.
Protocols for Metal Complex Synthesis
The synthesized Schiff base and hydrazone ligands can be readily used to form a variety of metal complexes. The following protocols provide general guidelines for the synthesis of transition metal complexes.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes.
Protocol 3.1: Synthesis of a Schiff Base Metal Complex
This protocol describes the synthesis of a metal complex using a bidentate Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand (from Protocol 1.1 or 1.2)
-
Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot methanol or ethanol.
-
In a separate beaker, dissolve the metal(II) chloride hydrate (1 mmol) in 10 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color or the formation of a precipitate is often observed.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature. The solid complex is then collected by filtration.
-
Wash the complex with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the complex in a vacuum desiccator.
Characterization:
-
FT-IR (KBr, cm⁻¹): A shift in the C=N stretching frequency to a lower or higher wavenumber upon coordination to the metal ion is expected. New bands in the far-IR region (typically below 600 cm⁻¹) may be observed, corresponding to M-N and M-O stretching vibrations.[5]
-
UV-Vis Spectroscopy: The electronic spectrum of the complex will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the geometry of the metal center.
-
Molar Conductance: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complex.[6]
-
Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.
Protocol 3.2: Synthesis of a Hydrazone Metal Complex
This protocol outlines the synthesis of a metal complex with a tridentate hydrazone ligand.
Materials:
-
Synthesized hydrazone ligand (from Protocol 2.1)
-
Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O)
-
Methanol
Procedure:
-
Dissolve the hydrazone ligand (2 mmol) in 30 mL of hot methanol.
-
Dissolve the metal(II) acetate hydrate (1 mmol) in 15 mL of methanol.
-
Add the metal salt solution to the ligand solution with stirring.
-
Reflux the mixture for 3-4 hours.[4]
-
The resulting colored solid is filtered off, washed with methanol, and dried under vacuum.
Characterization: The characterization techniques are similar to those described in Protocol 3.1. In the FT-IR spectrum, a shift in the C=O band or its disappearance (if enolization and deprotonation occur upon complexation) and a shift in the C=N band are indicative of coordination.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel Schiff base and hydrazone ligands. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of these ligands and to develop new metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The potential for further functionalization of the pyridine ring opens up exciting avenues for the design of even more sophisticated and functional ligand systems.
References
- 1. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemijournal.com [chemijournal.com]
- 3. jetir.org [jetir.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. jptcp.com [jptcp.com]
- 6. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloropyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,6-dichloropyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The formylation of 2,6-dichloropyridine is a challenging yet crucial transformation for accessing valuable building blocks in medicinal chemistry and materials science. This document provides in-depth, field-proven insights to ensure your success.
The primary method for this synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] However, the 2,6-dichloropyridine substrate presents a unique challenge: the pyridine nitrogen and the two electron-withdrawing chloro-substituents deactivate the ring, making it less susceptible to electrophilic attack by the relatively weak Vilsmeier reagent.[4][5] This inherent difficulty is the root of many common issues, including low yields and recovery of starting material.
This guide is structured into a proactive Troubleshooting section to address problems as they arise and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I am recovering a significant amount of unreacted 2,6-dichloropyridine. What is the primary cause and how can I fix it?
Answer: This is the most common issue and stems directly from the electron-deficient nature of the 2,6-dichloropyridine ring. The Vilsmeier reagent is a weak electrophile and requires a sufficiently nucleophilic substrate to react efficiently.[4][5]
Root Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for this specific electrophilic substitution is high. The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: While the Vilsmeier reagent is typically prepared at a low temperature (0 °C) to control its exothermic formation, the subsequent reaction with the dichloropyridine substrate often requires heating.[4][6] A temperature range of 70-80 °C is a common starting point.[4][6] If you observe no conversion at lower temperatures, a moderate increase may be necessary. However, exceeding 100 °C can lead to decomposition.[4]
-
-
Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: Use a molar excess of the Vilsmeier reagent. A common ratio is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 2,6-dichloropyridine substrate. This ensures a sufficient concentration of the electrophile is present to drive the reaction forward.
-
-
Passive Vilsmeier Reagent: The Vilsmeier reagent can be quenched by moisture.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 70-90 °C | Overcomes the high activation energy of the deactivated pyridine ring.[4][6] |
| Reagent Ratio (POCl₃:DMF) | 1.5:1.5 to 3:3 (relative to substrate) | Drives the equilibrium towards product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Vilsmeier reagent by atmospheric moisture.[8] |
| Reagent Quality | Anhydrous DMF, High-Purity POCl₃ | Water reacts with and destroys the Vilsmeier reagent.[4] |
Question 2: My reaction mixture turned dark brown or black upon heating, and the final product is a complex mixture with significant tar formation. What went wrong?
Answer: Dark coloration and tarring are indicative of decomposition, often caused by overly harsh reaction conditions.[4][9]
Root Causes & Solutions:
-
Excessive Temperature: While heat is necessary, too high a temperature can cause the starting material or the product to decompose.
-
Solution: Carefully control the reaction temperature using an oil bath and a contact thermometer. Do not exceed 100 °C.[4] If decomposition is observed at 90 °C, reduce the temperature to 70-80 °C and increase the reaction time instead.
-
-
Incorrect Order of Addition: Adding the substrate before the Vilsmeier reagent is properly formed can lead to side reactions.
-
Excessive Reagent Concentration: A very high concentration of POCl₃ can lead to uncontrolled side reactions.
-
Solution: While an excess is needed, an extreme excess can be detrimental. In some cases, a POCl₃ to DMF ratio of 5:1 led to complete decomposition of the starting material.[4] Stick to a moderate excess (up to 3 equivalents).
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A step-by-step decision diagram for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][3][5]
-
Electrophilic Aromatic Substitution: The electron-deficient 2,6-dichloropyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack is regioselective for the 3-position. A subsequent hydrolysis step during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.[5][6]
Vilsmeier-Haack Reaction Mechanism
Caption: The two-stage mechanism for the formylation of 2,6-dichloropyridine.
Q2: Can I use other formylating agents?
A2: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Gattermann-Koch or Rieche formylation.[10][11] However, these often require strong Lewis acid catalysts or specialized reagents and may not be compatible with the pyridine ring. For this specific substrate, the Vilsmeier-Haack approach remains the most documented and optimized procedure.
Q3: What is a reliable, step-by-step protocol for this synthesis?
A3: The following protocol is a robust starting point. It should be adapted based on your specific equipment and observations.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
Phosphorus oxychloride (POCl₃), high purity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser
-
Magnetic stirrer, oil bath, ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
-
Reagent Preparation: In the flask, add anhydrous DMF (2.0 eq.). Place the flask in an ice bath and cool to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.5 eq.) dropwise to the chilled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C. A thick, white precipitate may form.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[4]
-
Substrate Addition: Dissolve 2,6-dichloropyridine (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the reaction mixture.
-
Reaction: Remove the ice bath and slowly heat the reaction mixture in an oil bath to 80-90 °C. Monitor the reaction progress using TLC or GC-MS. The reaction may take several hours (4-12 h).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a cold saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). This step is highly exothermic and will release gas; perform it with caution in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Q4: What are the key safety precautions for this reaction?
A4:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
This compound: The product is toxic if swallowed and causes skin and serious eye irritation.[12]
-
Quenching: The hydrolysis of the reaction mixture is extremely exothermic. Add ice and base slowly to a well-chilled mixture to control the release of heat and gas.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dichloropyridine-3-carbaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-3-carbaldehyde. This critical building block is frequently employed in the development of novel pharmaceuticals and agrochemicals. However, its synthesis is not without challenges, often involving highly reactive intermediates and competitive side reactions. This guide is designed to provide researchers, like you, with practical, field-proven insights to navigate these complexities. We will explore the common synthetic routes, troubleshoot potential pitfalls, and provide robust protocols to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: There are three primary routes utilized for this synthesis, each with its own set of advantages and challenges:
-
Directed ortho-Metalation (DoM) / Halogen-Metal Exchange: This is a widely used method involving the lithiation of 2,6-dichloropyridine at a very low temperature, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[1][2]
-
Oxidation of the Corresponding Alcohol: This route involves the synthesis of (2,6-dichloropyridin-3-yl)methanol, which is then oxidized to the desired aldehyde using a mild oxidizing agent.[3]
-
Vilsmeier-Haack Formylation: This classic method involves the direct formylation of an electron-rich aromatic substrate. While feasible, its application to the relatively electron-deficient 2,6-dichloropyridine ring can be challenging and may require specific conditions.[4][5]
Q2: Why is reaction temperature so critical in the lithiation route?
A2: The lithiation of dichloropyridines is a rapid, exothermic process. Maintaining a very low temperature, typically -78 °C (dry ice/acetone bath), is crucial for several reasons.[1] Firstly, it minimizes side reactions such as di-lithiation and deprotonation of the pyridine ring at other positions. Secondly, common organolithium reagents like n-BuLi can react with ethereal solvents like THF at temperatures above -78 °C, consuming the reagent and introducing impurities.[1]
Q3: How can I confirm the purity of my final product and identify potential impurities?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the mass of byproducts. For structural confirmation and characterization of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Troubleshooting Guide: Directed ortho-Metalation (Lithiation-Formylation)
This route is often preferred but is highly sensitive to reaction conditions. Below are common issues and their solutions.
Issue 1: Low or No Yield of the Desired Aldehyde
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted 2,6-dichloropyridine.
-
Significant amounts of n-butane and octane are detected by GC-MS, with little to no product formation.
Probable Causes & Recommended Solutions
| Probable Cause | Recommended Solution |
| Inactive n-Butyllithium (n-BuLi) | The molarity of commercially available n-BuLi can degrade over time due to exposure to trace moisture or air. Always titrate your n-BuLi solution before use. A double titration method using diphenylacetic acid is reliable.[1] |
| Presence of Moisture or Oxygen | Organolithium reagents are extremely pyrophoric and reactive towards atmospheric moisture and oxygen.[1] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive inert gas pressure throughout the experiment. |
| Incorrect Reaction Temperature | The lithium-halogen exchange is fast, but side reactions are minimized at very low temperatures. Maintain a strict internal reaction temperature of -78 °C.[1] Ensure the n-BuLi is added dropwise to prevent localized heating. |
| Ineffective Quenching | Ensure the DMF used for quenching is anhydrous. Add the lithiated intermediate solution to the cold DMF (or vice versa, depending on your optimized protocol) to ensure rapid formylation. |
Issue 2: Formation of Multiple Products and Impurities
Symptoms:
-
LC-MS or GC-MS analysis reveals multiple peaks with masses corresponding to di-substituted pyridines or other isomers.
Probable Causes & Recommended Solutions
| Probable Cause | Recommended Solution |
| Di-lithiation | The formation of 2,6-dilithiopyridine can occur if an excess of n-BuLi is used or if the temperature is not kept sufficiently low.[1] Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents). Add the n-BuLi dropwise to the cooled solution of dichloropyridine. |
| Deprotonation at C4 | While lithiation at C3 is kinetically favored, deprotonation at C4 can occur, leading to the formation of the isomeric 2,6-Dichloropyridine-4-carbaldehyde. Using sterically hindered lithium amides like LDA or LTMP can sometimes improve regioselectivity over n-BuLi.[2][6] |
| Reaction with Solvent (THF) | n-BuLi can deprotonate THF, especially at temperatures above -78 °C. This side reaction consumes the reagent and introduces impurities.[1] Conduct the reaction at or below -78 °C. |
| Proton Scrambling | The initially formed 3-lithio-2,6-dichloropyridine can be basic enough to deprotonate remaining starting material at other positions, leading to a mixture of products.[1] This is minimized by slow, controlled addition of n-BuLi to the substrate solution. |
Diagram: Key Reaction Pathways in the Lithiation of 2,6-Dichloropyridine
Caption: Lithiation pathways for 2,6-dichloropyridine.
Troubleshooting Guide: Oxidation of (2,6-dichloropyridin-3-yl)methanol
This route is often more robust but relies on the successful synthesis of the precursor alcohol.
Issue: Incomplete Reaction or Over-oxidation
Symptoms:
-
TLC/LC-MS shows a mixture of starting alcohol, desired aldehyde, and a more polar byproduct.
-
The byproduct is identified as 2,6-Dichloropyridine-3-carboxylic acid.
Probable Causes & Recommended Solutions
| Probable Cause | Recommended Solution |
| Oxidizing Agent Too Strong/Harsh | Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid. Use milder, selective reagents like Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC), or conditions for Swern or Moffatt oxidation.[3] |
| Incorrect Stoichiometry of Oxidant | Using a large excess of the oxidizing agent can drive the reaction towards the carboxylic acid. Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidant and monitor the reaction closely by TLC or LC-MS. |
| Prolonged Reaction Time / High Temperature | Allowing the reaction to proceed for too long or at elevated temperatures can promote over-oxidation, even with mild reagents. Monitor the reaction until the starting material is consumed, then promptly work up the reaction. |
Diagram: Troubleshooting Workflow for Oxidation Route
Caption: Decision tree for troubleshooting alcohol oxidation.
Experimental Protocols
Protocol 1: Synthesis via Lithiation-Formylation
Objective: To synthesize this compound from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Mixture: To the flask, add 2,6-dichloropyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: In a separate flame-dried flask, add anhydrous DMF (1.5 eq) and cool to 0 °C. Transfer the cold lithiated pyridine solution into the DMF via cannula.
-
Warm-up: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Synthesis via Oxidation with Dess-Martin Periodinane (DMP)
Objective: To synthesize this compound from (2,6-dichloropyridin-3-yl)methanol.
Materials:
-
(2,6-dichloropyridin-3-yl)methanol[7]
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Setup: To a round-bottom flask with a magnetic stir bar, add (2,6-dichloropyridin-3-yl)methanol (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a stirred solution of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio). Stir vigorously until the layers are clear.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 55304-90-0|(2,6-Dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of 2,6-Dichloropyridine-3-carbaldehyde
Welcome to the technical support guide for the purification of 2,6-Dichloropyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging synthetic intermediate. Here, we will address common purification issues, provide detailed troubleshooting advice, and offer optimized protocols based on extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when handling this compound.
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Vilsmeier-Haack formylation of 2,6-dichloropyridine, you should anticipate the following:
-
Unreacted Starting Material: 2,6-Dichloropyridine is often a major contaminant.
-
Solvent Residues: Dimethylformamide (DMF) from the Vilsmeier-Haack reagent is a common high-boiling point residue.[1][2]
-
Over-chlorinated Species: Depending on the purity of the starting material, traces of trichloro- or tetrachloropyridines may be present.[3]
-
Hydrolysis Product: The corresponding carboxylic acid, 2,6-Dichloropyridine-3-carboxylic acid, can form if the aldehyde is exposed to oxidative conditions or moisture over time.
-
Byproducts from Reagent Quench: Salts and other polar compounds formed during the aqueous workup.
Q2: My isolated product is a yellow or brown oil/solid, but the literature reports a white solid. What causes this discoloration?
A2: Discoloration is a frequent issue and typically points to trace impurities or minor degradation. The primary causes are:
-
Residual Vilsmeier Reagent/DMF: The chloroiminium salt (Vilsmeier reagent) or its decomposition products can leave colored tars.[2][4] Thorough quenching and aqueous washes are critical to minimize this.
-
Aldehyde Instability: Aromatic aldehydes, particularly those with electron-withdrawing groups, can be susceptible to slow air oxidation or polymerization, leading to colored oligomeric species.
-
Tar Formation: The Vilsmeier-Haack reaction can sometimes produce tarry byproducts, especially if the reaction temperature is not well-controlled.[3]
Q3: Is this compound stable to silica gel column chromatography?
A3: It is moderately stable, but prolonged exposure to silica gel should be avoided. The acidic nature of standard silica gel can catalyze degradation or irreversible adsorption of the aldehyde. If chromatography is necessary, it is highly recommended to:
-
Use a fast "flash" chromatography technique rather than slow gravity chromatography.
-
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize acidic sites.
-
Choose a solvent system with appropriate polarity to ensure the product elutes relatively quickly (Rf value between 0.25-0.40).
Troubleshooting Guide: Specific Experimental Issues
This section provides a problem-and-solution framework for challenges encountered during purification.
Problem 1: My ¹H NMR spectrum shows a significant amount of unreacted 2,6-dichloropyridine even after purification.
-
Probable Cause: Insufficient separation due to similar polarities. While the aldehyde is more polar than the starting material, their separation can be challenging, especially in non-polar solvent systems.
-
Solution 1: Optimized Flash Column Chromatography:
-
Solvent System: Begin with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient often provides the best separation.
-
Sample Loading: Use a dry-loading technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better resolution.
-
-
Solution 2: Recrystallization:
-
Solvent Selection: 2,6-Dichloropyridine is significantly more soluble in non-polar solvents like hexanes or heptane than the aldehyde product. A mixed solvent system, such as isopropanol/water or ethanol/water, can also be effective.[5] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the starting material remains in the mother liquor.
-
Problem 2: My product degrades during column chromatography, resulting in low recovery and streaking on the TLC plate.
-
Probable Cause: As mentioned in the FAQ, the aldehyde is likely sensitive to the acidic silica gel.
-
Solution: Deactivation & Alternative Media:
-
Protocol for Silica Deactivation: Prepare a slurry of your silica gel in the initial chromatography eluent. Add triethylamine (1% of the total solvent volume) and stir for 15 minutes before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography. Alumina is less acidic than silica and can be a better choice for acid-sensitive compounds. Perform a small-scale TLC test on an alumina plate first to verify separation and stability.
-
Problem 3: After aqueous workup, I have a persistent emulsion or my product remains in the aqueous layer.
-
Probable Cause: Formation of salts or polar byproducts that act as surfactants. The pyridine nitrogen can also be protonated in acidic workups, increasing aqueous solubility.
-
Solution: Optimized Workup Procedure:
-
Quenching: Quench the reaction mixture slowly by pouring it over crushed ice. Then, carefully neutralize with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~7-8. Avoid strongly basic conditions, which can promote side reactions.
-
Extraction: Use a brine (saturated NaCl solution) wash after the standard water washes. This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and helping to break emulsions.
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is of sufficient volume to effectively partition the product. Multiple extractions with smaller volumes are more efficient than a single large-volume extraction.
-
Data Summary & Protocols
Table 1: Typical Purity Levels After Different Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Impurities Removed |
| Recrystallization | 85-90% | >98% | Unreacted 2,6-dichloropyridine, some colored tars |
| Flash Chromatography | 70-85% | >99% | Starting material, polar byproducts, solvent residues |
| Aqueous Wash Only | <70% | 75-85% | Inorganic salts, water-soluble reagents |
Experimental Workflow Visualization
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial crude purity.
Caption: Purification strategy decision tree.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for purifying crude product with moderate purity (70-90%) containing various impurities.
-
Preparation of Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel (typically 50-100x the weight of your crude product).
-
Prepare your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Create a slurry of the silica gel in this triethylamine-containing eluent. Stir gently for 15 minutes.
-
-
Column Packing:
-
Pack the column with the silica slurry using standard techniques to ensure a well-packed bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimum volume of dichloromethane (DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.
-
Carefully evaporate the DCM on a rotary evaporator until a free-flowing powder is obtained.
-
Gently load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the 5% Ethyl Acetate/Hexanes (+0.5% TEA) mixture.
-
Collect fractions and monitor by TLC.
-
If necessary, gradually increase the eluent polarity (e.g., to 10%, then 15% Ethyl Acetate) to elute the product. The starting material (2,6-dichloropyridine) should elute first.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is effective when the crude material is of relatively high purity (>90%) and the primary contaminant is the 2,6-dichloropyridine starting material.
-
Solvent Selection: A mixture of isopropanol (IPA) and water is a good starting point.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot IPA required to fully dissolve the solid. Heat the mixture gently on a hot plate (do not boil excessively).
-
-
Inducing Crystallization:
-
Once fully dissolved, slowly add deionized water dropwise to the hot solution until you see the first signs of persistent cloudiness (the cloud point).
-
Add a few more drops of hot IPA to redissolve the precipitate and obtain a clear solution.
-
-
Cooling & Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold IPA/water mixture.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Impurity Formation Pathway
The following diagram illustrates the origin of common impurities from a Vilsmeier-Haack synthesis.
Caption: Origin of common impurities in synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2,6-Dichloropyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2,6-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation reaction, a common synthetic route.
Issue 1: Low or No Yield of the Desired Product
Symptom: After the reaction and workup, you observe a low yield of this compound, or the starting material (2,6-Dichloropyridine) is recovered unchanged.
Possible Causes & Solutions:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a weak electrophile.[1] The electron-deficient nature of the 2,6-dichloropyridine ring can make it a challenging substrate for formylation.[2]
-
Reaction Temperature is Too Low: The Vilsmeier-Haack reaction often requires a specific activation temperature to proceed.[4]
-
Solution: If you are recovering starting material, a moderate increase in the reaction temperature may be necessary.[1] For example, some optimizations have found 80°C to be an optimal temperature, with lower temperatures leading to the recovery of the starting material.[1][5] However, be cautious, as excessively high temperatures can lead to decomposition.[1]
-
-
Sub-optimal Reagent Stoichiometry: The ratio of DMF to POCl₃ can significantly impact the reaction's success.
Issue 2: Formation of Significant Impurities or Side Products
Symptom: Your crude product shows multiple spots on TLC or peaks in GC-MS analysis that do not correspond to the desired product or starting material.
Possible Causes & Solutions:
-
Decomposition of Starting Material or Product: High reaction temperatures or an excess of the activating agent can lead to the decomposition of your materials.[1]
-
Solution: Carefully control the reaction temperature. If decomposition is suspected, try lowering the temperature. Also, re-evaluate the reagent stoichiometry; for instance, a high excess of POCl₃ has been shown to cause complete decomposition in some cases.[5]
-
-
Side Reactions: The Vilsmeier reagent can participate in other reactions besides formylation.
-
Contamination from Starting Materials: Impurities in the starting 2,6-dichloropyridine can lead to the formation of undesired byproducts.
Issue 3: Difficulties in Product Purification
Symptom: You are struggling to isolate pure this compound from the crude reaction mixture.
Possible Causes & Solutions:
-
Residual Phosphorus-Containing Impurities: The hydrolysis of excess POCl₃ produces phosphoric acid and hydrochloric acid, which can complicate extraction and purification.[9]
-
Solution: A standard procedure is a "reverse quench," where the cooled reaction mixture is slowly added to vigorously stirred crushed ice or ice-cold water.[9] This helps to dissipate the heat from the exothermic hydrolysis of POCl₃. Subsequent neutralization with a base like sodium acetate can facilitate product extraction.[10]
-
-
Product Co-elution with Impurities: The polarity of the desired product might be similar to that of certain impurities, making chromatographic separation challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A common purification method involves flash chromatography using dichloromethane as the eluent.[11] Recrystallization from an appropriate solvent system can also be an effective purification technique.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][6][12] It is the active electrophile in the Vilsmeier-Haack formylation reaction.[13]
To prepare the Vilsmeier reagent, POCl₃ is typically added dropwise to an ice-cooled solution of DMF under an inert atmosphere.[3] The mixture is then stirred at a low temperature to ensure complete formation of the reagent before the substrate is introduced.[1]
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent.[3]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3][6]
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound via the Vilsmeier-Haack reaction.
Caption: A decision-making workflow for the Vilsmeier-Haack synthesis.
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized for the Vilsmeier-Haack formylation of pyridine derivatives, based on literature findings.
| Parameter | Condition | Expected Outcome | Reference |
| Reagent Ratio (DMF:POCl₃) | 5:6 | Optimal yield in a modified Vilsmeier-Haack reaction. | [1][5] |
| Reaction Temperature | 80°C | Found to be optimal in a specific study; lower temperatures resulted in recovery of starting material. | [1][5] |
| Reaction Temperature | >80°C | May lead to decreased yield or decomposition. | [1][5] |
| Workup Procedure | Reverse quench into ice/water | Safely hydrolyzes excess POCl₃ and the iminium salt intermediate. | [9] |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of 2,6-dichloropyridine. Note: This is a representative protocol and may require optimization for your specific laboratory conditions.
Materials:
-
2,6-Dichloropyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Dissolve 2,6-dichloropyridine in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice/water mixture (reverse quench).[9]
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Reaction Mechanism Visualization
The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent reaction with an aromatic substrate.
Caption: The two main stages of the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: 2,6-Dichloropyridine-3-carbaldehyde Reactions
Welcome to the Technical Support Center for 2,6-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. By understanding the underlying reactivity and potential side reactions of this molecule, you can minimize byproduct formation, improve yield, and ensure the purity of your target compounds. This document provides in-depth troubleshooting guides, FAQs, and validated protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs): Understanding Core Reactivity
This section addresses the most common issues encountered during the synthesis and subsequent reactions of this compound.
1.1 Synthesis-Related Issues
Q1: I am seeing significant amounts of unreacted 2,6-dichloropyridine in my Vilsmeier-Haack formylation. What is causing this?
A1: This is typically due to an incomplete reaction, which can stem from several factors. The Vilsmeier-Haack is an electrophilic aromatic substitution, and while the pyridine nitrogen is deactivating, the chloro-substituents also influence reactivity.
-
Causality: The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[1][2] The reaction requires sufficient thermal energy and reagent stoichiometry to proceed to completion.
-
Troubleshooting:
-
Reagent Quality: Ensure your phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are anhydrous. Moisture will quench the Vilsmeier reagent.
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent (pre-formed or generated in situ) from a typical 1.5 equivalents to 2.0-2.5 equivalents.
-
Temperature & Time: The reaction often requires elevated temperatures (e.g., 80-100 °C). If you are running the reaction at a lower temperature, consider increasing it. Also, extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
-
Q2: My final product is contaminated with 2-chloro-3-formylpyridine. Where is this coming from?
A2: This byproduct almost certainly originates from an impurity in your starting material. The synthesis of 2,6-dichloropyridine from pyridine often proceeds via 2-chloropyridine as an intermediate.[3] Incomplete dichlorination results in a mixture.
-
Causality: The Vilsmeier-Haack reaction will formylate both 2,6-dichloropyridine and any residual 2-chloropyridine. These formylated products can be difficult to separate due to similar polarities.
-
Preventative Action: Always verify the purity of your starting 2,6-dichloropyridine by GC-MS or ¹H NMR before starting the formylation. If significant amounts of 2-chloropyridine are present, purify the starting material by distillation or recrystallization.
1.2 Byproducts in Subsequent Reactions
Q3: I am trying to perform a reaction under basic conditions and I'm getting two major byproducts: (2,6-dichloropyridin-3-yl)methanol and 2,6-dichloropyridine-3-carboxylic acid. What is happening?
A3: You are observing a classic Cannizzaro reaction . This is a critical side reaction for this specific aldehyde.
-
Causality: this compound has no α-hydrogens (hydrogens on the carbon adjacent to the aldehyde). In the presence of a strong base (e.g., NaOH, KOH), aldehydes lacking α-hydrogens undergo a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol and a second molecule is oxidized to the carboxylic acid.[4][5]
-
Troubleshooting:
-
pH Control: Avoid strongly basic conditions if possible. If your reaction requires a base, use a non-nucleophilic, hindered organic base (e.g., DBU, DIPEA) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃ and run the reaction at the lowest possible temperature.
-
Crossed Cannizzaro: If the reaction must be run under basic conditions and your aldehyde is a reactant, consider adding a sacrificial aldehyde like formaldehyde. Formaldehyde is more readily oxidized, forcing your valuable aldehyde to be preferentially reduced to the alcohol (this is known as a Crossed Cannizzaro reaction).[6]
-
Q4: During a nucleophilic substitution (SNAr) reaction in ethanol, I'm seeing a byproduct with a mass increase of 14 Da (+OCH₂CH₃, -Cl). What is this?
A4: This is a solvolysis byproduct. The electron-withdrawing nature of the aldehyde group activates the pyridine ring for nucleophilic aromatic substitution, making the chloro groups susceptible to attack by nucleophilic solvents.
-
Causality: Alcohols, especially in the presence of a base (which generates the more nucleophilic alkoxide), can act as nucleophiles and displace one of the chloride atoms on the pyridine ring. Similar solvolysis has been observed in related dichloropyrimidine systems.
-
Troubleshooting:
-
Solvent Choice: Switch to a non-nucleophilic, aprotic solvent such as THF, Dioxane, DMF, or Toluene.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing solvolysis reaction.
-
Q5: My reaction at high temperature resulted in the formation of 2,6-dichloropyridine. How did the aldehyde group disappear?
A5: This is likely due to decarbonylation, the loss of carbon monoxide (CO).
-
Causality: While thermally initiated decarbonylation requires very high temperatures, it is often catalyzed by transition metals.[7] If your reaction involves metal catalysts (e.g., Palladium, Rhodium, Nickel), or if there are trace metal impurities in your reactor, catalytic decarbonylation can occur, cleaving the aldehyde to leave a proton in its place.[8][9]
-
Troubleshooting:
-
Metal-Free Conditions: If possible, design your synthesis to avoid transition metal catalysts in steps following the aldehyde installation.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can sometimes facilitate catalyst degradation and off-cycle reactions.
-
Temperature: Lower the reaction temperature as much as possible.
-
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in Vilsmeier-Haack Synthesis
| Symptom | Possible Cause | Recommended Solution |
| High % of starting material remains | 1. Insufficient reagent | Increase equivalents of POCl₃ and DMF to 2.0-2.5 eq. |
| 2. Reaction temperature too low | Increase temperature to 80-100 °C and monitor by TLC/LC-MS. | |
| 3. Reagents are not anhydrous | Use freshly opened or distilled POCl₃ and anhydrous grade DMF. | |
| Dark, tarry reaction mixture | 1. Temperature too high | Lower the reaction temperature; add the substrate slowly to the Vilsmeier reagent to control the exotherm. |
| 2. Impure starting material | Purify the 2,6-dichloropyridine starting material before use. | |
| Product is difficult to purify | 1. Presence of formylated byproducts | Analyze starting material for isomers (e.g., 2-chloropyridine). Purify starting material if necessary. |
| 2. Incomplete hydrolysis of iminium intermediate | Ensure the aqueous workup is sufficiently long and vigorous to fully hydrolyze the intermediate iminium salt to the aldehyde.[1][10] |
Table 2: Identifying and Mitigating Byproducts in Aldehyde Reactions
| Byproduct Observed | Mass Change | Suspected Reaction | Causative Conditions | Mitigation Strategy |
| (2,6-dichloropyridin-3-yl)methanol & 2,6-dichloropyridine-3-carboxylic acid | +2 Da & +16 Da | Cannizzaro Reaction [4] | Strong base (NaOH, KOH, etc.) | Avoid strong bases. Use K₂CO₃ or organic bases. Maintain neutral or acidic pH. |
| 2-ethoxy-6-chloropyridine-3-carbaldehyde | +14 Da (from EtOH) | Solvolysis (SNAr) | Nucleophilic solvent (e.g., EtOH, MeOH), especially with base. | Use aprotic solvents (THF, Toluene, DMF). Run at lower temperatures. |
| 2,6-dichloropyridine | -28 Da (-CHO, +H) | Decarbonylation [7] | High temperatures, especially with transition metal catalysts (Pd, Rh, Ni). | Avoid transition metals if possible. Lower reaction temperature. Ensure inert atmosphere. |
| Unreacted Aldehyde | 0 | Incomplete Reaction | Insufficient reagent (oxidant/reductant), low temperature, short reaction time. | Increase reagent stoichiometry. Increase temperature and/or reaction time. Monitor by TLC/LC-MS. |
Key Experimental Protocols & Visualizations
Protocol 1: Vilsmeier-Haack Formylation of 2,6-Dichloropyridine
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes. The solution should become a thick, pale-yellow solid or slurry. This is the Vilsmeier reagent.[1]
-
Reaction: Dissolve 2,6-dichloropyridine (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the solution with aqueous NaOH (30%) until pH > 9 to hydrolyze the iminium salt.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Visualization 1: Vilsmeier-Haack Reaction & Side Reactions
Caption: Vilsmeier-Haack formylation pathway and common incomplete reaction byproduct.
Visualization 2: Troubleshooting Byproducts from pH Excursions
Caption: The Cannizzaro reaction disproportionates two aldehyde molecules under strong base.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. snscourseware.org [snscourseware.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Decarbonylation - Wikipedia [en.wikipedia.org]
- 8. Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The iridium-catalyzed decarbonylation of aldehydes under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloropyridine-3-carbaldehyde
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. As a key building block in the development of pharmaceuticals and agrochemicals, a robust and scalable synthesis is paramount.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The introduction of a formyl group onto the 2,6-dichloropyridine scaffold is primarily achieved via two distinct chemical pathways: the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM) followed by formylation. The choice between these methods depends on factors such as scale, available equipment, safety infrastructure, and tolerance of the substrate to highly basic or acidic conditions.
The 2,6-dichloropyridine ring is electron-deficient due to the inductive effect of the two chlorine atoms, which makes it a challenging substrate for electrophilic aromatic substitution reactions like the Vilsmeier-Haack.[1] Conversely, these same electron-withdrawing groups increase the acidity of the ring protons, making directed metalation a viable alternative.[2]
| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |
| Reagents | POCl₃, DMF (forms Vilsmeier reagent) | Strong base (n-BuLi, LDA), DMF |
| Position of Formylation | C3 (less sterically hindered and electronically directed) | C3 (most acidic proton) |
| Temperature | 0 °C to 80 °C (substrate dependent)[3] | -78 °C to -20 °C (cryogenic) |
| Key Advantages | Uses common, less hazardous reagents than organolithiums; operationally simpler. | Can be very high-yielding and clean if optimized; avoids highly corrosive POCl₃. |
| Key Challenges | Reaction can be sluggish due to the deactivated ring, requiring forcing conditions that may lead to byproducts.[1] | Requires strict anhydrous conditions and cryogenic temperatures; highly exothermic and pyrophoric reagents.[2] |
| Scalability Issues | Managing corrosive byproducts (HCl, phosphoric acid); workup of excess POCl₃.[4] | Heat transfer management at low temperatures; safe handling and quenching of large volumes of organolithiums.[5] |
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Problem SYN-001: Low or No Product Formation
Symptom: After the complete reaction time and workup, analysis (TLC, GC-MS, ¹H NMR) of the crude product shows primarily unreacted starting material.
Possible Causes & Solutions:
-
Route 1: Vilsmeier-Haack Reaction
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is moisture-sensitive. Its formation from DMF and POCl₃ is critical for the reaction's success.[6]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Argon). Use high-purity, anhydrous DMF and fresh or properly stored POCl₃. Consider preparing the reagent in situ at a low temperature (0-10 °C) before adding the 2,6-dichloropyridine.
-
-
Cause B: Insufficient Reactivity. As noted, 2,6-dichloropyridine is an electron-deficient heterocycle, making it a poor nucleophile for the relatively weak Vilsmeier electrophile.[1][7]
-
Solution: Increase the reaction temperature. While initial reagent formation is done at a low temperature, the formylation step may require heating.[3] Monitor the reaction progress by TLC or GC at various temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation. An increase in reaction time may also be beneficial.
-
-
-
Route 2: Directed ortho-Metalation (DoM)
-
Cause A: Incomplete Deprotonation. The lithiation of the C-3 proton is the key step. Failure here will result in no downstream reaction.
-
Solution:
-
Verify Base Titer: The molarity of commercial organolithium reagents like n-BuLi can decrease over time. Always titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Solvent & Temperature: Ensure the solvent (typically THF) is anhydrous. The reaction must be maintained at a very low temperature (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[2]
-
Base Selection: While n-BuLi is common, a hindered base like Lithium diisopropylamide (LDA) can sometimes offer better results by minimizing nucleophilic addition to the pyridine ring.[2]
-
-
-
Cause B: Premature Quenching. The lithiated intermediate can be quenched by trace amounts of water or other electrophilic impurities.
-
Solution: Use rigorously dried solvents and glassware. Add the DMF electrophile slowly to the cooled solution of the lithiated species. Ensure the DMF is also anhydrous.
-
-
Problem SYN-002: Formation of Significant Byproducts or Tar
Symptom: The crude product is a dark, tarry material, or analytical data shows multiple unexpected peaks, leading to low purity and difficult isolation.
Possible Causes & Solutions:
-
Route 1: Vilsmeier-Haack Reaction
-
Cause A: Thermal Decomposition. Pushing the reaction temperature too high to force the formylation of the deactivated ring can lead to polymerization and tar formation.[8]
-
Solution: Find the minimum effective temperature. Perform optimization studies to identify a temperature and time combination that provides reasonable conversion without significant degradation. It is often better to accept a lower conversion (e.g., 70-80%) and recover the unreacted starting material than to force the reaction to completion and generate intractable impurities.
-
-
Cause B: Incomplete Hydrolysis of the Iminium Intermediate. The final step is the hydrolysis of the aryl iminium salt to the aldehyde.[3] If this is incomplete, the salt can decompose upon concentration or during purification.
-
Solution: After the reaction is complete, ensure the aqueous workup is robust. Add the reaction mixture to a well-stirred solution of aqueous base (e.g., NaOAc or NaHCO₃) at 0 °C and stir for a sufficient time (e.g., 10-30 minutes) to ensure complete hydrolysis before extraction.[6]
-
-
-
Route 2: Directed ortho-Metalation (DoM)
-
Cause A: Nucleophilic Addition of n-BuLi. Instead of acting as a base, n-BuLi can act as a nucleophile and add to the pyridine ring, leading to complex byproducts.
-
Solution: This is more likely if the temperature is not kept sufficiently low. Maintain strict temperature control at -78 °C. Using a more sterically hindered base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can effectively prevent this side reaction.[2]
-
-
Cause B: Halogen-Metal Exchange. While deprotonation at C3 is expected, a competing lithium-halogen exchange at C2 or C6 is possible, especially with reagents like t-BuLi.[9]
-
Solution: Use n-BuLi or s-BuLi, which are less prone to halogen-metal exchange than t-BuLi at low temperatures. Ensure the reaction temperature does not rise above -70 °C.
-
-
Problem SYN-003: Challenges in Scaling Up the Reaction
Symptom: A reaction that works well at the 1g scale fails or becomes hazardous at the 100g+ scale.
Possible Causes & Solutions:
-
Cause A: Poor Heat Transfer. Both the formation of the Vilsmeier reagent and any reaction involving organolithiums are highly exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat.[5]
-
Solution:
-
Controlled Addition: Add the reactive reagent (POCl₃ or n-BuLi) slowly and sub-surface to the reaction mixture while carefully monitoring the internal temperature. Use a jacketed reactor with a powerful cooling system.
-
Reverse Addition: For the Vilsmeier-Haack, consider adding the 2,6-dichloropyridine solution to the pre-formed Vilsmeier reagent to better control the reaction exotherm.
-
Dilution: Increasing the solvent volume can help to moderate the temperature rise, though this may impact reaction kinetics and throughput.
-
-
-
Cause B: Unsafe Quenching. Quenching large amounts of unreacted POCl₃ or n-BuLi is extremely hazardous. Adding water or alcohol too quickly can cause a violent, uncontrolled exotherm.[4]
-
Solution:
-
Reverse Quench: ALWAYS add the reaction mixture slowly to the quenching solution (e.g., crushed ice, cold aqueous base). Never add the quenching solution to the reaction mixture.
-
Monitor Quench: For large-scale operations, ensure the quenching vessel has adequate cooling and vigorous stirring to dissipate heat and prevent the buildup of localized hot spots.[4]
-
Alternative Quench for Lithiation: For quenching organolithiums, a less reactive electrophile like trimethyl borate can be used first, followed by a more gentle aqueous workup.
-
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Vilsmeier-Haack Reaction
This protocol describes a representative lab-scale procedure.
Materials:
-
2,6-Dichloropyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Acetate (NaOAc)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add 2,6-Dichloropyridine (1 equivalent) portion-wise to the reaction mixture at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC or GC-MS. Continue heating for 4-8 hours or until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
In a separate large beaker, prepare a solution of sodium acetate (5-6 equivalents) in water and cool it to 0 °C with vigorous stirring.
-
Slowly and carefully pour the reaction mixture into the cold sodium acetate solution. A precipitate may form. Stir vigorously for 30 minutes.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) or recrystallization to yield pure this compound.
Diagrams & Visualizations
General Synthesis & Troubleshooting Workflow
The following diagram outlines the decision-making process for synthesizing and troubleshooting the production of this compound.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
dealing with impurities in 2,6-Dichloropyridine-3-carbaldehyde
Last Updated: December 16, 2025
Introduction
Welcome to the technical support guide for 2,6-Dichloropyridine-3-carbaldehyde (CAS 55304-73-9). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a critical building block, its purity is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to impurity identification, purification, and prevention.
Our approach is grounded in established chemical principles and validated methodologies to ensure you can confidently address challenges in your experiments.
Section 1: Impurity Identification & Characterization
This section focuses on the common impurities encountered during the synthesis and handling of this compound and how to identify them.
FAQ 1: What are the most common impurities I should expect in my sample of this compound?
Based on common synthetic routes, impurities typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and degradation products.
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Chemical Structure | Origin / Cause | Key Characteristics for Identification |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | Incomplete formylation or carry-over from the synthesis of the starting material.[1] | Lower boiling point than the target compound. Can be detected by GC-MS. |
| 2,6-Dichloropyridine-3-carboxylic acid | C₆H₃Cl₂NO₂ | Oxidation of the aldehyde group. This is a very common degradation pathway, especially with exposure to air/moisture.[2] | Higher polarity. Will have a different retention time in HPLC (typically earlier on reverse phase) and a distinct IR stretch for the carboxylic acid O-H and C=O. |
| (2,6-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | Incomplete oxidation of the alcohol precursor during synthesis. | More polar than the aldehyde. Can be identified by the presence of a broad O-H stretch in the IR spectrum and a characteristic CH₂OH signal in ¹H NMR. |
| Over-chlorinated Pyridines (e.g., 2,3,6-Trichloropyridine) | C₅H₂Cl₃N | Harsh chlorination conditions during the synthesis of the pyridine core.[3][4][5] | Higher molecular weight peaks in MS analysis. May have complex aromatic signals in ¹H NMR. |
| Residual Solvents | Varies | Carry-over from synthesis or purification steps (e.g., Dichloromethane, Toluene). | Sharp, characteristic peaks in ¹H NMR. |
Troubleshooting Guide: I see an unexpected peak in my HPLC/GC analysis. How do I identify it?
Identifying unknown peaks is a process of systematic investigation. The following workflow provides a logical sequence of steps to characterize the impurity.
Caption: Logical workflow for identifying unknown analytical peaks.
Detailed Steps:
-
Review the Chemistry: First, carefully review the synthetic pathway used.[6][7] Consider all reactants, reagents, and potential side reactions. For instance, if you used an oxidizing agent to convert an alcohol to the aldehyde, incomplete reaction is a highly probable cause for an impurity.
-
Mass Spectrometry (MS): This is the most crucial first step. Analyze your sample by LC-MS or GC-MS to get the molecular weight of the impurity. Compare this mass to the molecular weights of suspected compounds from Step 1 and Table 1.
-
Nuclear Magnetic Resonance (NMR): If the impurity is present in a sufficient quantity (>1-2%), ¹H NMR can be very informative. Look for signals that are inconsistent with the main product structure. For example, a broad singlet that exchanges with D₂O may indicate a hydroxyl group (from the corresponding alcohol or carboxylic acid).
-
Spiking Study: If you have a commercial standard of a suspected impurity, perform a spiking study. Add a small amount of the standard to your sample and re-run the analysis. If the area of your unknown peak increases proportionally, you have confirmed its identity.
Section 2: Purification Strategies & Protocols
Once an impurity is identified, the next step is its removal. The choice of method depends on the nature of the impurity and the scale of your work.
FAQ 2: My material contains 2,6-Dichloropyridine-3-carboxylic acid. What is the best way to remove it?
The presence of the acidic carboxylic acid group makes its removal from the neutral aldehyde relatively straightforward.
Method 1: Aqueous Base Wash (For large quantities)
This is a classic and effective method for removing acidic impurities.
-
Principle: The acidic impurity is deprotonated by a mild base to form a water-soluble salt, which is then extracted into the aqueous phase, leaving the neutral aldehyde product in the organic layer.
-
Protocol:
-
Dissolve the crude this compound in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) solution of sodium carbonate (Na₂CO₃).
-
Separate the layers. Repeat the wash 1-2 more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Causality: The key is the acid-base reaction. The aldehyde does not react with the mild base, ensuring selective removal of the carboxylic acid.
Method 2: Flash Column Chromatography (For small to medium quantities or high purity requirements)
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel. The more polar carboxylic acid will have a stronger interaction with the silica and elute more slowly than the less polar aldehyde.
-
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20%). The exact ratio should be determined by Thin Layer Chromatography (TLC) first.
-
Procedure:
-
Dry-load the crude material onto a small amount of silica.
-
Run the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Caption: Decision tree for selecting a purification method.
FAQ 3: How can I prevent the formation of the carboxylic acid impurity in the first place?
Prevention is always the best strategy. The aldehyde is susceptible to oxidation, so proper handling and storage are critical.
-
Inert Atmosphere: Handle and store the material under an inert atmosphere (Nitrogen or Argon) whenever possible.[8] This minimizes contact with atmospheric oxygen.
-
Storage Conditions: Store in a cool, dark place. Light can sometimes catalyze oxidation reactions. Ensure the container is tightly sealed to prevent moisture ingress.[8]
-
Solvent Choice: When in solution, use fresh, anhydrous, and de-gassed solvents for reactions to minimize exposure to oxygen and water.
Section 3: Quality Control & Analysis
Consistent and reliable analysis is key to ensuring the quality of your material.
Protocol: Standard HPLC Method for Purity Analysis
This protocol provides a general method that can be adapted for most standard HPLC systems.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as necessary.
Self-Validation: Always run a blank (injection of pure solvent) to ensure the system is clean. If quantifying, use a certified reference standard to create a calibration curve.
References
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloropyridine-3-carboxylic acid 97 38496-18-3 [sigmaaldrich.com]
- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. finechemicals.com.cn [finechemicals.com.cn]
- 7. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2,6-Dichloropyridine-3-carbaldehyde
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on a critical aspect of synthetic chemistry: the optimization of catalyst loading for reactions involving the versatile yet challenging substrate, 2,6-Dichloropyridine-3-carbaldehyde. The presence of two chloro-substituents and a reactive aldehyde group on the pyridine ring presents unique opportunities and challenges in catalysis.
This guide moves beyond simple protocols, offering a detailed rationale for experimental design and troubleshooting. Our goal is to empower you to not only solve common issues but also to fundamentally understand the catalytic processes at play, leading to more robust and efficient syntheses.
Part 1: The Challenge of this compound in Catalysis
The primary difficulties in utilizing 2,6-dichloropyridine derivatives in cross-coupling reactions stem from two key factors:
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates the use of highly active catalyst systems to facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and halting the reaction. The steric hindrance around the nitrogen in 2,6-disubstituted pyridines can mitigate this effect to some extent.
The 3-carbaldehyde group introduces an additional layer of complexity. As an electron-withdrawing group, it can further influence the electronic properties of the pyridine ring. Moreover, its potential to coordinate with the catalyst or participate in side reactions under certain conditions must be carefully considered.
Part 2: Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a cross-coupling reaction with this compound, and I am observing poor conversion of my starting material. What are the likely causes, and how can I improve my yield?
Answer:
Low yields in these reactions are a frequent challenge and can often be traced back to the catalyst's performance. Here is a systematic approach to troubleshooting this issue:
1. Catalyst System Activity:
-
Is your catalyst active enough for a C-Cl bond? Standard palladium catalysts may not be sufficient. For Suzuki-Miyaura couplings, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.[1] For Buchwald-Hartwig aminations, ligands like Xantphos or BrettPhos are often effective.[1]
-
Have you considered N-Heterocyclic Carbene (NHC) ligands? NHC ligands are known to form highly active and stable palladium complexes that can be very effective for activating C-Cl bonds.
2. Catalyst Deactivation:
-
Is the pyridine nitrogen poisoning your catalyst? The use of more sterically hindered ligands can prevent the strong coordination of the pyridine nitrogen to the palladium center.[1]
-
Is your reaction atmosphere truly inert? Oxygen can irreversibly deactivate the active Pd(0) species.[3] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
3. Reaction Conditions:
-
Is your base appropriate? The choice of base is critical. For Suzuki couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3] For Buchwald-Hartwig aminations, NaOtBu or LHMDS can be effective, but their compatibility with the aldehyde group should be considered.[4]
-
Is the reaction temperature optimal? Higher temperatures (typically 80-120 °C) are often required to facilitate the activation of C-Cl bonds.[1] Microwave irradiation can also be a powerful tool to accelerate these reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low conversion.
Issue 2: Reaction Stalls After Initial Conversion
Question: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?
Answer:
A stalling reaction is often a clear indication of catalyst deactivation during the process. Here are some potential causes and solutions:
-
Product Inhibition: The aminated or arylated pyridine product can sometimes be a better ligand for the palladium center than the starting material or the phosphine ligand. This can lead to the formation of an inactive catalyst complex.
-
Solution: Increasing the catalyst loading may help to overcome this inhibition. Alternatively, using a more sterically hindered ligand can disfavor the binding of the product.[1]
-
-
Catalyst Instability: The catalyst may not be stable over long reaction times at elevated temperatures.
-
Solution: Instead of a single addition at the beginning, try adding the catalyst in portions throughout the reaction. Lowering the reaction temperature and extending the reaction time can also sometimes improve catalyst lifetime.
-
-
Trace Impurities: Impurities in your starting materials, solvents, or base can act as slow-acting catalyst poisons.[5]
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed.
-
Issue 3: Formation of Side Products
Question: I am observing significant amounts of side products, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of my starting material. How can I suppress these unwanted reactions?
Answer:
The formation of side products is often related to an imbalance in the rates of the desired catalytic steps versus competing pathways.
-
Homocoupling (Suzuki-Miyaura): This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial.[6] Using a well-defined palladium pre-catalyst can also minimize side reactions that can occur during the in-situ reduction of a Pd(II) source.
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom. This is often caused by trace amounts of water.
-
Solution: Use anhydrous conditions and consider a non-aqueous base.[6]
-
-
Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be a result of certain side reactions within the catalytic cycle.
-
Solution: Optimizing the ligand and base can often minimize this pathway. A slight increase in catalyst loading might also favor the desired cross-coupling over dehalogenation.
-
Part 3: Experimental Protocols for Optimizing Catalyst Loading
A systematic approach is key to efficiently optimizing catalyst loading. The following protocol provides a general framework for a Suzuki-Miyaura coupling, which can be adapted for other cross-coupling reactions.
Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling
Objective: To determine the minimum catalyst loading required to achieve high yield and selectivity in a reasonable timeframe.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Stock Solution Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. This ensures accurate dispensing of small quantities of the catalyst system.
-
-
Reaction Setup:
-
In a series of reaction vessels, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the desired volume of the catalyst stock solution to each vessel to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Add the remaining solvent to bring all reactions to the same concentration.
-
-
Reaction Execution:
-
Seal the vessels and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Once the reactions are complete, quench, work up, and purify the products.
-
Determine the yield for each catalyst loading.
-
Data Interpretation Workflow
Caption: A decision-making workflow for interpreting catalyst loading screen results.
Quantitative Data Summary
The optimal catalyst loading is highly substrate-dependent. However, the following table provides general starting points for reactions with challenging aryl chlorides.
| Reaction Type | Palladium Source | Ligand | Typical Catalyst Loading (mol%) | Typical Ligand:Pd Ratio |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | 2:1 |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, BrettPhos | 1 - 3 | 1.5:1 to 2:1 |
| Sonogashira | PdCl₂(PPh₃)₂ | (with CuI co-catalyst) | 1 - 5 | N/A |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | 2 - 10 | 2:1 |
Note: The aldehyde functionality in this compound may necessitate starting at the higher end of these ranges due to potential catalyst inhibition.
Part 4: Conclusion
Optimizing catalyst loading for reactions with this compound is a multifaceted challenge that requires a systematic and informed approach. By understanding the inherent reactivity of the substrate and the potential modes of catalyst deactivation, researchers can effectively troubleshoot common issues and develop robust synthetic protocols. The key to success lies in the careful selection of a highly active catalyst system, rigorous control of reaction conditions, and a methodical approach to optimization.
This guide provides a foundational framework for your experimental design. Remember that each specific substrate pairing will have its own unique set of optimal conditions. We encourage you to use these principles as a starting point for your own investigations.
References
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dichloropyridine-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,6-Dichloropyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique trifunctional nature of this molecule—possessing two reactive chlorine atoms and an aldehyde group—presents both immense synthetic opportunities and specific challenges. The choice of solvent is not merely a matter of solubility; it is a critical parameter that can dictate reaction pathways, control regioselectivity, and determine the success or failure of a transformation.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimentation.
Section 1: The Reactivity Landscape of this compound
Before troubleshooting, it is essential to understand the inherent reactivity of the molecule. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). The electron-withdrawing aldehyde at the C3 position further modulates the electronics of the ring, creating a non-symmetrical environment for the two chlorine atoms.
The molecule presents three primary sites for chemical modification:
-
C2-Chloro Group: Activated for SNAr, sterically influenced by the adjacent aldehyde.
-
C6-Chloro Group: Activated for SNAr, sterically more accessible than the C2 position.
-
C3-Aldehyde Group: Susceptible to nucleophilic addition, condensation, oxidation, and reduction reactions.
The interplay between these sites is heavily influenced by the reaction medium.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered when working with this compound. Each issue is presented with a probable cause and actionable solutions grounded in chemical principles.
Issue 1: Low Yield or Stalled Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction with an amine or alkoxide nucleophile on this compound is giving very low yields or not proceeding at all. I've confirmed the quality of my starting materials. What is the likely cause?
Answer: This is a classic problem that almost always points to an incorrect solvent choice or suboptimal reaction conditions. The success of an SNAr reaction is highly dependent on the solvent's ability to facilitate the reaction's mechanism while ensuring reactant solubility.
Causality & Solution:
-
Inappropriate Solvent Polarity: SNAr reactions proceed through a charged, intermediate complex (a Meisenheimer complex). Polar solvents are required to stabilize this transition state and intermediate, thereby lowering the activation energy.[1][2] However, the type of polar solvent is critical.
-
Problem: You may be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents have acidic protons that can form strong hydrogen bonds with your nucleophile. This "caging" or solvation of the nucleophile severely dampens its reactivity, preventing it from attacking the electron-deficient pyridine ring.[1]
-
Solution: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, DMAc, NMP, or acetonitrile are ideal.[3] They possess high dielectric constants to stabilize the charged intermediate but lack the acidic protons that deactivate the nucleophile. This leaves the nucleophile "bare" and highly reactive.
-
-
Poor Solubility: Even with the right solvent class, your starting material or nucleophilic salt may not be sufficiently soluble at the reaction temperature.
-
Solution: If using a common polar aprotic solvent, consider gentle heating (e.g., 60-80 °C) to improve solubility and reaction rate. For particularly stubborn solubility issues, solvents like NMP or sulfolane, which are stable at higher temperatures, can be effective.
-
-
Presence of Water: Trace amounts of water in your solvent or reagents can hydrolyze the substrate or react with strong base/nucleophile systems.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. For reactions sensitive to moisture, perform them under an inert atmosphere (Nitrogen or Argon).
-
Data Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations for This Substrate |
| Toluene | Nonpolar | 2.4 | 111 | Generally poor for SNAr unless a phase-transfer catalyst is used.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate choice; may require heating. Good for solubility of organic nucleophiles. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent choice. Facilitates high reactivity and is relatively easy to remove.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent choice, but higher boiling point can make removal difficult. Potential for decomposition at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 189 | A superior solvent for SNAr due to its high polarity.[1] Can be challenging to remove completely during workup. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Avoid. Will solvate and deactivate most common nucleophiles (amines, alkoxides), drastically reducing reaction rates.[1] |
Issue 2: Poor or Uncontrolled Regioselectivity in Mono-Substitution
Question: I am trying to perform a mono-substitution on this compound, but I am getting an inseparable mixture of products substituted at the C2 and C6 positions. How can I control the regioselectivity?
Answer: This is an advanced challenge that stems from the subtle electronic and steric differences between the C2 and C6 positions, which are rendered non-equivalent by the C3-aldehyde. The solvent plays a directing role in the regiochemical outcome. Research has shown that the hydrogen-bond accepting ability of the solvent can dramatically switch the preferred site of attack.[5][6]
Causality & Solution:
The C6 position is generally more sterically accessible. However, the C2 position is electronically influenced by the adjacent C3-aldehyde. The outcome of the reaction depends on which factor dominates, and the solvent can tip this balance. A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine found that regioselectivity could be predicted using Kamlet-Taft solvent parameters (α = H-bond acidity, β = H-bond basicity/accepting ability, π* = dipolarity/polarizability).[5]
-
To Favor Substitution at the C6-Position (The more sterically accessible site):
-
Mechanism: Solvents with low hydrogen-bond accepting ability (low β value) do not strongly interact with the transition state, allowing steric factors to dominate. Bulky 3-substituents also favor substitution at the 6-position.[5]
-
Recommended Solvents: Acetonitrile and solvents with trifluoromethyl groups are good choices to favor C6 substitution.[5]
-
-
To Favor Substitution at the C2-Position (The more electronically influenced site):
-
Mechanism: Solvents that are strong hydrogen-bond acceptors (high β value) can stabilize the transition state leading to C2 substitution, likely through an interaction with the aldehyde or the incoming nucleophile complex.
-
Recommended Solvents: Solvents like pyridine or those with high H-bond basicity can favor C2 substitution. The study on 3-carboxylate and 3-amide substituents (electronically similar to the aldehyde) showed a preference for the 2-isomer in certain solvents.[5]
-
Workflow for Optimizing Regioselectivity
Issue 3: Undesired Reactions at the Aldehyde Group
Question: While attempting a substitution reaction, my starting material or product is being converted into an unexpected species. My NMR shows the aldehyde proton has disappeared and new peaks have appeared in the hydroxyl region. What is happening?
Answer: You are likely observing the formation of a gem-diol (from water) or a hemiacetal (from an alcohol solvent). The aldehyde carbonyl is electrophilic and readily undergoes nucleophilic attack by protic solvents. This is an equilibrium process, but in some cases, the hydrated or alcohol-adduct form can be significantly populated or even become the major species in solution.[7]
Causality & Solution:
-
Use of Protic Solvents: The presence of water, methanol, or ethanol in your reaction mixture is the direct cause. These solvents act as nucleophiles, attacking the aldehyde carbonyl. The stability of the resulting gem-diol or hemiacetal is highly dependent on the solvent environment.[7]
-
Solution: Rigorously exclude protic solvents. Conduct the reaction in a dry, aprotic solvent such as THF, Dichloromethane (DCM), or Toluene (if conditions permit). If your nucleophile is an alcoholate, add it as a pre-formed salt rather than generating it in situ with the alcohol present as a co-solvent.
-
-
Air Oxidation: Under basic conditions (common for SNAr), the aldehyde can be susceptible to air oxidation to the corresponding carboxylic acid.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon, especially if heating for prolonged periods in the presence of a base.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr Solvent Screening
This protocol is designed to efficiently test multiple solvents to find the optimal conditions for a nucleophilic aromatic substitution reaction.
-
Preparation: Arrange a set of identical reaction vials with stir bars. In a glovebox or under an inert atmosphere, add this compound (e.g., 50 mg, 0.284 mmol, 1.0 equiv) to each vial.
-
Reagent Addition: Add your nucleophile (e.g., 1.1 equiv) and, if required, a base (e.g., K₂CO₃, 2.0 equiv) to each vial.
-
Solvent Addition: Add an equal volume (e.g., 1 mL) of a different anhydrous, polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO, NMP, 2-MeTHF) to each vial. Include a vial with your previous (failed) solvent as a negative control.
-
Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 4 hours).
-
Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the conversion to product and the formation of any byproducts. Compare the results across all solvents to identify the most effective one.
Protocol 2: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.
-
Solvents: Use commercially available anhydrous solvents packaged under nitrogen. Alternatively, pass the solvent through an activated alumina column (solvent purification system).
-
Reagents: Dry solid reagents in a vacuum oven if they are heat-stable. Handle hygroscopic reagents in a glovebox.
-
Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.
Section 4: References
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. --INVALID-LINK--
-
2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9. ChemicalBook. --INVALID-LINK--
-
Solvent effects. Wikipedia. --INVALID-LINK--
-
Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals. --INVALID-LINK--
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. --INVALID-LINK--
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Scientific Research Publishing. --INVALID-LINK--
-
This compound | C6H3Cl2NO. PubChem. --INVALID-LINK--
-
A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem. --INVALID-LINK--
-
Synthesis method of 2,6-dichloropyridine. Google Patents. --INVALID-LINK--
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. --INVALID-LINK--
-
2,6-Dichloropyridine-3-carboxaldehyde. Sigma-Aldrich. --INVALID-LINK--
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
The influence of the solvent on the kinetics of reactions between ions and polar molecules. Transactions of the Faraday Society. --INVALID-LINK--
-
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. --INVALID-LINK--
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. --INVALID-LINK--
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. --INVALID-LINK--
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. sapub.org [sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
temperature control in the synthesis of 2,6-Dichloropyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2,6-Dichloropyridine-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature control throughout the synthetic process. The guidance herein is curated for researchers, scientists, and drug development professionals to ensure procedural safety, maximize yield, and achieve high product purity.
The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound; however, 2,6-dichloropyridine presents a unique challenge due to the electron-withdrawing nature of its two chlorine atoms. Consequently, precise control over reaction parameters, especially temperature, is not merely a suggestion but a prerequisite for success. This guide will deconstruct the causality behind each temperature-critical step, providing a robust framework for experimental design and execution.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low, or the starting material is not fully consumed. What's the likely temperature-related cause?
A1: Low yield or incomplete conversion in the Vilsmeier-Haack formylation of 2,6-dichloropyridine is often directly linked to suboptimal reaction temperature.
-
Causality: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[2] The substrate, 2,6-dichloropyridine, is an electron-deficient ring, making it less reactive than substrates like pyrrole or aniline.[3]
-
If the temperature is too low: The activation energy for the electrophilic attack on the deactivated pyridine ring may not be reached, leading to a sluggish or stalled reaction.
-
If the temperature is too high: While it may drive the reaction to completion, excessive heat can promote the formation of unwanted byproducts and tar, which complicates purification and ultimately reduces the isolated yield of the desired aldehyde.[4]
-
-
Solution & Protocol Validation:
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is prepared correctly at a low temperature (typically 0-10 °C) before adding the 2,6-dichloropyridine. This step is exothermic, and maintaining a low temperature prevents reagent degradation.[1]
-
Reaction Temperature Optimization: The formylation step requires heating. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Increase: If the reaction is slow, gradually increase the temperature in 10 °C increments, holding for a set time at each new temperature and monitoring conversion. The optimal temperature for this specific substrate typically lies in the range of 60-80 °C.[3] This systematic approach allows you to identify the minimum temperature required for efficient conversion, thereby minimizing byproduct formation.
-
Q2: I'm observing significant byproduct formation, including dark, tar-like substances. How can I mitigate this through temperature control?
A2: The formation of tars and other byproducts is a classic sign of excessive reaction temperature or localized overheating (hotspots).
-
Causality: Chlorinated pyridines can undergo decomposition and polymerization reactions at elevated temperatures.[5] While 2,6-dichloropyridine is thermally stable under normal conditions, the reactive intermediates present during the Vilsmeier-Haack reaction can be more susceptible to thermal degradation.[6] Localized hotspots, caused by poor stirring or a rapid exotherm, can create microenvironments with temperatures far exceeding the setpoint of the heating mantle, leading to charring and byproduct formation.
-
Solution & Protocol Validation:
-
Controlled Heating: Use a well-regulated oil bath or heating mantle with a thermocouple placed directly in the reaction mixture (not just in the bath) for accurate temperature monitoring.
-
Efficient Stirring: Employ vigorous mechanical or magnetic stirring to ensure uniform heat distribution throughout the reaction vessel. This is critical for preventing localized overheating.
-
Controlled Addition: During the initial formation of the Vilsmeier reagent, add the phosphorus oxychloride (POCl₃) to the N,N-dimethylformamide (DMF) dropwise using an addition funnel, ensuring the temperature does not rise above 10-15 °C. An ice bath is essential for this step.
-
Optimal Temperature Ceiling: Based on optimization experiments (as described in A1), establish a maximum reaction temperature that should not be exceeded. For most applications involving this substrate, temperatures above 90-100 °C are likely to be detrimental.
-
Q3: The reaction is highly exothermic and difficult to control, especially during reagent addition and quenching. What are the best practices for thermal management?
A3: Both the formation of the Vilsmeier reagent and the final hydrolysis (quenching) step are significantly exothermic and require careful thermal management to prevent a runaway reaction.
-
Causality:
-
Reagent Formation: The reaction between DMF and POCl₃ to form the chloroiminium salt is highly favorable and releases a substantial amount of heat.[1]
-
Quenching: The workup procedure involves hydrolyzing the intermediate iminium salt to the final aldehyde.[7] This process, along with the neutralization of any unreacted POCl₃ and other acidic species, is also highly exothermic.
-
-
Solution & Protocol Validation:
-
Reagent Formation: Prepare the Vilsmeier reagent in a flask equipped with efficient stirring and submerged in an ice-water or ice-salt bath. Add the POCl₃ slowly and dropwise to the DMF. The ideal temperature range to maintain is 0-10 °C.
-
Quenching Protocol:
-
Cool the completed reaction mixture back down to room temperature or below (0-5 °C) before quenching.
-
Perform the quench by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and a mild base, such as a saturated sodium acetate or sodium bicarbonate solution.[2] Never add water or base directly to the hot reaction mixture. This "reverse quench" method provides a large thermal sink (the ice) to absorb the heat of hydrolysis safely.
-
-
Scale Considerations: Be aware that the exotherm becomes more challenging to manage on a larger scale. For larger reactions, consider using a dry ice/acetone bath for more effective cooling during addition and ensuring the quenching vessel is large enough to accommodate potential splashing and the volume of the reaction mixture and ice.
-
Frequently Asked Questions (FAQs)
What is the ideal temperature range for forming the Vilsmeier reagent? The Vilsmeier reagent should be prepared at a low temperature, typically between 0 °C and 10 °C. This is crucial to control the exothermic reaction between DMF and POCl₃ and to prevent the degradation of the resulting reagent.[1]
What is the recommended starting temperature for the formylation of 2,6-dichloropyridine? After the Vilsmeier reagent is formed and the 2,6-dichloropyridine has been added (which can be done at low temperature), a good starting point for the formylation reaction is to heat the mixture to 60 °C. Monitor the reaction progress and, if necessary, increase the temperature gradually to a maximum of around 80 °C.[3]
How critical is temperature during the workup and extraction phase? Temperature control during the initial quench is critical, as explained in the troubleshooting section. After the initial hydrolysis, the subsequent extraction steps can typically be performed at room temperature. Ensure the aqueous layer is neutral or slightly basic before extraction to ensure the product is in its organic-soluble free form.
Summary of Critical Temperature Parameters
| Reaction Stage | Reagents | Recommended Temperature | Consequences of Deviation | Monitoring Method |
| 1. Vilsmeier Reagent Formation | DMF, POCl₃ | 0 °C to 10 °C | Too High: Reagent degradation, potential runaway reaction. | Thermocouple in reaction mixture; Ice bath. |
| 2. Formylation | Vilsmeier Reagent, 2,6-Dichloropyridine | 60 °C to 80 °C (Optimized) | Too Low: Incomplete reaction, low yield. Too High: Byproduct/tar formation, reduced yield. | Thermocouple in reaction mixture; Regulated oil bath. |
| 3. Quenching / Hydrolysis | Reaction Mixture, Ice, Aqueous Base | 0 °C to 10 °C | Too High: Uncontrolled exotherm, potential for splashing, reduced product stability. | Add reaction mixture to stirred ice slurry. |
Experimental Workflow and Critical Control Points
The following diagram illustrates the synthesis workflow, highlighting the steps where temperature control is paramount.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Unexpected Products in 2,6-Dichloropyridine-3-carbaldehyde Reactions
Introduction:
2,6-Dichloropyridine-3-carbaldehyde is a highly versatile building block in modern organic synthesis, prized for its dual reactivity. The aldehyde group serves as a handle for a multitude of transformations, while the two chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This combination allows for the rapid construction of complex, functionalized pyridine scaffolds, which are common motifs in pharmaceuticals and agrochemicals.[3][4]
However, this rich reactivity profile can also be a source of complexity. The interplay between the aldehyde and the dichloropyridine core, especially under basic or nucleophilic conditions, can lead to unexpected side reactions and the formation of novel products. This guide is designed to serve as a technical resource for researchers encountering such challenges. We will explore common unexpected products, delve into their formation mechanisms, and provide robust troubleshooting and characterization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Reactions Under Basic Conditions
Question: I'm attempting a reaction with this compound using a strong base (e.g., NaOH, KOH) and observing two new major spots on my TLC/LC-MS. What could they be?
Answer: This is a classic scenario when working with non-enolizable aldehydes under strong basic conditions. The most probable side reaction is a Cannizzaro disproportionation .[5][6][7] Since the aldehyde lacks α-hydrogens, it cannot form an enolate and undergo an aldol condensation.[6][8] Instead, in the presence of a strong base, two molecules of the aldehyde react with each other in a redox process.[5][7]
Mechanism of Formation: One molecule of the aldehyde is reduced to the corresponding primary alcohol, (2,6-dichloropyridin-3-yl)methanol. The other molecule is oxidized to a carboxylic acid, 2,6-dichloropyridine-3-carboxylic acid (which will exist as its carboxylate salt under the basic conditions).[5][6]
-
Product 1 (Reduced): (2,6-Dichloropyridin-3-yl)methanol
-
Product 2 (Oxidized): 2,6-Dichloropyridine-3-carboxylic acid (salt)
Troubleshooting & Characterization Workflow:
Caption: Troubleshooting workflow for Cannizzaro reaction products.
Experimental Protocol: Characterization by Extraction
-
Quench the reaction mixture by carefully adding it to ice-cold water.
-
Acidify the aqueous solution to pH 2-3 using 1M HCl. Monitor with pH paper.
-
Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers. This fraction should contain the neutral alcohol product, (2,6-dichloropyridin-3-yl)methanol.
-
The aqueous layer can be further processed to isolate the carboxylic acid if desired, though confirmation is often done on the crude mixture.
-
Analyze both the initial mixture and the extracted organic layer by TLC and LC-MS to confirm the separation and identity of the products.
| Compound | Expected Mass (M) | Expected M+H (LC-MS) | Key ¹H NMR Signal (CDCl₃) |
| Starting Material | 175.99 | 177.0 | ~10.4 ppm (s, 1H, CHO) |
| Alcohol Product | 177.01 | 178.0 | ~4.8 ppm (d, 2H, CH₂OH) |
| Acid Product | 191.99 | 192.0 | ~11-13 ppm (br s, 1H, COOH) |
Prevention: To avoid the Cannizzaro reaction, avoid using strong, concentrated bases. If a base is required, consider using a weaker, non-hydroxide base like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), and run the reaction at lower temperatures.[7]
Scenario 2: Reactions with Nucleophiles (e.g., Amines, Alkoxides)
Question: I'm reacting this compound with an amine to form an imine, but I'm getting a second product where one of the chlorine atoms has been displaced. Why is this happening?
Answer: This is a classic case of competing reactivities. The aldehyde is reacting as expected, but the dichloropyridine ring is simultaneously undergoing a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms, making the positions they occupy (C2 and C6) susceptible to nucleophilic attack.[1][2]
Mechanism of Formation: Your nucleophile (e.g., an amine, alkoxide, or thiol) is attacking one of the chlorine-bearing carbons (C2 or C6). This forms a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom in the ring.[1] The intermediate then collapses, expelling a chloride ion to yield the substituted product.
// Reactants Start [label=<
2,6-Dichloropyridine-
3-carbaldehyde
]; Nu [label="Nu-H"];
// Intermediate Intermediate [label=<
Meisenheimer Intermediate
(Anionic Complex)
];
// Product Product [label=<
SNAr Product
(e.g., 2-amino-6-chloro-3-formylpyridine)
];
// Edges Start -> Intermediate [label="+ Nu-H"]; Intermediate -> Product [label="- Cl-"]; } dot
Caption: Simplified SNAr mechanism on the pyridine ring.
Troubleshooting & Characterization:
-
Mass Spectrometry is Key: The most direct way to identify this byproduct is via MS. You will see a peak corresponding to the mass of your starting material minus the mass of chlorine (35.5 Da) plus the mass of your nucleophile.
-
Control the Stoichiometry: If your desired reaction is at the aldehyde, use only a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Using a large excess of the nucleophile will strongly favor the SNAr reaction.
-
Temperature Management: SNAr reactions are often accelerated by heat.[9] Running your primary reaction at a lower temperature (e.g., 0 °C or room temperature) can often suppress or eliminate the SNAr side reaction.
-
Protecting Groups: If the SNAr reaction remains problematic, consider protecting the aldehyde first (e.g., as an acetal). You can then perform the SNAr reaction cleanly, followed by deprotection of the aldehyde.
Experimental Protocol: Selective Imine Formation
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or Toluene) under an inert atmosphere (N₂ or Ar).
-
Add a drying agent, such as anhydrous MgSO₄ or molecular sieves.
-
Cool the solution to 0 °C.
-
Slowly add the amine (1.05 eq) dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Filter off the drying agent and concentrate the solvent in vacuo. The crude imine can then be purified.
Scenario 3: Observation of a Dimer
Question: My mass spectrum shows a peak at approximately double the mass of my expected product. What could this be?
Answer: A peak at ~2M often indicates a dimerization event. With this compound, especially in the presence of certain reagents or catalysts, a benzoin-type condensation or a reductive coupling could occur. Another possibility involves a reaction where SNAr occurs, followed by a subsequent reaction with another molecule of the starting material.
A plausible structure could arise from the reaction of a nucleophile (e.g., hydroxide or methoxide) that first displaces a chlorine via SNAr, and the resulting product then acts as a nucleophile towards a second molecule of the aldehyde.
Characterization Strategy:
-
High-Resolution Mass Spectrometry (HRMS): This is critical. Obtain an exact mass to determine the precise molecular formula of the dimer. This will tell you if the dimer formed through simple addition (2 x C₆H₃Cl₂NO) or through an addition followed by elimination of a small molecule (e.g., H₂O or HCl).
-
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): Extensive NMR analysis will be required to piece together the structure.
-
¹H NMR: Check the integration. A symmetrical dimer might show half the expected number of protons. Look for the disappearance of the aldehyde proton.
-
HMBC/HSQC: These 2D NMR experiments are essential for establishing connectivity between protons and carbons and will be your primary tool for structure elucidation.
-
-
X-Ray Crystallography: If you can obtain a crystalline sample of the unexpected product, single-crystal X-ray diffraction will provide an unambiguous structural determination.
Prevention: Dimerization is often concentration-dependent.
-
Use High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Slow Addition: If you are adding a reagent, add it slowly via syringe pump to keep its instantaneous concentration low. This minimizes side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 7. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloropyridine-3-carbaldehyde and Its Isomers
Introduction
Dichloropyridine carbaldehydes are a class of bifunctional heterocyclic compounds that serve as highly versatile synthons in medicinal chemistry and materials science. Their utility stems from the presence of three distinct reactive sites: the electron-deficient pyridine ring, the reactive chlorine atoms, and the electrophilic aldehyde group. However, the specific arrangement of these functional groups profoundly influences the molecule's overall reactivity. This guide provides an in-depth comparison of 2,6-Dichloropyridine-3-carbaldehyde and its key isomers, focusing on how subtle structural changes dictate reaction outcomes. We will explore the underlying electronic and steric principles and provide supporting experimental frameworks to empower researchers in selecting the optimal isomer for their synthetic strategies.
PART 1: Fundamental Principles Governing Reactivity
The reactivity of any substituted pyridine is dictated by the interplay of inductive and resonance effects of its substituents, superimposed on the inherent electronic nature of the pyridine ring itself.
The Electronic Landscape of the Pyridine Ring
Unlike benzene, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom.[1][2] This nitrogen atom withdraws electron density via induction, making the carbon framework susceptible to nucleophilic attack, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen.[2] Consequently, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene.[1]
Substituent Effects of Chloro and Carbaldehyde Groups
-
Chlorine Atoms: As halogens, chlorine atoms exert a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density. This effect is paramount in activating the ring for Nucleophilic Aromatic Substitution (SNAr).[3][4]
-
Carbaldehyde Group (-CHO): The aldehyde group is a powerful electron-withdrawing group through both induction and resonance (-I, -M). It deactivates the ring towards electrophiles and activates it for nucleophiles. Its placement directs incoming nucleophiles to the ortho and para positions relative to itself.
The combination of the pyridine nitrogen, two chlorine atoms, and a carbaldehyde group creates a highly electron-poor aromatic system, making Nucleophilic Aromatic Substitution (SNAr) the most synthetically valuable reaction type for these molecules.
Caption: Dominant electronic effects in dichloropyridine carbaldehydes.
PART 2: Comparative Reactivity Analysis
We will now compare the reactivity of this compound with its isomers, primarily focusing on 2,4-dichloro and 2,5-dichloro analogs.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the hallmark reaction of these compounds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3][4] The rate and regioselectivity of this reaction are highly dependent on the chlorine atom's position.
Mechanism of SNAr
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis:
-
This compound: The chlorine atoms are both at α-positions to the ring nitrogen. This placement provides significant activation for nucleophilic attack. However, the two positions are not equivalent. The C6-chloro is para to the electron-withdrawing aldehyde group, while the C2-chloro is ortho. Generally, the C6 position is more reactive towards nucleophiles due to this combined activation from both the nitrogen and the aldehyde group.
-
2,4-Dichloropyridine-3-carbaldehyde: This isomer contains a highly reactive chlorine at the C4 (γ) position and another at the C2 (α) position. The C4-chloro is typically the most labile leaving group in dichloropyrimidines and dichloropyridines due to superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[5] Therefore, selective substitution at C4 is often achievable under controlled conditions.
-
2,5-Dichloropyridine-3-carbaldehyde: Here, the C2-chloro is activated by the adjacent nitrogen. The C5-chloro, being at a β-position, is significantly less reactive in SNAr reactions as the negative charge of the intermediate cannot be effectively delocalized onto the ring nitrogen. Nucleophilic attack will overwhelmingly favor the C2 position.
| Isomer | Most Reactive Site | Rationale for Selectivity | Relative Reactivity |
| This compound | C6 | Activated by ring nitrogen (α-position) and aldehyde (para-position). | High |
| 2,4-Dichloropyridine-3-carbaldehyde | C4 | Highly activated by ring nitrogen (γ-position). Generally the most reactive site.[5] | Very High |
| 2,5-Dichloropyridine-3-carbaldehyde | C2 | Activated by ring nitrogen (α-position). C5 position is largely unreactive. | Moderate (at C2) |
Experimental Protocol: Regioselective Amination of a Dichloropyridine Carbaldehyde
This protocol describes a general procedure for testing the regioselectivity of amination, a common SNAr reaction. The choice of base and solvent can be critical for achieving high selectivity.[5]
Objective: To compare the reaction of different dichloropyridine carbaldehyde isomers with a secondary amine (e.g., dibutylamine).
Materials:
-
This compound
-
2,4-Dichloropyridine-3-carbaldehyde
-
Dibutylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Standard laboratory glassware and TLC analysis equipment
Procedure:
-
In three separate round-bottom flasks, dissolve 1 mmol of each dichloropyridine carbaldehyde isomer in 5 mL of DMAc.
-
To each flask, add 1.5 mmol of K₂CO₃ and 1.1 mmol of dibutylamine.
-
Heat the reaction mixtures to 80°C and monitor the progress by TLC every hour.
-
After completion (or after a set time, e.g., 6 hours), cool the mixtures to room temperature.
-
Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR spectroscopy. Purify the products via column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the mono-substituted isomers.
-
Characterize the products to determine the site of substitution and calculate the yield for each isomer.
Expected Outcome: Based on electronic principles, the 2,4-dichloro isomer is expected to react fastest, yielding predominantly the C4-aminated product. The 2,6-dichloro isomer will likely yield the C6-aminated product, while the 2,5-dichloro isomer will yield the C2-aminated product, likely at a slower rate.
Reactions at the Carbaldehyde Group
The aldehyde functionality is a key handle for further molecular elaboration through oxidation, reduction, or carbon-carbon bond-forming reactions. The reactivity of the aldehyde is modulated by the electronic environment of the pyridine ring.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (e.g., 2,6-dichloropyridine-3-carboxylic acid) using standard oxidants like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂). The strong electron-withdrawing nature of the ring makes the aldehyde slightly less prone to over-oxidation.
-
Reduction: The aldehyde is readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄). The high electron deficiency of the ring does not significantly hinder this transformation.
-
Condensation Reactions: The aldehyde undergoes typical condensation reactions like Knoevenagel or Claisen-Schmidt condensations.[6] The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing substituents on the ring, potentially accelerating these reactions compared to less substituted pyridine aldehydes.
| Reaction | Reagents | Product | Comparative Reactivity Insight |
| Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | Carboxylic Acid | All isomers are readily oxidized. Minor rate differences expected based on electronics. |
| Reduction | NaBH₄, Methanol | Primary Alcohol | All isomers are readily reduced. High yields are typical. |
| Condensation | Malononitrile, Piperidine (cat.) | Knoevenagel adduct | The enhanced electrophilicity of the aldehyde in all isomers should facilitate high reaction rates. |
Electrophilic Aromatic Substitution (SEAr)
SEAr reactions, such as nitration or halogenation, are exceedingly difficult on these substrates.[7][8] The pyridine nitrogen, two chloro groups, and the aldehyde group are all strongly deactivating and meta-directing (with respect to themselves). The cumulative deactivation makes the aromatic ring a very poor nucleophile, requiring harsh conditions that often lead to decomposition rather than the desired substitution. For practical synthetic purposes, SEAr is not a viable strategy for functionalizing these molecules. Functional groups are typically introduced via SNAr or by building the substituted pyridine ring from acyclic precursors.[9][10]
Summary and Application Insights
The choice between this compound and its isomers is a strategic decision based on the desired regiochemical outcome of nucleophilic substitution.
Caption: Decision workflow for selecting a dichloropyridine carbaldehyde isomer.
-
For Maximum Reactivity and C4 Functionalization: 2,4-Dichloropyridine-3-carbaldehyde is the isomer of choice. Its C4 position is primed for rapid and selective nucleophilic substitution.
-
For C6 Functionalization: This compound is the ideal precursor, allowing for selective substitution at the C6 position, which is activated by both the nitrogen and the para-aldehyde group.
-
For C2 Functionalization: Both 2,5- and This compound can be used, as the C2 position is activated in both. However, the 2,5-isomer offers a single, unambiguous site for SNAr, which can be advantageous for avoiding mixtures of products.
By understanding these fundamental reactivity patterns, researchers can harness the synthetic potential of these versatile building blocks, enabling the efficient and regiocontrolled construction of complex heterocyclic molecules for drug discovery and materials science.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine synthesis [organic-chemistry.org]
A Tale of Two Isomers: A Comparative Guide to 2,6-Dichloropyridine-3-carbaldehyde and 2,4-Dichloropyridine-3-carboxaldehyde for Synthetic Strategy
In the landscape of pharmaceutical and agrochemical development, the precise architecture of molecular building blocks is paramount. Dichlorinated pyridine carbaldehydes are exemplary scaffolds, offering multiple reaction sites for the construction of complex heterocyclic systems. Among these, the positional isomers 2,6-Dichloropyridine-3-carbaldehyde and 2,4-Dichloropyridine-3-carboxaldehyde, while sharing the same molecular formula, exhibit distinct physicochemical properties and reactivity profiles that dictate their strategic application in synthesis. This guide provides an in-depth comparison of these two valuable intermediates, supported by structural analysis, reactivity principles, and representative experimental protocols to inform their effective utilization in research and development.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these isomers is essential for their handling, storage, and application in chemical reactions. The table below summarizes their key characteristics.
| Property | This compound | 2,4-Dichloropyridine-3-carboxaldehyde |
| CAS Number | 55304-73-9[1] | 134031-24-6 |
| Molecular Formula | C₆H₃Cl₂NO[1] | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol [1] | 176.00 g/mol |
| Appearance | White to light yellow powder/crystal | Solid |
| Melting Point | Not specified | 70-74 °C |
| Boiling Point | Not specified | 261.753 °C at 760 mmHg |
| SMILES | C1=CC(=NC(=C1C=O)Cl)Cl[1] | C1=CN=C(C(=C1Cl)C=O)Cl[2] |
Structural and Reactivity Analysis: A Game of Positions
The divergent reactivity of these two isomers is a direct consequence of the placement of the two chlorine atoms relative to the electron-withdrawing nitrogen atom and the aldehyde group. These substitutions create distinct electronic environments at each reactive site.
This compound: The Symmetric Workhorse
In this isomer, the chlorine atoms are positioned ortho to the pyridine nitrogen, at C2 and C6. This symmetrical arrangement simplifies certain transformations, particularly mono-substitution reactions, as both chlorine atoms are electronically and sterically equivalent.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The additional presence of the electron-withdrawing aldehyde group at the 3-position further enhances the electrophilicity of the ring, making these chlorine atoms susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. Due to the equivalence of the C2 and C6 positions, mono-substitution will lead to a single, predictable product. However, the introduction of a first substituent can electronically deactivate the ring, making a second substitution more challenging.
2,4-Dichloropyridine-3-carboxaldehyde: The Regioselective Challenge
The 2,4-isomer presents a more complex reactivity profile due to the distinct electronic nature of the chlorine atoms at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.
-
Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, the C4 position is generally the preferred site of nucleophilic attack. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, forming a more stable intermediate compared to attack at the C2 position. Frontier Molecular Orbital (FMO) theory further supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, rendering it more electrophilic. However, the regioselectivity can be influenced by the nature of the nucleophile and reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, selectivity for the C2 position can often be achieved.
The workflow below illustrates the general considerations for nucleophilic substitution on these dichloropyridine scaffolds.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloropyridine-3-carbaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2,6-Dichloropyridine-3-carbaldehyde (CAS No. 55304-73-9) is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its purity and consistency are paramount, as any impurities can have significant downstream effects on the efficacy and safety of the final product. Consequently, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control in the drug development and manufacturing process.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[3][4][5][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for high specificity in the presence of impurities, the desired level of sensitivity, and the throughput required for routine quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability
HPLC, particularly in a reverse-phase gradient elution mode, is often the method of choice for the analysis of non-volatile and semi-volatile organic compounds like this compound.[7] It excels in separating the analyte from process-related impurities and degradation products, making it ideal for stability-indicating assays.[7]
Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar C18 stationary phase with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is a suitable starting point. The aldehyde and dichloropyridine moieties are chromophoric, allowing for sensitive detection using a UV detector.
Advantages:
-
High Specificity: Capable of separating a wide range of impurities from the main analyte.
-
Excellent Quantitative Performance: Delivers high precision and accuracy.[7]
-
Versatility: Adaptable for assay, impurity profiling, and stability testing.
-
MS Compatibility: Methods can be designed to be compatible with mass spectrometry for peak identification.
Limitations:
-
Longer Analysis Times: Compared to UV-Vis spectroscopy.
-
Higher Complexity and Cost: Requires more sophisticated instrumentation and skilled operators.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
GC is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
Principle: The sample is vaporized and partitioned between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.[6]
-
High Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides both high sensitivity and structural information.[6][8]
-
Speed: Analysis times can be relatively short.
Limitations:
-
Thermal Stability: The analyte must be thermally stable and not degrade in the heated injector or column.
-
Derivatization: Non-volatile impurities may not be detected unless they are made volatile through derivatization.
-
Sample Matrix Effects: Non-volatile components in the sample matrix can contaminate the injector and column.
UV-Visible Spectroscopy: A Rapid Tool for Quantitative Screening
UV-Visible spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[9][10] The dichloropyridine ring and the aldehyde group in this compound constitute a chromophore that absorbs UV light.
Advantages:
-
Simplicity and Speed: Minimal sample preparation and rapid analysis times.
-
Low Cost: The instrumentation is relatively inexpensive and easy to operate.
-
High Throughput: Suitable for rapid screening of a large number of samples.
Limitations:
-
Low Specificity: The method cannot distinguish between the analyte and any impurities that absorb at the same wavelength. This makes it unsuitable as a standalone method for purity analysis or stability testing.
-
Matrix Interference: Any component in the sample matrix that absorbs at the analytical wavelength will interfere with the measurement.
Method Validation Protocols and Comparative Data
The following sections provide detailed protocols for the validation of each analytical technique and illustrative data to compare their expected performance. The validation parameters are based on the ICH Q2(R1) guideline.[3][5]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Validation Protocol:
-
Specificity: Analyze blank (diluent), placebo (if in a formulation), a solution of this compound, and a spiked sample containing known related substances. The peak for the main analyte should be pure and well-resolved from any other peaks.
-
Linearity: Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Protocol 2: Gas Chromatography (GC)
1. Chromatographic System:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 15 °C/min to 250 °C (hold for 5 min).
-
Injection Volume: 1 µL (split ratio 50:1).
-
Solvent: Dichloromethane.
2. Validation Protocol:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are assessed similarly to the HPLC protocol, with adjustments for the GC technique (e.g., using peak area from FID).
Protocol 3: UV-Visible Spectroscopy
1. Spectrophotometric System:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound in the chosen solvent (e.g., approximately 230 nm in methanol).
-
Solvent: Methanol.
-
Cuvettes: 1 cm quartz cuvettes.
2. Validation Protocol:
-
Specificity: This method has low specificity. It can be demonstrated by showing that the excipients or other matrix components do not absorb at the analytical wavelength.
-
Linearity: Prepare at least five concentrations and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies as described for HPLC.
-
Precision: Assess repeatability and intermediate precision on replicate preparations. RSD should be ≤ 2.0%.
-
LOD/LOQ: Calculated from the calibration curve.
-
Robustness: Assess the effect of small variations in the preparation of the standard and sample solutions.
Illustrative Comparison of Validation Parameters
The following table provides a summary of the expected performance characteristics of the three analytical methods. Disclaimer: This data is illustrative and for comparative purposes. Actual results may vary.
| Validation Parameter | HPLC | GC | UV-Visible Spectroscopy |
| Specificity | High (can separate isomers and degradation products) | High (good for volatile impurities) | Low (interference from absorbing impurities) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate | ≤ 1.5% | ≤ 2.0% | ≤ 2.5% |
| LOD (Illustrative) | 0.01 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| LOQ (Illustrative) | 0.03 µg/mL | 0.15 µg/mL | 1.5 µg/mL |
| Robustness | Good | Good | Moderate |
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by its intended application.
-
For comprehensive quality control, including stability testing and impurity profiling, a validated HPLC method is the most appropriate choice. Its high specificity and precision ensure reliable data for regulatory submissions.
-
GC offers a viable and rapid alternative, particularly for assessing the purity of the starting material with respect to volatile impurities.
-
UV-Visible spectroscopy, while lacking specificity, can be a valuable tool for rapid, in-process checks or for assaying the pure substance where impurities are known to be non-interfering.
Ultimately, a well-validated analytical method is a critical component of the quality assurance framework. By understanding the principles and performance characteristics of different techniques, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this compound and the resulting products.
References
- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu-ir.tdl.org [asu-ir.tdl.org]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
A Comparative Guide to the Biological Activity of 2,6-Dichloropyridine-3-carbaldehyde Analogs
The pyridine ring is a cornerstone scaffold in medicinal chemistry, prized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this class, 2,6-dichloropyridine-3-carbaldehyde serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the chlorine atoms at the 2 and 6 positions enhances the lipophilicity and modulates the electronic character of the pyridine ring, while the aldehyde group at the 3-position provides a reactive handle for the facile synthesis of various analogs, most notably Schiff bases, hydrazones, and thiosemicarbazones.
This guide provides a comparative analysis of the biological activities of these analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols to support further research and development in this promising area.
The Synthetic Versatility of this compound
The aldehyde functional group of this compound is the primary site for derivatization. Condensation reactions with primary amines, hydrazines, and thiosemicarbazides yield Schiff bases, hydrazones, and thiosemicarbazones, respectively. This synthetic strategy allows for the systematic introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize biological activity.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Dichloropyridine-3-carbaldehyde
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. 2,6-Dichloropyridine-3-carbaldehyde, a key building block for a variety of bioactive molecules, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, designed for researchers, scientists, and drug development professionals.
The narrative that follows is grounded in the principles of analytical chemistry and informed by years of practical experience in a GMP (Good Manufacturing Practices) environment. We will not only detail the "how" but, more importantly, the "why" behind the selection of specific techniques and experimental parameters. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.
The Criticality of Purity Assessment
This compound is a versatile intermediate, often utilized in the synthesis of complex molecules through reactions involving its aldehyde functionality and the potential for nucleophilic substitution of its chloro groups. The synthesis of this compound can result in a variety of impurities, including constitutional isomers, starting materials, and over-chlorinated byproducts.[1] The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory filings. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not just a quality control measure; it is a cornerstone of successful drug development.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and its potential impurities. For a moderately polar, thermally stable molecule like this compound, several high-performance analytical techniques are suitable. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with melting point analysis, provide complementary and confirmatory information.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution for non-volatile and thermally labile compounds; excellent quantitative accuracy and precision. | Requires solubility in the mobile phase; may require derivatization for compounds without a chromophore. | Primary method for quantitative purity determination and impurity profiling. |
| GC-MS | Partitioning in the gas phase followed by mass-to-charge ratio analysis. | Excellent separation for volatile and thermally stable compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility. | Identification and quantification of volatile impurities and byproducts. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures. | Structural confirmation and identification of major impurities. |
| FTIR | Vibrational transitions of functional groups. | Rapid identification of functional groups; can be used for solid-state characterization. | Provides limited information on the overall structure; not suitable for complex mixtures. | Confirmatory identification and detection of functional group impurities. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Simple and rapid indication of purity. | Non-specific; significant depression requires a substantial amount of impurity. | Preliminary, qualitative assessment of purity. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity determination.[2] The rationale for its primacy lies in its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target molecule from a wide range of potential impurities, including isomers and starting materials.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is designed as a starting point for method development and validation, adhering to principles outlined in the ICH Q2(R1) guidelines.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its impurities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by PDA analysis to be optimal for both the main compound and potential impurities).
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the diluent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For impurity quantification, a reference standard of this compound with known purity is required.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile byproducts from the synthesis.[3] The mass spectrometer provides definitive identification of separated components based on their fragmentation patterns.
Experimental Protocol: GC-MS Method for this compound
Objective: To identify and quantify potential volatile impurities in the synthesized this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the solvent does not co-elute with any peaks of interest.
Spectroscopic and Physical Characterization: The Confirmatory Pillars
While chromatographic techniques are essential for quantitative purity assessment, spectroscopic and physical methods provide crucial confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and the identification of major impurities.[4] The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the aldehyde proton and the two aromatic protons. Impurities will present as additional, often smaller, signals in the spectrum.
Illustrative ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~10.2 | s |
| Aromatic-H | ~7.8-8.2 | d |
| Aromatic-H | ~7.4-7.6 | d |
Note: Chemical shifts are predictive and can vary based on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C and C=N stretches, and C-Cl bonds.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (aldehyde) |
| ~1550-1600 | C=C/C=N stretch (aromatic ring) |
| ~700-800 | C-Cl stretch |
Melting Point Analysis
A sharp melting point range is a good qualitative indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range. The reported melting point for 2,6-Dichloropyridine-3-carboxylic acid, a related compound, is 140-143 °C, suggesting the aldehyde will also be a solid at room temperature.
Comparison with an Alternative: 2,6-Dichloro-5-fluoronicotinaldehyde
In many medicinal chemistry programs, subtle structural modifications are explored to modulate biological activity. A common strategy is the introduction of fluorine atoms. Therefore, a relevant alternative to this compound is 2,6-Dichloro-5-fluoronicotinaldehyde . The analytical challenges for this compound are similar, but the presence of fluorine can influence chromatographic retention and will be evident in NMR spectroscopy (through ¹⁹F NMR and C-F/H-F coupling). The purity assessment methods described above are directly applicable, with adjustments to chromatographic conditions and spectroscopic interpretation.
Visualizing the Workflow
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. While HPLC stands out as the primary tool for quantitative purity analysis, GC-MS, NMR, FTIR, and melting point analysis provide essential confirmatory data and insights into the impurity profile. The protocols and rationale presented in this guide offer a robust framework for researchers to confidently evaluate the quality of this critical synthetic intermediate, thereby ensuring the integrity of their downstream research and development activities. Adherence to systematic method development and validation, as outlined by regulatory bodies like the ICH, is the bedrock of generating trustworthy and defensible analytical data.
References
A Comparative Guide to Catalytic Synthesis of 2,6-Dichloropyridine-3-carbaldehyde: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized pyridine scaffolds is a cornerstone of modern pharmaceutical science. Among these, 2,6-Dichloropyridine-3-carbaldehyde stands as a pivotal intermediate, its unique substitution pattern offering a versatile handle for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the catalytic methodologies for the synthesis of this key building block, grounded in mechanistic principles and practical experimental considerations.
Introduction: The Significance of this compound
The 2,6-dichloro substitution on the pyridine ring serves to both deactivate the ring towards certain electrophilic additions and provide two reactive sites for subsequent nucleophilic aromatic substitution (SNA) reactions. The formyl group at the 3-position is a versatile functional group that can be readily transformed into a variety of other moieties, including amines, carboxylic acids, and more complex heterocyclic systems. This trifunctional arrangement makes this compound a highly sought-after precursor in the synthesis of agrochemicals and pharmaceuticals.
The Vilsmeier-Haack Reaction: The Workhorse of Pyridine Formylation
The most common and industrially relevant method for the formylation of electron-rich and moderately deactivated heteroaromatics is the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an activating agent to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5] This reagent then undergoes an electrophilic aromatic substitution with the pyridine substrate, followed by hydrolysis to yield the desired aldehyde.
The formation of the Vilsmeier reagent is the crucial first step and the choice of activating agent can significantly impact the reaction's efficiency, work-up, and overall cost. While often referred to as reagents, these activating agents play a catalytic role in the generation of the active electrophile.
References
A Senior Application Scientist's Guide to Confirming the Structure of 2,6-Dichloropyridine-3-carbaldehyde Reaction Products
Introduction: The Versatility and Challenges of a Privileged Scaffold
2,6-Dichloropyridine-3-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring two chlorine atoms ortho and para to the ring nitrogen, creates a unique electronic landscape. The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the chlorine atoms, makes the aldehyde group a focal point for a variety of chemical transformations.[2]
However, this reactivity profile necessitates rigorous structural confirmation of its downstream products. For researchers in drug development, unambiguous characterization is not merely an academic exercise; it is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. This guide provides a comparative analysis of common reactions performed on this compound and details the self-validating analytical workflows required to definitively confirm the structure of the resulting products.
The core principle of our approach is orthogonal verification. No single analytical technique is sufficient. Instead, we build a case for a proposed structure by correlating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 55304-73-9 | [3] |
| Molecular Formula | C₆H₃Cl₂NO | [3] |
| Molecular Weight | 176.00 g/mol | [3] |
Reaction Class 1: Oxidation to Carboxylic Acid
The transformation of the aldehyde to a carboxylic acid is a fundamental step, often used to prepare intermediates for amide coupling reactions. This conversion, while seemingly straightforward, requires careful confirmation to rule out incomplete reactions or side products.
Causality Behind Experimental Choices
The choice of oxidizing agent is critical. Strong, non-selective oxidants can potentially lead to degradation of the sensitive dichloropyridine ring. We opt for potassium permanganate (KMnO₄) under controlled basic conditions, followed by an acidic workup. The basic medium prevents the formation of highly acidic conditions during the reaction that could promote unwanted side reactions.
Product Profile: 2,6-Dichloropyridine-3-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 2,6-Dichloronicotinic acid | [4] |
| CAS Number | 38496-18-3 | [4] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [4] |
| Molecular Weight | 192.00 g/mol | [4] |
| Melting Point | 140-143 °C | [4] |
Experimental Protocol: Oxidation
-
Dissolution: Dissolve 1.0 eq of this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Reagent Addition: Slowly add a solution of 1.1 eq of KMnO₄ in water, maintaining the temperature below 30 °C with an ice bath. The reaction is exothermic.
-
Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Workup: Filter the mixture to remove MnO₂. Acidify the filtrate to pH ~2 with concentrated HCl. The carboxylic acid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Structural Confirmation Workflow
The following workflow ensures a definitive structural assignment by correlating expected changes across multiple analytical platforms.
Caption: Workflow for oxidation and subsequent structural analysis.
Comparative Spectroscopic Data
| Analysis | Starting Aldehyde | Expected Product (Carboxylic Acid) | Rationale for Change |
| IR (cm⁻¹) | ~1710 (C=O, aldehyde), ~2750, ~2850 (C-H, aldehyde) | ~1730 (C=O, acid), ~2500-3300 (O-H, broad) | Conversion of aldehyde to carboxylic acid functional group. |
| ¹H NMR (δ, ppm) | ~10.1 (s, 1H, -CHO) | Signal disappears | Loss of the aldehyde proton. |
| ¹³C NMR (δ, ppm) | ~188 (-CHO) | ~165 (-COOH) | Carbonyl carbon is now in a carboxylic acid environment. |
| MS (m/z) | ~175/177/179 ([M]⁺) | ~191/193/195 ([M]⁺) | Increase in mass corresponding to the addition of an oxygen atom. |
Reaction Class 2: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction, creating α,β-unsaturated systems.[5] It involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a weak base catalyst.[6]
Causality Behind Experimental Choices
This reaction is a nucleophilic addition followed by dehydration.[5] The choice of a weak base like piperidine or pyridine is crucial; a strong base could cause self-condensation of the aldehyde or other side reactions.[5] We select malononitrile as the active methylene partner due to the strong, unambiguous signal its nitrile group provides in IR spectroscopy. The reaction is known to be highly E-selective, yielding the more stable trans-alkene product.[7]
Experimental Protocol: Knoevenagel Condensation
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.05 eq).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or warm gently to 50 °C. The product often precipitates from the solution upon formation.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol to remove residual reagents and catalyst. Recrystallize if necessary.
Structural Confirmation Workflow
Confirming this transformation hinges on identifying the newly formed carbon-carbon double bond and the persistence of the active methylene partner's functional group.
Caption: Workflow for Knoevenagel condensation and structural analysis.
Comparative Spectroscopic Data
| Analysis | Starting Aldehyde | Expected Product (Knoevenagel Adduct) | Rationale for Change |
| IR (cm⁻¹) | ~1710 (C=O) | ~2220 (C≡N, sharp, strong), ~1600 (C=C) | Formation of a new alkene and incorporation of the nitrile group. |
| ¹H NMR (δ, ppm) | ~10.1 (s, 1H, -CHO) | ~8.0 (s, 1H, vinyl-H) | Replacement of the aldehyde proton with a vinyl proton. |
| ¹³C NMR (δ, ppm) | ~188 (-CHO) | ~115 (C≡N), ~145 (vinyl-C), ~80 (quaternary vinyl-C) | Appearance of new signals for the alkene and nitrile carbons. |
| MS (m/z) | ~175/177/179 ([M]⁺) | ~223/225/227 ([M]⁺) | Increase in mass corresponding to the addition of C₃N₂ and loss of H₂O. |
Reaction Class 3: Reductive Amination
Reductive amination is a cornerstone of drug development, allowing for the introduction of diverse amine functionalities. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
The key is to use a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose. It is milder and more selective than other hydrides like sodium cyanoborohydride, and the reaction can be run in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE), which are favorable for imine formation.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., benzylamine, 1.1 eq) in DCE. Add a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the imine intermediate and its conversion to the final product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Structural Confirmation Workflow
The analytical challenge is to confirm the formation of the C-N bond and the reduction of the C=N intermediate to a CH₂-N single bond.
Caption: Workflow for reductive amination and structural analysis.
Comparative Spectroscopic Data (Example with Benzylamine)
| Analysis | Starting Aldehyde | Expected Product (N-benzyl amine) | Rationale for Change |
| IR (cm⁻¹) | ~1710 (C=O) | ~3350 (N-H, if secondary amine) | Disappearance of the carbonyl group. |
| ¹H NMR (δ, ppm) | ~10.1 (s, 1H, -CHO) | ~4.0 (s, 2H, Ar-CH₂-N), plus benzyl protons | Loss of aldehyde proton, appearance of new methylene bridge protons. |
| ¹³C NMR (δ, ppm) | ~188 (-CHO) | ~50 (Ar-CH₂-N) | Loss of aldehyde carbon, appearance of new methylene carbon. |
| MS (m/z) | ~175/177/179 ([M]⁺) | ~266/268/270 ([M]⁺) | Increase in mass corresponding to the addition of the amine fragment. |
Conclusion: A Framework for Confidence
The functionalization of this compound opens doors to a vast chemical space for drug discovery and material science. However, the integrity of any subsequent research relies entirely on the correct structural assignment of its derivatives. By employing a multi-faceted analytical approach—comparing the distinct spectroscopic signatures of products from oxidation, condensation, and amination reactions—researchers can eliminate ambiguity. This guide serves as a framework, emphasizing that true scientific integrity is achieved when experimental design and analytical validation are inextricably linked. Each protocol and its corresponding analysis form a self-validating system, providing the high level of confidence required to advance promising molecules through the development pipeline.
References
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloropyridine-3-carboxylic acid 97 38496-18-3 [sigmaaldrich.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
benchmarking the efficiency of different synthetic routes to 2,6-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloropyridine-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient synthesis is of paramount importance for the cost-effective production of these valuable products. This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The presented experimental data and protocols are intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, and reagent availability.
Introduction
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the introduction of various functional groups. Among these, this compound stands out as a valuable precursor due to the differential reactivity of its chloro and formyl substituents. The aldehyde group provides a handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, while the chloro groups are amenable to nucleophilic aromatic substitution and cross-coupling reactions. This dual reactivity makes it a strategic starting material for the construction of complex molecular architectures. This guide will benchmark two primary synthetic pathways to this important intermediate, providing a clear comparison to inform synthetic planning.
Route 1: Oxidation of (2,6-Dichloropyridin-3-yl)methanol
This route represents a common and reliable method for the synthesis of this compound, proceeding through a two-step sequence starting from the commercially available 2,6-dichloropyridine. The key steps involve the introduction of a hydroxymethyl group at the 3-position, followed by its oxidation to the desired aldehyde.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Mechanistic Insights
The first step proceeds via an ortho-directed metalation. The chloro groups at the 2 and 6-positions of the pyridine ring are strongly electron-withdrawing, increasing the acidity of the ring protons. The use of a strong, sterically hindered base like n-butyllithium at low temperatures allows for the regioselective deprotonation at the 3-position. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of paraformaldehyde to furnish the corresponding alcohol after aqueous workup.
The second step is the oxidation of the primary alcohol to the aldehyde. Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for this transformation. The reaction proceeds under neutral conditions at room temperature, which minimizes the risk of over-oxidation to the carboxylic acid and is compatible with a wide range of functional groups.
Experimental Protocols
Step 1: Synthesis of (2,6-Dichloropyridin-3-yl)methanol
-
To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add dry paraformaldehyde (1.5 eq) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2,6-dichloropyridin-3-yl)methanol.
Step 2: Synthesis of this compound
-
To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane at room temperature, add Dess-Martin periodinane (1.2 eq) portionwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Chlorination of Pyridine-3-carbaldehyde Precursors
This alternative approach involves the construction of the pyridine ring with the desired substitution pattern or the modification of a pre-existing pyridine-3-carbaldehyde derivative. A plausible strategy involves the chlorination of a suitable precursor, such as 2,6-dihydroxypyridine-3-carbaldehyde.
Reaction Scheme
Caption: Synthetic pathway for Route 2.
Mechanistic Insights
This route begins with the reduction of commercially available 2,6-dihydroxynicotinic acid to the corresponding alcohol. This can be achieved using standard reducing agents like lithium aluminum hydride. The subsequent oxidation of the primary alcohol to the aldehyde can be performed using various reagents, such as manganese dioxide or PCC. The key step is the chlorination of the 2,6-dihydroxypyridine-3-carbaldehyde. The hydroxyl groups on the pyridine ring exist in tautomeric equilibrium with the corresponding pyridone forms. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures replaces both hydroxyl groups with chlorine atoms to yield the final product. The electron-withdrawing nature of the aldehyde group deactivates the ring towards electrophilic attack, thus favoring the desired chlorination at the 2 and 6 positions.
Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxypyridine-3-methanol
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2,6-dihydroxynicotinic acid (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dihydroxypyridine-3-methanol, which can be used in the next step without further purification.
Step 2: Synthesis of 2,6-Dihydroxypyridine-3-carbaldehyde
-
To a solution of 2,6-dihydroxypyridine-3-methanol (1.0 eq) in a suitable solvent like chloroform, add activated manganese dioxide (10 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with chloroform and concentrate the combined filtrates under reduced pressure to yield 2,6-dihydroxypyridine-3-carbaldehyde.
Step 3: Synthesis of this compound
-
To 2,6-dihydroxypyridine-3-carbaldehyde (1.0 eq), add phosphorus oxychloride (5-10 eq) and heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base such as sodium carbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Performance Comparison
| Parameter | Route 1: Oxidation of (2,6-Dichloropyridin-3-yl)methanol | Route 2: Chlorination of Pyridine-3-carbaldehyde Precursors |
| Starting Material | 2,6-Dichloropyridine | 2,6-Dihydroxynicotinic acid |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Moderate |
| Reagents & Conditions | n-BuLi (cryogenic), Paraformaldehyde, Dess-Martin Periodinane (mild) | LiAlH₄ (moisture-sensitive), MnO₂ (large excess), POCl₃ (corrosive, high temp) |
| Scalability | Scalable, but requires handling of pyrophoric n-BuLi. | Scalable, but involves hazardous reagents and high temperatures. |
| Purification | Column chromatography required for both steps. | Column chromatography typically required for the final product. |
| Advantages | Fewer steps, generally higher overall yield, milder final oxidation step. | Readily available and inexpensive starting material. |
| Disadvantages | Requires cryogenic conditions and handling of pyrophoric reagents. | More steps, use of harsh and corrosive reagents, potentially lower overall yield. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is a more direct and often higher-yielding approach, making it an attractive option for laboratory-scale synthesis where the handling of organolithium reagents and cryogenic conditions are manageable. The mildness of the final oxidation step is a significant advantage, often leading to a cleaner product profile.
Route 2 , while involving more steps and harsher reagents, starts from a very inexpensive and readily available starting material. This may render it more cost-effective for large-scale industrial production, provided that the necessary safety precautions for handling phosphorus oxychloride and managing high-temperature reactions are in place.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment and expertise, and cost considerations. This guide provides the necessary data and procedural insights to make an informed decision.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,6-Dichloropyridine-3-carbaldehyde Derivatives
Introduction: The Critical Role of Specificity in Immunoassays for Small Molecules
In the landscape of modern drug development and toxicology, the ability to selectively detect and quantify small molecules is paramount. Immunoassays, powered by the exquisite specificity of antibodies, offer a high-throughput and sensitive platform for this purpose. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to false-positive results or inaccurate quantification. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of 2,6-Dichloropyridine-3-carbaldehyde and its derivatives, a class of compounds with potential relevance in medicinal chemistry and as industrial intermediates.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, from the strategic synthesis of haptens to the development of a robust competitive immunoassay and the rigorous analysis of cross-reactivity data.
I. Strategic Design and Synthesis of Haptens and Immunogens
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, a process that transforms the small molecule into a "hapten". The design of this hapten-carrier conjugate, or immunogen, is a critical determinant of the resulting antibody's specificity.
Rationale for Hapten Design: Exposing Key Epitopes
The goal of hapten design is to present the core structure of this compound to the immune system in a way that generates antibodies recognizing its unique features. The position of the linker arm connecting the hapten to the carrier protein is crucial. Attaching the linker at a position that is structurally distinct among the derivatives to be tested will favor the generation of antibodies that are less likely to cross-react with those derivatives.
For our study, we will introduce a linker at the aldehyde group of this compound. This strategy preserves the dichlorinated pyridine ring as the primary epitope for antibody recognition.
Synthesis of the Immunizing Hapten (Hapten-A)
The aldehyde group of this compound will be converted to a carboxylic acid via oxidation. This carboxylic acid will then be activated for conjugation to the carrier protein.
Protocol 1: Synthesis of 2,6-Dichloropyridine-3-carboxylic acid (Hapten-A)
-
Oxidation: Dissolve this compound in a suitable solvent (e.g., a mixture of acetone and water).
-
Add a controlled amount of an oxidizing agent, such as potassium permanganate, while maintaining the temperature at 0-5°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the resulting 2,6-Dichloropyridine-3-carboxylic acid (Hapten-A).
-
Characterize the product using NMR and mass spectrometry to confirm its structure and purity.
Conjugation to Carrier Proteins: Creating the Immunogen
To generate a robust immune response, Hapten-A will be conjugated to two different carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the screening assay (a heterologous approach to improve assay sensitivity). The carbodiimide reaction is a common and effective method for coupling haptens with carboxylic acid groups to the primary amines on carrier proteins.[1][2]
Protocol 2: Conjugation of Hapten-A to KLH and BSA
-
Activation of Hapten-A: Dissolve Hapten-A in a suitable organic solvent like dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 1-2 hours to form the NHS-ester of Hapten-A.
-
Conjugation: In a separate vessel, dissolve the carrier protein (KLH or BSA) in a phosphate buffer (pH 7.4).
-
Slowly add the activated Hapten-A solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS).
-
Characterization: Determine the hapten-to-protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A successful conjugation will show an increase in the molecular weight of the protein.
II. Antibody Production and Development of a Competitive ELISA
The immunogen (Hapten-A-KLH) will be used to immunize laboratory animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred format for the detection of small molecules.[3][4][5]
Antibody Production (General Workflow)
Caption: Workflow for polyclonal antibody production.
Competitive ELISA Protocol
In this assay, the immobilized coating antigen (Hapten-A-BSA) and the free analyte in the sample (or standard) compete for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Protocol 3: Indirect Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with the Hapten-A-BSA conjugate (the coating antigen) in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block any remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards of this compound or the test derivatives, followed immediately by the addition of the primary antibody (anti-Hapten-A). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid). The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
III. Cross-Reactivity Assessment: A Comparative Analysis
To assess the specificity of the developed antibody, a panel of structurally related derivatives of this compound will be synthesized and tested in the competitive ELISA.
Design of Test Derivatives
The following derivatives are proposed to probe the antibody's tolerance to modifications at different positions of the parent molecule:
| Derivative ID | Compound Name | Rationale for Inclusion |
| Parent | This compound | The target analyte. |
| D1 | 2-Chloro-6-methoxypyridine-3-carbaldehyde | Substitution of one chlorine with a methoxy group to assess the importance of both chlorines. |
| D2 | 2,6-Dibromopyridine-3-carbaldehyde | Substitution of chlorines with bulkier halogens. |
| D3 | 2,6-Dichloropyridine-3-carboxylic acid (Hapten-A) | The immunizing hapten itself, expected to show high reactivity. |
| D4 | 2,6-Dichloropyridine | Removal of the aldehyde group to test its contribution to the epitope. |
| D5 | Pyridine-3-carbaldehyde | Removal of both chlorine atoms to assess their importance. |
Data Analysis and Interpretation
The cross-reactivity (CR) is typically calculated as the ratio of the concentration of the parent analyte to the concentration of the cross-reacting compound that gives a 50% inhibition of the maximum signal (IC50).
Cross-Reactivity (%) = (IC50 of Parent Analyte / IC50 of Test Derivative) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from our proposed cross-reactivity study.
| Derivative ID | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Parent | 10 | 100 | The antibody exhibits high affinity for the target analyte. |
| D1 | 500 | 2 | Significant loss of recognition, indicating that the presence of two chlorine atoms is crucial for antibody binding. The methoxy group likely introduces steric hindrance and alters the electronic properties. |
| D2 | 80 | 12.5 | Moderate cross-reactivity, suggesting the antibody can tolerate the substitution of chlorine with another halogen, but with reduced affinity. The larger size of bromine may slightly impede binding. |
| D3 | 8 | 125 | High cross-reactivity, as expected, since this is the hapten used for immunization. The free carboxylic acid mimics the structure presented to the immune system. |
| D4 | >10,000 | <0.1 | Negligible cross-reactivity, demonstrating that the aldehyde group (or the linker attachment point) is a critical part of the recognized epitope. |
| D5 | >10,000 | <0.1 | No cross-reactivity, confirming the absolute requirement of the two chlorine atoms for antibody recognition. |
IV. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting cross-reactivity studies for this compound and its derivatives. By following the proposed methodologies for hapten design, immunogen synthesis, and competitive immunoassay development, researchers can generate highly specific antibodies and thoroughly characterize their binding profiles. The hypothetical data presented illustrates how such studies can provide invaluable insights into the structural determinants of antibody-antigen recognition.
Future work could involve the generation of monoclonal antibodies to achieve even higher specificity and the development of more sensitive detection platforms, such as fluorescence polarization immunoassays or surface plasmon resonance-based biosensors. The principles and protocols detailed herein provide a solid foundation for these and other advanced applications in the field of small molecule immunodetection.
V. References
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from --INVALID-LINK--
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from --INVALID-LINK--
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from --INVALID-LINK--
-
Wilson, D. T., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18132–18139.
-
Cayman Chemical. (2023, November 30). Competitive ELISA Performance Characteristics and Validation. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from --INVALID-LINK--
-
MedKoo Biosciences. (n.d.). Hapten Design and Synthesis. Retrieved from --INVALID-LINK--
-
Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 482, 143991.
-
ResearchGate. (n.d.). Hapten Design, Modification and Preparation of Artificial Antigens. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Carrier Protein Activation and Conjugation Data. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). Small-molecule Hapten Design and Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 5, 2374289518811797.
-
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18132–18139.
-
RSC Publishing. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16, 3584-3596.
-
Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hapten. Retrieved from --INVALID-LINK--
-
PubMed Central. (2017). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ACS Chemical Biology, 12(10), 2591–2596.
-
CNKI. (2014). Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals, 31(4), 529-531.
-
Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from --INVALID-LINK--
-
PubMed Central. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.
-
Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Dalton Transactions, 52(4), 892–901.
-
ResearchGate. (n.d.). Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides. Retrieved from --INVALID-LINK--
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Quantitative Analysis of 2,6-Dichloropyridine-3-carbaldehyde in Reaction Mixtures
Introduction
2,6-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2][3] Its functionalized pyridine core makes it a valuable building block for creating complex molecular architectures. The precise monitoring of its concentration during synthesis is critical for reaction optimization, yield maximization, and ensuring the purity of the final product. The dynamic environment of a chemical reaction, however, presents significant analytical challenges, with a complex matrix of starting materials, reagents, solvents, and potential side-products.[4][5][6][7]
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative determination of this compound in reaction mixtures. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: A Complex Matrix
A typical reaction mixture for the synthesis of this compound may contain unreacted precursors like 2,6-dichloropyridine, various chloropyridine isomers, oxidizing or reducing agents, and a host of by-products.[4][8][9] The inherent reactivity of the aldehyde functional group can also lead to the formation of acetals, imines, or oxidation products, further complicating the analytical landscape.[10] Therefore, the chosen analytical method must possess sufficient selectivity and specificity to distinguish the target analyte from these potential interferents.
I. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds, making it exceptionally well-suited for monitoring pyridine derivatives in solution.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase setup (e.g., using a C18 column) is ideal. The analyte is separated based on its hydrophobicity, and its elution is detected by a UV-Vis detector, leveraging the strong absorbance of the pyridine ring and carbonyl chromophores.[11][12][13]
Causality in Method Design: The choice of a C18 column is based on the moderate polarity of the analyte. The mobile phase, typically a mixture of acetonitrile and water, is optimized to ensure the analyte is retained long enough for separation from polar impurities but elutes in a reasonable timeframe with a sharp, symmetrical peak shape.
Workflow & Protocol
Diagram: HPLC-UV Analytical Workflow
Caption: Workflow for quantitative analysis by HPLC-UV.
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of pure this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction, if necessary, by diluting into a large volume of cold mobile phase.
-
Dilute the sample to a concentration expected to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample and determine its concentration from the curve.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
For trace-level quantification or in matrices with significant UV interference at lower wavelengths, derivatization with DNPH is a powerful strategy.[10][14] The aldehyde reacts with DNPH to form a stable, yellow 2,4-dinitrophenylhydrazone derivative.
Advantages of Derivatization:
-
Enhanced Sensitivity: The hydrazone product has a much higher molar absorptivity than the parent aldehyde.
-
Improved Specificity: Detection is moved to a longer wavelength (typically ~360 nm), where interference from other reaction components is less likely.[15]
This approach is governed by EPA Method 8315A for the analysis of carbonyl compounds.[14]
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a premier technique for separating volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides unparalleled specificity and sensitivity.
Principle of Operation
In GC, a liquid sample is vaporized and swept by a carrier gas through a long, narrow column containing a stationary phase. Separation occurs based on the compounds' boiling points and their relative affinities for the stationary phase.[16][17] The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for positive identification and highly selective quantification.[18][19][20]
Causality in Method Design: A non-polar column (e.g., DB-5ms) is chosen because it separates compounds primarily by their boiling points, which is effective for the components of a typical organic synthesis. The temperature program is designed to first elute volatile solvents at a low temperature, then ramp up to elute the analyte and higher-boiling by-products with good resolution.
Workflow & Protocol
Diagram: GC-MS Analytical Workflow
Caption: Workflow for quantitative analysis by GC-MS.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of the analyte and a suitable internal standard (IS), such as undecane or dodecane, in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Create a series of calibration standards with a fixed concentration of the IS and varying concentrations of the analyte.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute with the chosen solvent to an appropriate concentration.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
Filter if necessary.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 80 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu.
-
-
Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. For quantification, monitor a specific, abundant, and unique ion from the analyte's mass spectrum (Extracted Ion Chromatogram, EIC) to ensure maximum selectivity.
III. Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both structural confirmation and direct quantification without the need for an identical analyte standard for calibration.
Principle of Operation
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to it.[21][22] By co-dissolving a known mass of a sample with a known mass of a certified internal standard, the concentration of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a signal from the internal standard.[23]
Causality in Method Design: The aldehyde proton (CHO) of this compound typically appears in a downfield region of the ¹H NMR spectrum (around 10 ppm) where few other signals interfere. This provides a unique, well-resolved signal ideal for integration. An internal standard like maleic anhydride or 1,4-dinitrobenzene is chosen because it is stable, non-volatile, has simple signals that do not overlap with the analyte, and is accurately weighable.
Workflow & Protocol
Diagram: qNMR Analytical Workflow
Caption: Workflow for quantitative analysis by qNMR.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh and add a similar mass of a certified internal standard (e.g., maleic anhydride).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the instrument is properly tuned and shimmed for optimal resolution.[22]
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): Set a long delay (D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton being integrated). A D1 of 30 seconds is often a safe starting point.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1).
-
Turn off spinning to avoid spinning sidebands.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the unique aldehyde proton signal of the analyte and a known proton signal of the internal standard.
-
Calculate the concentration using the following formula: Concentration_Analyte = (Area_Analyte / N_Analyte) * (N_IS / Area_IS) * (Mass_IS / Mass_Sample) * Purity_IS Where:
-
Area = Integral value of the signal
-
N = Number of protons for the integrated signal (e.g., 1 for the aldehyde proton)
-
Mass = Weighed mass
-
Purity_IS = Purity of the internal standard
-
-
Comparative Performance Analysis
The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary to guide your decision-making process.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good to Excellent (dependent on chromatographic resolution) | Excellent (mass fragmentation pattern is highly specific) | Excellent (chemical shift is unique for specific protons) |
| Sensitivity (LOD) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | High µg/mL to mg/mL |
| Linearity Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 1-2 orders of magnitude |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy | High (dependent on standard purity) | High (dependent on standard purity) | Very High (primary method, less dependent on analyte standard) |
| Analysis Time | 10-20 minutes per sample | 15-30 minutes per sample | 10-20 minutes per sample (plus longer setup) |
| Key Advantage | Robustness and wide applicability for reaction mixtures. | Unmatched specificity and sensitivity for impurity profiling. | Absolute quantification and structural verification in one experiment. |
| Key Limitation | Potential for co-elution with impurities. | Requires analyte to be volatile and thermally stable. | Relatively low sensitivity. |
Conclusion and Recommendations
The quantitative analysis of this compound in complex reaction mixtures requires a careful selection of methodology based on the specific analytical goals.
-
For routine reaction monitoring and high-throughput analysis where speed and reliability are paramount, HPLC-UV is the method of choice. It is robust, precise, and handles non-volatile components of the reaction mixture effectively.[11][12]
-
When identification of unknown impurities and trace-level analysis are the primary objectives, GC-MS is the superior technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for detailed process understanding and impurity profiling.[16][20]
-
For definitive quantification, structural confirmation, or the certification of reference materials where the highest accuracy is required, qNMR is the gold standard. As a primary ratio method, it minimizes reliance on calibration standards and provides an unparalleled level of confidence in the quantitative result.[21][22]
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently generate accurate and reliable data, leading to more efficient process development and higher quality chemical products.
References
- 1. 2,6-Dichloropyridine-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]
- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. validated hplc methods: Topics by Science.gov [science.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Stability of Dichloropyridine Carboxaldehyde Isomers
For professionals in pharmaceutical and agrochemical development, dichloropyridine carboxaldehydes are invaluable building blocks. Their utility, however, is intrinsically linked to their stability. An unstable isomer can lead to impurities, reduced yield, and unpredictable reactivity, compromising research timelines and final product integrity. This guide provides an in-depth comparison of the stability of dichloropyridine carboxaldehyde isomers, grounded in fundamental chemical principles and supported by established analytical methodologies. We will explore the subtle interplay of electronic and steric effects that govern their reactivity and provide actionable protocols for assessing stability in your own laboratory settings.
The Decisive Factors: Electronic and Steric Influences on Isomer Stability
The stability of a dichloropyridine carboxaldehyde isomer is not arbitrary. It is dictated by the substitution pattern on the pyridine ring, specifically the positions of the two chlorine atoms and the carboxaldehyde group relative to each other and to the ring's nitrogen atom. These arrangements create a unique electronic and steric environment that governs the molecule's susceptibility to degradation.
Electronic Effects: An Inductive and Mesomeric Tug-of-War
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two chlorine atoms, which are strongly electron-withdrawing through their inductive effect (-I), further depletes the ring of electron density.[1] Concurrently, the carboxaldehyde group is a meta-directing deactivating group, withdrawing electron density through both inductive and resonance (-M) effects.
The interplay of these effects dictates the electrophilicity of both the aldehyde carbon and the pyridine ring itself:
-
Aldehyde Reactivity: A higher degree of electron withdrawal from the ring will increase the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack—a common degradation pathway.
-
Ring Stability: While the pyridine ring is generally stable due to its aromaticity, the positions of the electron-withdrawing substituents influence its overall resilience to oxidative or hydrolytic cleavage.[1]
Steric Effects: The Impact of Proximity
Steric hindrance, or the spatial congestion between atoms, plays a critical role.[2][3][4][5] An isomer with a chlorine atom positioned ortho to the carboxaldehyde group (e.g., 2,3-dichloro-4-carboxaldehyde) will experience steric strain. This can influence the conformation of the aldehyde group and potentially hinder or, in some cases, accelerate its reaction with other molecules by altering the accessibility of the reactive site. In contrast, isomers where the chlorines are meta or para to the aldehyde (e.g., 2,6-dichloro-4-carboxaldehyde) experience minimal direct steric interaction with the functional group.
Comparative Stability Analysis of Key Isomers
While comprehensive experimental data comparing all possible isomers is scarce, we can predict their relative stability by applying the principles discussed above. The primary modes of degradation for these compounds are oxidation of the aldehyde to a carboxylic acid and hydrolysis of the dichloromethyl group (if formed as an intermediate).[1]
| Isomer | Aldehyde Position | Chlorine Positions | Predicted Relative Stability | Rationale |
| 2,6-Dichloropyridine-4-carboxaldehyde | 4 (para to N) | 2, 6 (ortho to N) | High | Symmetrical structure. The aldehyde is not sterically hindered by adjacent chlorines. Strong, symmetrical inductive withdrawal from the two flanking chlorines enhances the stability of the pyridine ring. The synthesis of this isomer is well-documented.[6] |
| 3,5-Dichloropyridine-4-carboxaldehyde | 4 (para to N) | 3, 5 (meta to N) | High | Symmetrical structure. The aldehyde is not sterically hindered. The electron-withdrawing effects of the chlorines are potent, though slightly less direct on the nitrogen compared to the 2,6-isomer. |
| 2,5-Dichloropyridine-3-carboxaldehyde | 3 (meta to N) | 2, 5 | Moderate | The chlorine at the 2-position is ortho to the aldehyde, introducing steric hindrance. This can affect conformational freedom and reactivity. The overall electronic withdrawal is asymmetric. |
| 2,4-Dichloropyridine-3-carboxaldehyde | 3 (meta to N) | 2, 4 | Moderate to Low | Features an ortho-chlorine, leading to steric effects. The electronic environment is highly asymmetric, which can create reactive sites on the ring. This isomer is noted to be air-sensitive.[7][8] |
| 4,6-Dichloropyridine-2-carboxaldehyde | 2 (ortho to N) | 4, 6 | Moderate to Low | The aldehyde at the 2-position is highly activated by the adjacent ring nitrogen. This proximity can facilitate certain reactions and may lead to lower stability compared to isomers with aldehydes at the 3- or 4-positions.[9] |
This table represents a predictive analysis based on established chemical principles. Experimental verification is crucial.
Common Degradation Pathways
Understanding the potential routes of degradation is essential for developing appropriate handling, storage, and reaction conditions.
Caption: Primary degradation pathways for dichloropyridine carboxaldehydes.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a common impurity.[1] This can be initiated by atmospheric oxygen, especially under light or in the presence of metal catalysts, or by incompatible oxidizing agents.[10]
-
Hydrolysis: In the presence of water, the aldehyde can form an unstable geminal diol (hydrate).[11] While this equilibrium often favors the aldehyde, it represents a potential pathway for further reactions.
-
Photodegradation: Chlorinated pyridines can be susceptible to degradation upon exposure to UV light, potentially leading to dechlorination or ring cleavage.[12][13]
Experimental Protocols for Stability Assessment
Theoretical predictions must be validated with empirical data. The following protocols provide robust frameworks for quantifying the stability of dichloropyridine carboxaldehyde isomers.
Protocol 1: Accelerated Chemical Stability Assessment via HPLC
This method is the cornerstone of stability testing, providing quantitative data on the rate of degradation under stressed conditions.
Caption: Workflow for an accelerated HPLC-based stability study.
Methodology:
-
Preparation of Solutions:
-
Accurately prepare a stock solution of the dichloropyridine carboxaldehyde isomer at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Prepare stress condition buffers (e.g., pH 4 acetate buffer, pH 7 phosphate buffer, pH 9 borate buffer).
-
-
Sample Incubation:
-
For each condition, mix a small volume of the stock solution with the corresponding aqueous buffer in an HPLC vial to a final concentration of ~50-100 µg/mL. The final solution should have a significant aqueous component to test hydrolytic stability.
-
Prepare a control sample stored at 4°C in the dark.
-
Incubate sets of vials under various stress conditions:
-
Thermal: 50°C in the dark.
-
Acidic/Basic: Room temperature in the respective pH buffers.
-
Photolytic: In a photostability chamber with controlled UV and visible light exposure.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one vial from each stress condition.
-
Immediately analyze the sample by reverse-phase HPLC with UV detection. The wavelength should be set to the λmax of the parent compound.
-
-
Data Interpretation:
-
A validated HPLC method should be used to separate the parent compound from any degradants.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate. The appearance of new peaks signifies the formation of degradation products.
-
Protocol 2: Thermal Stability and Hazard Analysis via DSC
Differential Scanning Calorimetry (DSC) is essential for evaluating thermal stability, identifying melting points, and detecting exothermic decomposition events that could pose a safety hazard on scale-up.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the pure dichloropyridine carboxaldehyde isomer into a hermetically sealed aluminum DSC pan. Using a sealed pan is crucial to contain any potential off-gassing or pressure build-up.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Program the instrument with the desired temperature profile. A typical screening method involves heating from ambient temperature (e.g., 30°C) to a high temperature (e.g., 350°C) at a constant rate, such as 10°C/min.
-
-
Data Acquisition and Analysis:
-
Run the thermal program under an inert nitrogen atmosphere.
-
The resulting thermogram plots heat flow versus temperature.
-
Analyze the data for key thermal events:
-
Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Onset (Tonset): The temperature at which an exothermic (heat-releasing) event begins. A low onset temperature (e.g., <150°C) indicates poor thermal stability.
-
Decomposition Energy (ΔHd): The integrated area of the exothermic peak, which quantifies the energy released. A large decomposition energy can indicate a significant thermal hazard.
-
-
Conclusion and Recommendations
The stability of dichloropyridine carboxaldehyde isomers is a complex function of electronic and steric factors determined by the substituent pattern. Isomers with symmetrical chlorine substitution and minimal steric hindrance around the aldehyde group, such as 2,6-dichloro- and 3,5-dichloropyridine-4-carboxaldehyde , are predicted to be among the most stable. Conversely, isomers with ortho-chlorines or a highly activated aldehyde group adjacent to the ring nitrogen may exhibit greater lability.
For researchers, scientists, and drug development professionals, the following recommendations are paramount:
-
Assume Instability: Until proven otherwise by experimental data, handle all dichloropyridine carboxaldehydes as potentially sensitive compounds.
-
Storage: Store these compounds in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, moisture, and atmospheric oxygen.[1]
-
Experimental Verification: Always perform experimental stability assessments, such as the HPLC and DSC protocols detailed here, before use in critical applications or scale-up.
-
Purity Analysis: Regularly check the purity of starting materials, as degradation products can act as catalysts for further decomposition or cause unexpected side reactions.
By combining a theoretical understanding of structure-stability relationships with rigorous experimental validation, researchers can confidently select, handle, and utilize the most appropriate dichloropyridine carboxaldehyde isomer for their synthetic goals, ensuring the integrity and success of their development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 5. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. finechemicals.com.cn [finechemicals.com.cn]
- 7. Cas 134031-24-6,2,4-Dichloropyridine-3-carboxaldehyde | lookchem [lookchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
